molecular formula C9H27O3Si4 B155312 Tris(trimethylsiloxy)silane CAS No. 1873-89-8

Tris(trimethylsiloxy)silane

Cat. No.: B155312
CAS No.: 1873-89-8
M. Wt: 295.65 g/mol
InChI Key: XAASNKQYFKTYTR-UHFFFAOYSA-N
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Description

Tris(trimethylsiloxy)silane is a useful research compound. Its molecular formula is C9H27O3Si4 and its molecular weight is 295.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI

InChI=1S/C9H27O3Si4/c1-14(2,3)10-13(11-15(4,5)6)12-16(7,8)9/h1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAASNKQYFKTYTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H27O3Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172039
Record name 1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxane
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Molecular Weight

295.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1873-89-8
Record name 1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxane
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Record name 1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Preparation of Tris(trimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of Tris(trimethylsiloxy)silane, a versatile silicon-containing compound. The document details the primary synthetic methodologies, experimental protocols, and key characterization data.

Introduction

This compound, with the chemical formula [(CH₃)₃SiO]₃SiH, is a valuable organosilicon compound. Its unique structure, featuring a central silicon hydride bond and three bulky trimethylsiloxy groups, imparts specific reactivity and physical properties that are of interest in various fields of chemical synthesis and materials science. This guide will focus on the practical aspects of its laboratory-scale preparation.

Synthetic Methodologies

The principal route for the synthesis of this compound and its derivatives involves the reaction of a trichlorosilane with a source of the trimethylsiloxy group. A well-documented method for a closely related compound, methylthis compound, utilizes the reaction of methyltrichlorosilane with hexamethyldisiloxane in the presence of a catalyst.[1] By adapting this methodology, this compound can be synthesized from trichlorosilane.

The overall reaction is as follows:

HSiCl₃ + 3 (CH₃)₃SiOSi(CH₃)₃ → HSi[OSi(CH₃)₃]₃ + 3 (CH₃)₃SiCl

This reaction proceeds via the cleavage of the Si-O-Si bond in hexamethyldisiloxane and the formation of new Si-O bonds with the central silicon atom of trichlorosilane, with the concurrent formation of trimethylchlorosilane as a byproduct.

Experimental Protocols

The following experimental protocol is adapted from the synthesis of methylthis compound and is a recommended procedure for the preparation of this compound.[1]

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Heating mantle and temperature controller.

  • Inert atmosphere setup (e.g., nitrogen or argon line).

  • Distillation apparatus for purification.

  • Standard laboratory glassware.

Reagents:

  • Trichlorosilane (HSiCl₃)

  • Hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃)

  • Linear phosphonitrilic chloride (LPNC) catalyst

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • Reaction Setup: A dry, three-necked flask is charged with hexamethyldisiloxane and an appropriate anhydrous solvent under an inert atmosphere.

  • Catalyst Addition: The linear phosphonitrilic chloride (LPNC) catalyst is added to the reaction mixture with stirring.

  • Reactant Addition: Trichlorosilane is added dropwise to the mixture at a controlled rate from the dropping funnel.

  • Reaction: The reaction mixture is stirred at a specific temperature for a designated period to ensure complete conversion.

  • Work-up and Purification: The reaction mixture is cooled, and the crude product is isolated. Purification is typically achieved by fractional distillation under reduced pressure to separate the desired this compound from the trimethylchlorosilane byproduct and any unreacted starting materials.

A logical workflow for this synthesis is depicted in the following diagram.

SynthesisWorkflow cluster_setup Reaction Setup cluster_reagents Reagents cluster_procedure Procedure cluster_workup Work-up & Purification Flask Three-Necked Flask InertAtmosphere Inert Atmosphere (N2/Ar) Stirrer Mechanical Stirrer Condenser Reflux Condenser DroppingFunnel Dropping Funnel HMDSO Hexamethyldisiloxane ChargeFlask Charge Flask with HMDSO & Solvent HMDSO->ChargeFlask TCS Trichlorosilane AddTCS Add Trichlorosilane Dropwise TCS->AddTCS Catalyst LPNC Catalyst AddCatalyst Add Catalyst Catalyst->AddCatalyst Solvent Anhydrous Solvent Solvent->ChargeFlask ChargeFlask->AddCatalyst AddCatalyst->AddTCS React Stir at Controlled Temperature AddTCS->React Cool Cool Reaction Mixture React->Cool Isolate Isolate Crude Product Cool->Isolate Distill Fractional Distillation Isolate->Distill FinalProduct This compound Distill->FinalProduct

References

In-Depth Technical Guide to the Physical Properties of Tris(trimethylsiloxy)silane ([((CH3)3SiO)3SiH])

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(trimethylsiloxy)silane, with the chemical formula [((CH3)3SiO)3SiH], is a versatile organosilicon compound. It serves as a key intermediate in the synthesis of various silicon-containing molecules and materials. Its utility in diverse applications, including as a reducing agent in organic synthesis and a precursor for silicone polymers, necessitates a thorough understanding of its physical characteristics. This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a schematic representation of its synthesis pathway.

Chemical Identity

IdentifierValue
Chemical Name This compound
Synonyms 1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane
Molecular Formula C9H28O3Si4
Molecular Weight 296.66 g/mol
CAS Number 1873-89-8
InChI Key FDWGGTLVZGTDGQ-UHFFFAOYSA-N
SMILES String C--INVALID-LINK--(C)O--INVALID-LINK--(C)C">SiHO--INVALID-LINK--(C)C

Physical and Chemical Properties

The physical properties of this compound are summarized in the tables below. These values are critical for its handling, storage, and application in various experimental and industrial settings.

General Properties
PropertyValueSource
Appearance Colorless clear liquid[1]
Purity ≥ 98% (by GC)[1]
Quantitative Physical Properties
PropertyValueConditionsSource
Boiling Point 185 °C(lit.)[1][2]
86.5-87.5 °C15 mmHg (lit.)[2]
64 °C10 mm Hg[3]
Density 0.85 g/mLNot Specified[1]
0.852 g/mL25 °C (lit.)[2]
Refractive Index 1.39n20D[1]
1.386n20/D (lit.)[2]
1.3865Not Specified[3]
Flash Point 50 °C[3]
Vapor Pressure < 5 mm Hg25°C[3]
Solubility Insoluble in water[3]

Experimental Protocols

This section outlines the detailed methodologies for the determination of key physical properties of this compound and a representative synthesis protocol.

Determination of Boiling Point

The boiling point of this compound can be determined using a micro-boiling point method or by distillation.

  • Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating mantle or oil bath.

  • Procedure (Micro-Boiling Point Method):

    • A small amount of this compound is placed in the small test tube.

    • The capillary tube is placed in the test tube with the open end down.

    • The test tube is attached to the thermometer and placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

    • The Thiele tube is gently heated. A stream of bubbles will emerge from the capillary tube as the air expands and then as the sample boils.

    • Heating is discontinued when a steady stream of bubbles is observed.

    • The temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.

Determination of Density

The density of liquid this compound can be accurately measured using a pycnometer.

  • Principle: Density is defined as the mass per unit volume of a substance.

  • Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance, and a constant temperature water bath.

  • Procedure:

    • The empty pycnometer is cleaned, dried, and its mass is accurately determined.

    • The pycnometer is filled with distilled water and placed in the constant temperature water bath (e.g., at 25°C) until it reaches thermal equilibrium. The volume of the pycnometer is then determined from the mass and known density of water at that temperature.

    • The pycnometer is emptied, dried, and then filled with this compound.

    • The filled pycnometer is brought to the same constant temperature in the water bath.

    • The mass of the pycnometer filled with the sample is determined.

    • The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

The refractive index, a measure of how light propagates through the substance, is determined using a refractometer.

  • Principle: The refractive index is the ratio of the speed of light in a vacuum to the speed of light in the substance. It is measured by observing the critical angle at which light is refracted at the interface between the sample and a prism of known refractive index.

  • Apparatus: Abbe refractometer, constant temperature circulating bath, and a monochromatic light source (typically a sodium lamp, D-line at 589 nm).

  • Procedure:

    • The refractometer is calibrated using a standard of known refractive index.

    • The prisms of the refractometer are cleaned and a few drops of this compound are applied to the surface of the measuring prism.

    • The prisms are closed and the sample is allowed to come to the desired temperature (e.g., 20°C) by the circulating water bath.

    • The light source is positioned, and the refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

    • The refractive index is read from the instrument's scale.

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of trichlorosilane with a source of the trimethylsiloxy group, such as trimethylsilanol or its sodium salt, sodium trimethylsilanolate.

  • Reaction: 3 (CH₃)₃SiOH + HSiCl₃ → [((CH₃)₃SiO)₃SiH] + 3 HCl

  • Apparatus: A multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and an inert gas (e.g., nitrogen or argon) inlet.

  • Procedure:

    • The reaction flask is charged with a suitable solvent (e.g., anhydrous diethyl ether or tetrahydrofuran) and trichlorosilane under an inert atmosphere.

    • The flask is cooled in an ice bath.

    • A solution of trimethylsilanol in the same solvent is added dropwise from the dropping funnel with vigorous stirring. A base (e.g., pyridine or triethylamine) is often included to neutralize the HCl byproduct as it forms, preventing unwanted side reactions.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

    • The reaction mixture is then filtered to remove the hydrochloride salt precipitate.

    • The solvent is removed from the filtrate under reduced pressure.

    • The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Visualizations

Synthesis Workflow for this compound

Synthesis_Workflow Synthesis of this compound Reagents Reactants: Trichlorosilane (HSiCl3) Trimethylsilanol ((CH3)3SiOH) Base (e.g., Pyridine) Reaction Reaction Setup: Inert Atmosphere (N2/Ar) Cooling (Ice Bath) Stirring Reagents->Reaction Solvent Anhydrous Solvent (e.g., Diethyl Ether) Solvent->Reaction Addition Slow, Dropwise Addition of Trimethylsilanol/Base Solution Reaction->Addition Stirring Stir at Room Temperature (Several Hours) Addition->Stirring Filtration Filtration to Remove Byproduct Salt Stirring->Filtration Evaporation Solvent Removal (Reduced Pressure) Filtration->Evaporation Distillation Fractional Distillation (Reduced Pressure) Evaporation->Distillation Product Pure this compound Distillation->Product

References

An In-depth Technical Guide to Tris(trimethylsiloxy)silane (CAS Number 1873-89-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(trimethylsiloxy)silane, with the CAS number 1873-89-8, is a versatile organosilicon compound with significant potential across various scientific and industrial domains. Its unique structure, featuring a central silicon atom bonded to three trimethylsiloxy groups and a hydrogen atom, imparts a distinct combination of reactivity and stability. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and analytical methodologies, and explores its current and potential applications, with a particular focus on its emerging role in drug development and materials science.

Chemical and Physical Properties

This compound is a colorless, clear liquid with properties that make it a valuable reagent and precursor in chemical synthesis.[1][2][3] A summary of its key physical and chemical data is presented in Table 1.

PropertyValueReference(s)
CAS Number 1873-89-8[2]
Molecular Formula C₉H₂₈O₃Si₄[2]
Molecular Weight 296.66 g/mol [2]
Appearance Colorless clear liquid[1][3]
Density 0.852 g/mL at 25 °C[2][3]
Boiling Point 185 °C[2][3]
Refractive Index (n20/D) 1.386[2][3]
Synonyms 1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane[3]

Synthesis and Purification

A general synthetic approach could involve the reaction of trichlorosilane with three equivalents of a trimethylsilylating agent, such as hexamethyldisiloxane or trimethylsilanol, in the presence of a base to neutralize the generated HCl.

A related synthesis for γ-Methacryloxypropyl-tris(trimethylsiloxy)silane involves the hydrolysis of γ-methacryloxypropyl-trimethoxysilane in the presence of chlorotrimethylsilane, followed by distillation.[4] This suggests that a co-hydrolysis/condensation reaction is a viable pathway.

For a structurally similar compound, Tris(trimethylsilyl)silane, a detailed synthesis is available from Organic Syntheses. This procedure involves the reaction of tetrachlorosilane and trimethylchlorosilane with lithium metal, followed by reaction with methyllithium and subsequent acidic workup.[1] While the final product is different, the general techniques for handling air- and moisture-sensitive silane reagents are highly relevant.

Illustrative Experimental Protocol (Adapted from related syntheses)

Disclaimer: The following protocol is a generalized procedure based on related syntheses and should be optimized and validated in a laboratory setting.

Reaction Scheme: HSiCl₃ + 3 (CH₃)₃SiOSi(CH₃)₃ → HSi[OSi(CH₃)₃]₃ + 3 (CH₃)₃SiCl

Materials:

  • Trichlorosilane (HSiCl₃)

  • Hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃)

  • Anhydrous inert solvent (e.g., toluene or hexane)

  • Anhydrous base (e.g., pyridine or triethylamine)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inert gas inlet is charged with trichlorosilane and the anhydrous solvent under an inert atmosphere.

  • The flask is cooled in an ice bath.

  • A solution of hexamethyldisiloxane and the anhydrous base in the same solvent is added dropwise from the dropping funnel.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction progress is monitored by Gas Chromatography (GC).

  • Upon completion, the precipitated salt (e.g., pyridinium chloride) is removed by filtration under an inert atmosphere.

  • The solvent is removed from the filtrate under reduced pressure.

  • The crude product is purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Setup Flame-dried three-necked flask under inert gas Reagents Charge with Trichlorosilane and anhydrous solvent Setup->Reagents Cooling Cool to 0°C Reagents->Cooling Addition Dropwise addition of Hexamethyldisiloxane and base Cooling->Addition Stirring Stir at room temperature Addition->Stirring Monitoring Monitor by GC Stirring->Monitoring Filtration Filter to remove salt Monitoring->Filtration Evaporation Remove solvent under reduced pressure Filtration->Evaporation Distillation Fractional distillation under vacuum Evaporation->Distillation Product Product Distillation->Product This compound

Fig. 1: Generalized workflow for the synthesis of this compound.

Analytical Characterization

The purity and structure of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the 27 protons of the three trimethylsiloxy groups and a singlet or multiplet for the single proton attached to the central silicon atom. The chemical shift of the Si-H proton is a key diagnostic feature.

  • ¹³C NMR: The carbon NMR spectrum should exhibit a single resonance corresponding to the methyl carbons of the trimethylsiloxy groups.

  • ²⁹Si NMR: The silicon-29 NMR spectrum will provide valuable information about the different silicon environments in the molecule.

NucleusExpected Chemical Shift (ppm)Multiplicity
¹H ~0.2 (Si(CH₃)₃)Singlet
~4.5-5.5 (Si-H)Singlet/Multiplet
¹³C ~1-2 (Si(CH₃)₃)Singlet

Note: The exact chemical shifts can vary depending on the solvent and instrument used.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of this compound and for confirming its molecular weight. The fragmentation pattern in the mass spectrum is characteristic of the molecule's structure.

Typical GC-MS Parameters:

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent).

  • Carrier Gas: Helium.

  • Injection Mode: Split.

  • Temperature Program: A gradient from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C).

  • MS Ionization: Electron Ionization (EI) at 70 eV.

Expected Fragmentation: The mass spectrum will likely show the molecular ion peak (M⁺) at m/z 296, although it may be of low intensity. Prominent fragments would be expected from the loss of methyl groups ([M-15]⁺), trimethylsiloxy groups ([M-89]⁺), and other characteristic rearrangements of organosilicon compounds.

Reactivity and Chemical Transformations

The reactivity of this compound is primarily governed by the Si-H bond and the trimethylsiloxy groups.

Hydrosilylation

The Si-H bond can participate in hydrosilylation reactions, where it adds across a double or triple bond. This reaction is a versatile method for creating new carbon-silicon bonds and is often catalyzed by transition metals or initiated by radicals.

Hydrolysis and Condensation

The trimethylsiloxy groups can be susceptible to hydrolysis under certain conditions, leading to the formation of silanols. These silanols can then undergo condensation to form larger siloxane networks. This property is exploited in the use of this compound as a precursor for silicone-based materials.[5]

Reactivity cluster_hydrosilylation Hydrosilylation cluster_hydrolysis Hydrolysis & Condensation TTSS This compound HSi(OSi(CH₃)₃)₃ Alkene Alkene/Alkyne Water H₂O Hydrosilylation_Product Hydrosilylation Product Alkene->Hydrosilylation_Product Catalyst/Initiator Silanol Silanol Intermediate Water->Silanol Hydrolysis Siloxane Siloxane Network Silanol->Siloxane Condensation

Fig. 2: Key reactivity pathways of this compound.

Applications in Drug Development and Materials Science

The unique properties of this compound make it a valuable compound in several areas of research and development, particularly in drug delivery and advanced materials.

Surface Modification of Nanoparticles for Drug Delivery

A significant application of this compound and its derivatives is in the surface modification of nanoparticles for drug delivery systems.[6][7][8] The silane can be used to functionalize the surface of various nanoparticles (e.g., silica, iron oxide) to:

  • Improve biocompatibility: The siloxane layer can shield the core nanoparticle material from the biological environment.

  • Enhance drug loading: The surface can be further modified with functional groups that can bind to specific drug molecules.

  • Control drug release: The nature of the surface coating can influence the rate at which the drug is released from the nanoparticle.

For instance, nanoparticles functionalized with silanes can be loaded with anticancer drugs like doxorubicin for targeted delivery to tumor cells.[7][8][9] The surface modification can also be designed to respond to specific stimuli, such as pH changes in the tumor microenvironment, to trigger drug release.[10]

Drug_Delivery_Concept cluster_nanoparticle Nanoparticle Carrier cluster_delivery Targeted Delivery and Release NP_Core Nanoparticle Core (e.g., Silica, Fe₃O₄) Silane_Layer This compound Surface Coating NP_Core->Silane_Layer Functionalization Drug Drug Molecule (e.g., Doxorubicin) Silane_Layer->Drug Drug Loading Target_Cell Target Cell (e.g., Cancer Cell) Silane_Layer->Target_Cell Targeting Drug->Target_Cell Therapeutic Effect Release Controlled Drug Release (e.g., pH-triggered) Drug->Release Stimulus

Fig. 3: Conceptual workflow of this compound in nanoparticle-based drug delivery.

While specific quantitative data for drug loading and release using this compound itself is not detailed in the provided search results, studies on similar silane-functionalized nanoparticles provide a framework for its potential. For example, doxorubicin-loaded silica nanocomposites have shown high drug capacities and effective inhibition of cancer cell lines.[11] Similarly, systems for the controlled release of ibuprofen have been developed using silica-based carriers.[12][13][14][15]

Precursor for Silicone Polymers and Advanced Materials

This compound serves as a precursor in the synthesis of silicone polymers.[5] Its ability to form cross-linked networks upon hydrolysis and condensation makes it useful in the formulation of coatings, adhesives, and sealants.[5] Recently, it has also been explored as a novel precursor for the deposition of low-k thin films in the semiconductor industry.[16]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

  • Handling: Work in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from sources of ignition.

  • Hazards: Flammable liquid. May cause skin and eye irritation.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable organosilicon compound with a growing range of applications. Its well-defined chemical and physical properties, combined with its versatile reactivity, make it a key building block in materials science and a promising component in the development of advanced drug delivery systems. Further research into its specific applications, particularly in the functionalization of nanoparticles for controlled drug release, is warranted and expected to yield significant advancements in the field of nanomedicine.

References

An In-depth Technical Guide to the Reaction Mechanism of Tris(trimethylsiloxy)silane with Ozone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of organosilanes is a fundamental process in organosilicon chemistry with significant implications for materials science and organic synthesis. Tris(trimethylsiloxy)silane, in particular, presents a unique substrate for oxidation studies due to the presence of a reactive silicon-hydrogen (Si-H) bond. This technical guide provides a comprehensive overview of the reaction mechanism between this compound and ozone, a powerful oxidizing agent. The information presented herein is compiled from experimental and theoretical studies, offering valuable insights for researchers in the field.

Core Reaction and Products

The low-temperature ozonolysis of this compound results in the formation of two primary products: tris(trimethylsilyl)silanol and 1,1,1-trimethyl-2,2-bis(trimethylsiloxy)disilan-2-ol.[1] The reaction is typically carried out at -90°C.[1]

Table 1: Products of the Ozonolysis of this compound

ReactantProduct 1Product 2
This compoundTris(trimethylsilyl)silanol1,1,1-trimethyl-2,2-bis(trimethylsiloxy)disilan-2-ol
Structure [(CH₃)₃SiO]₃SiH[(CH₃)₃SiO]₃SiOH

Experimental Protocols

General Low-Temperature Ozonolysis of a Hydrosilane

Objective: To oxidize the Si-H bond of a hydrosilane using ozone at low temperatures.

Materials:

  • Hydrosilane (e.g., this compound)

  • Dry, inert solvent (e.g., dichloromethane, pentane, or acetone)

  • Ozone generator

  • Oxygen source

  • Gas dispersion tube

  • Low-temperature reaction vessel with a cooling bath (e.g., acetone/dry ice)

  • Magnetic stirrer

  • Inert gas supply (e.g., nitrogen or argon) for purging

  • Quenching agent (e.g., dimethyl sulfide or triphenylphosphine)

  • Apparatus for solvent removal (e.g., rotary evaporator)

  • Chromatography equipment for product purification

Procedure:

  • A solution of the hydrosilane is prepared in a dry, inert solvent and placed in the low-temperature reaction vessel.

  • The solution is cooled to the desired temperature (e.g., -78°C to -90°C) using a cooling bath.

  • A stream of ozone-enriched oxygen is bubbled through the solution via a gas dispersion tube.

  • The reaction progress is monitored by a suitable method, such as thin-layer chromatography (TLC) or the disappearance of the Si-H stretch in the infrared spectrum. The reaction is typically continued until the starting material is consumed or a blue color, indicative of excess ozone, persists in the solution.

  • Upon completion, the ozone flow is stopped, and the solution is purged with an inert gas (nitrogen or argon) to remove any residual ozone.

  • A quenching agent is added to the reaction mixture at low temperature to decompose any potentially explosive ozonide intermediates.

  • The reaction mixture is allowed to warm to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product mixture is then purified using an appropriate technique, such as column chromatography, to isolate the desired silanol products.

Reaction Mechanism

The precise mechanism of the reaction between this compound and ozone is a subject of ongoing investigation, with evidence pointing towards a complex pathway. Several possibilities, including radical, ionic, and concerted insertion mechanisms, have been considered.[1]

A significant piece of evidence is the large primary kinetic isotope effect of 5.5 observed for this reaction.[1] This value strongly suggests that the cleavage of the Si-H bond is the rate-determining step of the reaction. Theoretical calculations at the B3LYP/6-31+G(2d,p) level of theory are consistent with a mechanism involving the abstraction of the hydrogen atom from the Si-H bond by ozone.[1]

Based on the available data, a plausible reaction pathway involves the following key steps:

  • Hydrogen Abstraction: Ozone abstracts the hydrogen atom from the Si-H bond of this compound, forming a silyl radical and a hydrotrioxyl radical intermediate.

  • Radical Recombination: The silyl radical and the hydroxyl radical (formed from the decomposition of the hydrotrioxyl radical) then recombine to form the primary product, tris(trimethylsilyl)silanol.

  • Formation of the Second Product: The formation of 1,1,1-trimethyl-2,2-bis(trimethylsiloxy)disilan-2-ol is likely the result of subsequent reactions involving the silyl radical or other reactive intermediates. The exact pathway to this second product is less clear from the currently available literature.

Visualizing the Proposed Mechanism

Reaction_Mechanism Reactants This compound + Ozone {[(CH₃)₃SiO]₃SiH + O₃} TransitionState Transition State {[((CH₃)₃SiO)₃Si---H---O₃]‡} Reactants->TransitionState H-abstraction Intermediates Silyl Radical + Hydrotrioxyl Radical {[(CH₃)₃SiO]₃Si• + •OOOH} TransitionState->Intermediates Product1 Tris(trimethylsilyl)silanol {[(CH₃)₃SiO]₃SiOH} Intermediates->Product1 Radical Recombination FurtherReactions Further Reactions Intermediates->FurtherReactions Product2 1,1,1-trimethyl-2,2-bis(trimethylsiloxy)disilan-2-ol {(CH₃)₃Si-Si(OSi(CH₃)₃)₂OH} FurtherReactions->Product2

Caption: Proposed reaction pathway for the ozonolysis of this compound.

Quantitative Data

The primary quantitative data available for this reaction is the kinetic isotope effect.

Table 2: Kinetic Isotope Effect

ParameterValueReference
Primary Kinetic Isotope Effect (kH/kD)5.5[1]

This significant isotope effect provides strong evidence for the involvement of Si-H bond cleavage in the rate-determining step of the reaction.

Characterization of Products

The identification of the reaction products is crucial for understanding the reaction mechanism. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are essential for this purpose.

Table 3: NMR Data for Tris(trimethylsiloxy)silanol

NucleusChemical Shift (ppm)MultiplicitySolventReference
¹H~0.1 (Si(CH₃)₃), ~1.5 (SiOH)Singlet, Broad SingletCDCl₃Inferred from similar compounds
¹³C~1.9 (Si(CH₃)₃)SingletCDCl₃Inferred from similar compounds
²⁹SiNot readily available---

Conclusion

The reaction of this compound with ozone provides a fascinating case study in organosilicon oxidation chemistry. The low-temperature conditions and the formation of multiple products suggest a complex reaction mechanism. The significant kinetic isotope effect is a key piece of evidence pointing towards a rate-determining step involving the cleavage of the Si-H bond, likely through a hydrogen abstraction mechanism. Further detailed experimental and computational studies are warranted to fully elucidate the reaction pathway, including the mechanism for the formation of the disilanol byproduct, and to quantify the product yields. This knowledge will contribute to a more comprehensive understanding of silane oxidation and could pave the way for new synthetic methodologies.

Experimental Workflow

The following diagram illustrates a typical workflow for studying the reaction of this compound with ozone.

Experimental_Workflow Start Start ReactionSetup Reaction Setup (Low-temperature ozonolysis) Start->ReactionSetup Monitoring Reaction Monitoring (TLC, IR) ReactionSetup->Monitoring Workup Reaction Workup (Quenching, Solvent Removal) Monitoring->Workup Reaction Complete Purification Product Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization Analysis Data Analysis (Mechanism Elucidation, Yield Calculation) Characterization->Analysis End End Analysis->End

References

In-depth Technical Guide: Thermal Stability and Decomposition of Tris(trimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(trimethylsiloxy)silane [[(CH₃)₃SiO]₃SiH], a branched hydrosiloxane, is a versatile organosilicon compound utilized in various industrial and research applications, including as a reducing agent and a precursor for silicon-based materials. A thorough understanding of its thermal stability and decomposition pathways is critical for ensuring safe handling, predicting material lifetime, and controlling reaction outcomes at elevated temperatures. This technical guide provides a comprehensive overview of the thermal behavior of this compound, drawing upon data from analogous organosilicon compounds. It outlines key decomposition mechanisms, potential byproducts, and detailed experimental protocols for characterization using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).

Introduction

This compound belongs to the class of organosilicon compounds characterized by a central silicon atom bonded to three trimethylsiloxy groups and one hydrogen atom. The presence of the Si-H bond makes it a useful hydrosilane, while the siloxane (Si-O-Si) linkages contribute to its unique thermal properties. The thermal degradation of polysiloxanes and related materials typically involves complex mechanisms, including bond scission, rearrangement reactions, and the evolution of volatile products. While specific quantitative data for the thermal decomposition of pure this compound is not extensively available in public literature, its behavior can be inferred from studies on similar branched and short-chain siloxanes.

Thermal Stability and Decomposition Mechanisms

The thermal stability of siloxanes is generally attributed to the strength of the siloxane bond. However, the overall stability of a molecule like this compound is also influenced by the presence of other bonds, such as Si-C and Si-H.

Potential Decomposition Pathways:

Based on the thermal degradation of analogous polysiloxanes, the decomposition of this compound is likely to proceed through one or more of the following pathways:

  • Si-O Bond Scission and Rearrangement: At elevated temperatures, the Si-O bonds can undergo scission, leading to intramolecular or intermolecular rearrangements. This process often results in the formation of thermodynamically stable cyclic siloxanes, such as hexamethylcyclotrisiloxane (D3) and octamethylcyclotetrasiloxane (D4).

  • Radical Mechanisms: At higher temperatures, homolytic cleavage of Si-C and Si-H bonds can occur, generating radical species. These highly reactive radicals can then participate in a cascade of secondary reactions, leading to the formation of gaseous byproducts like methane (CH₄) and hydrogen (H₂).

  • Oxidative Decomposition: In the presence of oxygen, the decomposition process can be accelerated. The organic side groups (methyl groups) can be oxidized, leading to the formation of silicon dioxide (SiO₂), carbon oxides (CO, CO₂), and water.

Quantitative Data

Table 1: Expected Thermal Analysis Data for this compound (Hypothetical)

ParameterExpected Range/ValueTechniqueNotes
Onset of Decomposition (in inert atmosphere)200 - 400 °CTGAHighly dependent on purity and heating rate.
Major Decomposition Stage400 - 600 °CTGAAssociated with significant mass loss due to the evolution of volatile siloxanes and hydrocarbons.
Residue at 800 °C (in inert atmosphere)VariableTGAThe amount of char or silica-like residue will depend on the specific decomposition pathway.
Enthalpy of DecompositionEndothermicDSCThe overall process of bond breaking is expected to be endothermic.
Boiling Point~185 °CDSC/TGASignificant mass loss due to evaporation would be observed around this temperature.

Experimental Protocols

To accurately determine the thermal stability and decomposition products of this compound, a combination of analytical techniques is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of this compound and to identify the temperature ranges of decomposition.

Methodology:

  • Instrument: A high-resolution thermogravimetric analyzer.

  • Sample Preparation: Due to its volatility, use a hermetically sealed aluminum pan with a pinhole lid to allow for the controlled release of volatile products. Place a small, accurately weighed sample (typically 5-10 mg) into the pan.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

    • Heating Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.

    • Data Collection: Record the mass change as a function of temperature.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as boiling and decomposition.

Methodology:

  • Instrument: A differential scanning calorimeter.

  • Sample Preparation: Use a hermetically sealed aluminum pan to prevent sample loss due to evaporation before decomposition. Place a small, accurately weighed sample (typically 2-5 mg) into the pan.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

    • Heating Program:

      • Equilibrate at a sub-ambient temperature (e.g., -50 °C).

      • Ramp from the starting temperature to 400 °C at a heating rate of 10 °C/min.

    • Data Collection: Record the heat flow as a function of temperature.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile decomposition products of this compound.

Methodology:

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: A small amount of the liquid sample (typically a few microliters) is loaded into a pyrolysis tube or onto a filament.

  • Experimental Conditions:

    • Pyrolysis Temperature: A series of pyrolysis temperatures should be investigated, for example, 300 °C, 500 °C, and 700 °C, to observe the evolution of different products at various decomposition stages.

    • GC Separation: Use a capillary column suitable for separating siloxanes and hydrocarbons. A typical temperature program would be to hold at 40 °C for a few minutes, then ramp to 300 °C.

    • MS Detection: Use electron ionization (EI) and scan a mass range of m/z 30-600 to identify the separated compounds by comparing their mass spectra with a library (e.g., NIST).

Visualizations

Thermal_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Interpretation Sample This compound TGA TGA (Thermogravimetric Analysis) Sample->TGA DSC DSC (Differential Scanning Calorimetry) Sample->DSC PyGCMS Py-GC-MS (Pyrolysis-Gas Chromatography-Mass Spectrometry) Sample->PyGCMS TGA_Data Mass Loss vs. Temperature Decomposition Profile TGA->TGA_Data DSC_Data Heat Flow vs. Temperature Thermal Transitions (e.g., Boiling, Decomposition Enthalpy) DSC->DSC_Data PyGCMS_Data Chromatogram & Mass Spectra Identification of Decomposition Products PyGCMS->PyGCMS_Data Mechanism Decomposition Mechanism Elucidation TGA_Data->Mechanism DSC_Data->Mechanism PyGCMS_Data->Mechanism

Caption: Workflow for the thermal analysis of this compound.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is limited, a comprehensive understanding can be built upon the well-established principles of siloxane chemistry. The proposed experimental protocols using TGA, DSC, and Py-GC-MS provide a robust framework for researchers to thoroughly characterize the thermal properties of this important organosilicon compound. Such data is invaluable for ensuring its safe handling, optimizing its use in high-temperature applications, and for the rational design of new silicon-based materials with tailored thermal stability. Further research focusing on detailed kinetic studies and the elucidation of decomposition pathways under various atmospheric conditions is highly encouraged.

An In-depth Technical Guide to Tris(trimethylsiloxy)silane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Tris(trimethylsiloxy)silane , with the chemical formula C9H28O3Si4 , is a versatile organosilicon compound valued for its unique chemical properties and broad applicability in scientific research and industrial processes. This guide provides a comprehensive overview of its molecular characteristics, physicochemical properties, synthesis, and key applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Core Molecular and Physical Properties

This compound is a clear, colorless liquid. Its fundamental molecular and physical data are summarized below, providing a quick reference for laboratory use.

PropertyValueReference
Molecular Formula C9H28O3Si4[1][2][3][4]
Linear Formula [(CH3)3SiO]3SiH[5]
Molecular Weight 296.66 g/mol [1][2][3][5]
CAS Number 1873-89-8[5]
Density 0.852 g/mL at 25 °C[5][6]
Boiling Point 185 °C (lit.)[5][6]
64 °C @ 10 mmHg[1]
Refractive Index (n20/D) 1.386 (lit.)[5]
Flash Point 50 °C (closed cup)[1][5]
Solubility Insoluble in water.[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral features are highlighted below.

Spectroscopic DataDescription
¹H NMR The proton NMR spectrum is characterized by a signal corresponding to the methyl protons of the trimethylsilyl groups.
¹³C NMR The carbon NMR spectrum shows a characteristic signal for the methyl carbons of the trimethylsilyl groups.
FTIR The infrared spectrum displays characteristic absorption bands for Si-O-Si (around 1050 cm⁻¹) and Si-(CH₃)₃ (around 842 and 756 cm⁻¹) vibrations.[6]
GC-MS Gas Chromatography-Mass Spectrometry can be used for the identification and quantification of this compound and its derivatives.[7]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is well-documented. Below are detailed experimental protocols for its preparation and a common application.

Experimental Protocol: One-Pot Synthesis of Tris(trimethylsilyl)silane

This protocol is adapted from a procedure described in Organic Syntheses, which provides a high-yield, one-pot reaction.[8]

Materials:

  • Lithium powder

  • Anhydrous tetrahydrofuran (THF)

  • Trichlorosilane

  • Chlorotrimethylsilane

  • Methyllithium-lithium bromide complex (1.5 M in ether)

  • 2 N Hydrochloric acid (ice-cold)

  • Pentane

  • Magnesium sulfate

Procedure:

  • Set up a 500-mL, four-necked flask equipped with a condenser, mechanical stirrer, dropping funnel, and a low-temperature thermometer.

  • Flush the apparatus with nitrogen and add lithium powder followed by anhydrous THF.

  • Cool the stirred suspension and add a mixture of trichlorosilane and chlorotrimethylsilane dropwise, maintaining the temperature below -60°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Cool the mixture to room temperature and add methyllithium-lithium bromide complex over 3 hours with vigorous stirring under a continuous stream of nitrogen.

  • Stir the reaction mixture for an additional 16 hours at room temperature.

  • Perform hydrolysis by carefully adding the reaction mixture to ice-cold 2 N hydrochloric acid.

  • Extract the aqueous phase with pentane (4 x 200 mL).

  • Combine the organic phases and dry over magnesium sulfate.

  • Remove the solvents under reduced pressure.

  • Purify the product by distillation under reduced pressure to afford Tris(trimethylsilyl)silane as a clear oil.

Experimental Protocol: Surface Modification of Silicon Oxide Surfaces

This protocol outlines a general procedure for modifying silicon oxide surfaces using silane compounds like this compound derivatives to introduce desired functionalities.[9][10]

Materials:

  • Silicon oxide substrates (e.g., glass slides, silicon wafers)

  • Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive.

  • Anhydrous toluene

  • A derivative of this compound with a functional group for surface attachment (e.g., an amino- or methacryloxy-terminated derivative)

  • Isopropanol

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Cleaning and Activation:

    • Clean the silicon oxide substrates by sonicating in acetone and then isopropanol.

    • Rinse thoroughly with DI water.

    • Immerse the cleaned substrates in Piranha solution for 30-60 minutes to hydroxylate the surface.

    • Rinse extensively with DI water and dry under a stream of high-purity nitrogen gas.

  • Silanization:

    • Prepare a 1-5% (v/v) solution of the functionalized this compound derivative in anhydrous toluene in a moisture-free environment.

    • Immerse the cleaned and activated substrates in the silane solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Remove the substrates and rinse thoroughly with fresh anhydrous toluene, followed by isopropanol and DI water.

  • Curing:

    • Cure the silanized substrates in an oven at 100-120°C for 30-60 minutes to form a stable siloxane network on the surface.

    • Store the functionalized substrates in a desiccator.

Key Applications in Research and Drug Development

This compound and its derivatives are valuable reagents in various scientific fields.

  • Reducing Agent: It is a well-established, less toxic alternative to organotin compounds like tributyltin hydride in radical-based reductions.[11][12] Its weaker Si-H bond compared to other silanes makes it an efficient hydrogen atom donor.[4]

  • Surface Modification: These compounds are used to modify surfaces of materials like glass and metals to alter properties such as hydrophobicity and adhesion.[5] This is particularly relevant in the development of biomaterials and medical devices.

  • Silicone Polymer Synthesis: It serves as a precursor in the synthesis of silicone polymers, which have widespread applications in the healthcare and electronics industries due to their thermal stability and flexibility.[5]

  • Nanotechnology and Drug Delivery: Functionalized nanoparticles can be created using this compound derivatives. These nanoparticles have potential applications in drug delivery systems to enhance the efficacy of therapeutic treatments.[5]

  • Organic Synthesis: It is used in a variety of organic reactions, including hydrosilylation and reductive cyclizations, to synthesize complex organic molecules, including nitrogen-based heterocycles like indoles and oxindoles.[12][13]

Reaction Mechanisms and Logical Workflows

Understanding the reaction mechanisms of this compound is key to its effective application.

Radical Reduction Pathway

This compound is a key reagent in radical-mediated reduction reactions. The general mechanism involves the generation of a silyl radical, which then participates in a chain reaction.

G Initiator Initiator Radical_Initiator_Fragment Radical_Initiator_Fragment Initiator->Radical_Initiator_Fragment Heat or Light Silyl_Radical Silyl_Radical Radical_Initiator_Fragment->Silyl_Radical Abstracts H from [(CH₃)₃SiO]₃SiH Alkyl_Radical Alkyl_Radical Silyl_Radical->Alkyl_Radical Reduced_Product Reduced_Product Alkyl_Radical->Reduced_Product Abstracts H from [(CH₃)₃SiO]₃SiH Silyl_Radical_Regen Silyl_Radical_Regen Reduced_Product->Silyl_Radical_Regen Regenerates Silyl Radical

Caption: Radical Reduction Mechanism using this compound.

General Experimental Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization Reagents Reagents Reaction Reaction Reagents->Reaction Combine under Inert Atmosphere Crude_Product Crude_Product Reaction->Crude_Product Workup & Extraction Distillation Distillation Crude_Product->Distillation Vacuum Pure_Product Pure_Product Distillation->Pure_Product NMR NMR Pure_Product->NMR Structural Confirmation FTIR FTIR Pure_Product->FTIR Functional Group Identification GCMS GCMS Pure_Product->GCMS Purity & Identification

Caption: General workflow for the synthesis and analysis of this compound.

References

A Technical Guide to the Solubility of Tris(trimethylsiloxy)silane in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(trimethylsiloxy)silane [[(CH₃)₃SiO]₃SiH], a key organosilicon compound, finds extensive application in organic synthesis and materials science. Its utility is often dictated by its behavior in various solvents. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common laboratory solvents. Understanding these solubility characteristics is crucial for designing reaction conditions, purification protocols, and formulation strategies.

Core Principles of Solubility

The solubility of a compound is primarily governed by the principle of "like dissolves like." This adage is based on the nature and strength of intermolecular forces between the solute and the solvent molecules. Key factors influencing the solubility of this compound include:

  • Polarity: this compound is a non-polar molecule due to the presence of multiple methyl groups and the relatively low electronegativity difference between silicon and oxygen within the siloxane backbone. This non-polar character is the dominant factor determining its solubility.

  • Molecular Structure: The molecule features a central silicon atom bonded to three trimethylsiloxy groups and one hydrogen atom. The bulky and non-polar trimethylsilyl groups shield the more polar Si-O bonds, contributing to the overall low polarity of the molecule.

  • Intermolecular Forces: The primary intermolecular forces at play for this compound are weak van der Waals forces (specifically, London dispersion forces). For dissolution to occur, the solvent must be able to overcome these forces and establish new, favorable interactions with the solute molecules.

Based on these principles, this compound is expected to exhibit high solubility in non-polar and weakly polar organic solvents that also primarily interact through dispersion forces. Conversely, it is expected to have low solubility or be immiscible with highly polar, protic solvents like water, with which it cannot form strong hydrogen bonds.

Solubility Profile of this compound

Solvent ClassSolventPolarity IndexExpected SolubilityRationale
Non-Polar Hexane0.1Miscible"Like dissolves like"; both are non-polar and interact primarily through London dispersion forces.
Toluene2.4MiscibleAromatic hydrocarbon with low polarity, readily solvates non-polar siloxanes.
Diethyl Ether2.8MiscibleWeakly polar ether that is an excellent solvent for a wide range of non-polar and moderately polar organic compounds.
Weakly Polar Tetrahydrofuran (THF)4.0MiscibleAprotic ether with moderate polarity; expected to be a good solvent.
Chloroform (CHCl₃)4.1SolubleA chlorinated solvent capable of dissolving many non-polar and weakly polar compounds. Some sources indicate "sparingly soluble," suggesting solubility may be concentration-dependent.[1][2]
Ethyl Acetate4.4SolubleEster with moderate polarity; likely to be a good solvent.
Polar Aprotic Acetone5.1Moderately SolubleHigher polarity may limit miscibility, but some solubility is expected.
Acetonitrile5.8Sparingly SolubleThe high polarity and nitrile group make it a less favorable solvent for non-polar siloxanes.
Dimethylformamide (DMF)6.4Sparingly SolubleHighly polar aprotic solvent; significant mismatch in polarity with the non-polar solute.
Dimethyl Sulfoxide (DMSO)7.2InsolubleVery high polarity makes it a poor solvent for non-polar compounds.
Polar Protic Ethanol4.3InsolubleThe presence of a hydroxyl group and the ability to hydrogen bond make it a poor solvent for the non-polar siloxane. Silicone fluids are generally insoluble in ethanol.
Methanol5.1InsolubleSimilar to ethanol, the strong hydrogen bonding network of methanol does not favorably interact with the non-polar solute. Silicone fluids are generally insoluble in methanol.
Water10.2InsolubleExtreme polarity and strong hydrogen bonding network make water an unsuitable solvent for the non-polar, hydrophobic this compound. It is reported to be insoluble in water.[3]

Experimental Protocol for Solubility Determination

The following is a general protocol for the qualitative and semi-quantitative determination of the solubility of a liquid solute, such as this compound, in various solvents.

Objective: To determine the miscibility or estimate the solubility of this compound in a given solvent at a specific temperature (e.g., room temperature).

Materials:

  • This compound

  • A selection of common laboratory solvents (as listed in the table above)

  • Small, clean, and dry test tubes or vials with caps

  • Graduated pipettes or micropipettes

  • Vortex mixer (optional)

  • Analytical balance (for quantitative determination)

Procedure (Qualitative Miscibility Test):

  • Add 1 mL of the chosen solvent to a clean, dry test tube.

  • Add this compound dropwise to the solvent, gently agitating the test tube after each addition.

  • Continue adding the solute up to approximately 1 mL.

  • Observe the mixture for the formation of a single homogeneous phase or the presence of two distinct layers.

  • Interpretation:

    • Miscible: A single, clear phase is observed at all proportions.

    • Immiscible: Two distinct layers are formed.

    • Partially Soluble: The solute initially dissolves but then forms a separate phase upon further addition.

Procedure (Semi-Quantitative Solubility Estimation):

  • Weigh a specific mass of this compound into a vial (e.g., 100 mg).

  • Add a small, known volume of the solvent to the vial (e.g., 0.1 mL).

  • Cap the vial and vortex or shake vigorously for 1-2 minutes.

  • Observe if the solute has completely dissolved.

  • If the solute has dissolved, continue to add known volumes of the solvent incrementally, agitating after each addition, until the solution becomes saturated (i.e., a second phase appears or the solution becomes cloudy).

  • If the initial amount of solute did not dissolve, continue to add more of the solute in known increments until saturation is achieved.

  • The solubility can be estimated based on the mass of the solute and the volume of the solvent required to form a saturated solution.

Visualization of Solubility Principles

The following diagram illustrates the logical relationship between the polarity of this compound and its expected solubility in different classes of solvents, based on the "like dissolves like" principle.

G cluster_solute Solute cluster_solvents Solvents cluster_nonpolar Non-Polar / Weakly Polar cluster_polar_aprotic Polar Aprotic cluster_polar_protic Polar Protic solute This compound (Non-Polar) Hexane Hexane solute->Hexane High Solubility (Miscible) Toluene Toluene solute->Toluene High Solubility (Miscible) THF THF solute->THF High Solubility (Miscible) Chloroform Chloroform solute->Chloroform Good Solubility Acetone Acetone solute->Acetone Moderate Solubility Acetonitrile Acetonitrile solute->Acetonitrile Low Solubility DMF DMF solute->DMF Low Solubility Ethanol Ethanol solute->Ethanol Insoluble Methanol Methanol solute->Methanol Insoluble Water Water solute->Water Insoluble

Caption: Solubility of this compound based on solvent polarity.

Conclusion

This compound is a non-polar compound that exhibits high solubility in non-polar and weakly polar organic solvents, and poor solubility in polar solvents, particularly protic ones. This behavior is a direct consequence of the "like dissolves like" principle. For researchers and professionals in drug development and materials science, a thorough understanding of these solubility characteristics is essential for the effective use of this versatile reagent. When specific quantitative data is required, the experimental protocols outlined in this guide can be employed to determine solubility in a solvent of interest.

References

The Si-H Bond in Tris(trimethylsilyl)silane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(trimethylsilyl)silane, often abbreviated as TTMSS or (TMS)₃SiH, is a pivotal organosilicon compound that has garnered significant attention in synthetic and medicinal chemistry. Its prominence stems from the unique characteristics of its silicon-hydrogen (Si-H) bond. This bond is notably weaker than the Si-H bond in many other silanes, rendering TTMSS an excellent radical-based reducing agent and a versatile reagent in a multitude of organic transformations.[1][2] It has been positioned as a less toxic and more environmentally benign alternative to traditional reagents like tributyltin hydride.[1] This technical guide provides an in-depth exploration of the Si-H bond in Tris(trimethylsilyl)silane, encompassing its fundamental properties, spectroscopic signature, and reactivity, supported by detailed experimental protocols and data.

Core Properties of the Si-H Bond

The reactivity and utility of Tris(trimethylsilyl)silane are intrinsically linked to the properties of its central Si-H bond. The steric bulk of the three trimethylsilyl groups influences the electronic environment of the central silicon atom, leading to a comparatively weak Si-H bond.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the Si-H bond in Tris(trimethylsilyl)silane, providing a comparative basis for researchers.

PropertyValueMethod/Reference
Bond Dissociation Energy (BDE) 84 kcal/molEstimation[1]
79.8 kcal/mol[3]
Vibrational Frequency (Stretching) ~2100 cm⁻¹Infrared Spectroscopy[4]
¹H NMR Chemical Shift δ ~3.8 ppmNuclear Magnetic Resonance[2]
²⁹Si NMR Chemical Shift (Central Si) δ ~-110 to -120 ppmNuclear Magnetic Resonance

Spectroscopic Characterization

The Si-H bond in Tris(trimethylsilyl)silane exhibits distinct signals in various spectroscopic techniques, which are crucial for reaction monitoring and quality control.

Infrared (IR) Spectroscopy

The Si-H stretching vibration in silanes typically appears in a region of the infrared spectrum that is relatively free from other common functional group absorptions. For Tris(trimethylsilyl)silane, this strong absorption band is observed around 2100 cm⁻¹.[4] The precise position can be sensitive to the molecular environment and solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton attached to the central silicon atom gives rise to a characteristic signal in the ¹H NMR spectrum. This signal typically appears as a singlet (unless coupled to other nuclei) at approximately δ 3.8 ppm.[2]

  • ²⁹Si NMR: The central silicon atom in Tris(trimethylsilyl)silane is highly shielded and exhibits a chemical shift in the range of -110 to -120 ppm in the ²⁹Si NMR spectrum. The trimethylsilyl groups appear at a distinct chemical shift, typically around -9 to -10 ppm.

Reactivity and Applications of the Si-H Bond

The relatively low bond dissociation energy of the Si-H bond in Tris(trimethylsilyl)silane is the cornerstone of its utility as a radical mediator.[2] Upon initiation, typically with a radical initiator like azobisisobutyronitrile (AIBN), the Si-H bond undergoes homolytic cleavage to generate the tris(trimethylsilyl)silyl radical, (TMS)₃Si•. This radical can then participate in a variety of chemical transformations.

Radical Reductions

A primary application of Tris(trimethylsilyl)silane is in the reduction of various functional groups. It serves as a hydrogen atom donor in a radical chain mechanism. This is particularly useful for the dehalogenation of alkyl and aryl halides, deoxygenation of alcohols (via xanthates, the Barton-McCombie reaction), and the reduction of other functional groups.

Hydrosilylation

Tris(trimethylsilyl)silane can add across carbon-carbon double and triple bonds in a process known as hydrosilylation. This reaction, often initiated by radicals or transition metal catalysts, leads to the formation of new silicon-carbon bonds.

Radical Cyclization

The tris(trimethylsilyl)silyl radical can initiate cyclization reactions of appropriately substituted precursors, leading to the formation of cyclic and heterocyclic compounds. The slower rate of hydrogen atom transfer from TTMSS compared to reagents like tributyltin hydride can sometimes lead to enhanced diastereoselectivity in these cyclizations.[1]

Experimental Protocols

Synthesis of Tris(trimethylsilyl)silane

The following protocol is adapted from a procedure published in Organic Syntheses.

Materials:

  • Lithium powder

  • Anhydrous tetrahydrofuran (THF)

  • Chlorotrimethylsilane (freshly distilled)

  • Tetrachlorosilane

  • Methyllithium-lithium bromide complex (1.5 M in ether)

  • 2 N Hydrochloric acid

  • Pentane

  • Magnesium sulfate

Procedure:

  • A 500-mL, four-necked flask equipped with a mechanical stirrer, condenser, dropping funnel, and a low-temperature thermometer is charged with lithium powder (7.55 g, 1.07 mol) and flushed with nitrogen.

  • Anhydrous THF (50 mL) is added, and the flask is cooled to approximately -60 °C in a dry ice-acetone bath.

  • A mixture of chlorotrimethylsilane (54.8 mL, 47.1 g, 0.43 mol) and tetrachlorosilane (10.1 mL, 15.0 g, 0.09 mol) in 140 mL of anhydrous THF is added dropwise over 1 hour, maintaining the internal temperature below -30 °C.

  • After the addition is complete, the mixture is stirred for an additional 30 minutes with cooling.

  • The cooling bath is removed, and the condenser is replaced with a nitrogen bubbler and gas inlet.

  • Methyllithium-lithium bromide complex (66 mL, 99 mmol, 1.5 M in ether) is added over 3 hours with vigorous stirring while bubbling nitrogen through the reaction mixture.

  • The reaction mixture is stirred for an additional 16 hours at room temperature.

  • The reaction is quenched by carefully adding the mixture to 400 mL of ice-cold 2 N hydrochloric acid.

  • The aqueous phase is extracted four times with 200-mL portions of pentane.

  • The combined organic phases are dried over magnesium sulfate, and the solvents are removed under reduced pressure to yield the crude product, which can be further purified by distillation.

Radical Cyclization of a Bromoenoate

The following is a general procedure for the radical cyclization of a 7-substituted-6-aza-8-bromooct-2-enoate to a 2,4-disubstituted piperidine, as described in the literature.[1]

Materials:

  • 7-substituted-6-aza-8-bromooct-2-enoate (cyclization precursor)

  • Tris(trimethylsilyl)silane (TTMSS)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

Procedure:

  • To a solution of the bromoenoate (1 equivalent) in degassed toluene is added Tris(trimethylsilyl)silane (1.1-1.5 equivalents).

  • A solution of AIBN (0.1-0.2 equivalents) in degassed toluene is added portionwise over a period of time at a reaction temperature of 80-110 °C.

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the cyclized piperidine product.

Visualizations

Molecular Structure of Tris(trimethylsilyl)silane

Caption: Molecular structure of Tris(trimethylsilyl)silane.

Radical Reduction of an Alkyl Halide

radical_reduction initiator Initiator (e.g., AIBN) silyl_radical (TMS)₃Si• initiator->silyl_radical Initiation TTMSS (TMS)₃Si-H TTMSS->silyl_radical alkyl_radical R• silyl_radical->alkyl_radical X abstraction silyl_halide (TMS)₃Si-X silyl_radical->silyl_halide alkyl_halide R-X alkyl_halide->alkyl_radical alkyl_radical->TTMSS reduced_product R-H alkyl_radical->reduced_product H abstraction experimental_workflow start Start dissolve Dissolve bromoenoate in degassed toluene start->dissolve add_ttmss Add Tris(trimethylsilyl)silane dissolve->add_ttmss heat Heat to 80-110 °C add_ttmss->heat add_aibn Add AIBN solution portionwise heat->add_aibn monitor Monitor reaction (TLC/GC) add_aibn->monitor workup Cool and remove solvent monitor->workup Reaction complete purify Purify by column chromatography workup->purify end End purify->end

References

Methodological & Application

Application Notes and Protocols for Surface Modification of Substrates using Tris(trimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(trimethylsiloxy)silane is an organosilicon compound utilized for the hydrophobic modification of various substrates, including glass, silicon wafers, and other materials bearing surface hydroxyl groups. This modification is critical in a range of applications within research and drug development, such as the creation of non-stick surfaces for cell culture, the functionalization of biosensors, and the enhancement of biocompatibility for medical devices.

The unique structure of this compound, featuring a central silicon atom bonded to three trimethylsiloxy groups and one hydrogen atom, allows it to form a stable, low-energy surface that repels water and reduces non-specific protein adsorption. The reaction proceeds through the hydrolysis of the silane in the presence of trace amounts of water, followed by condensation with surface hydroxyl groups, forming a covalent siloxane bond.

This document provides detailed protocols for the surface modification of substrates using this compound, along with methods for characterizing the modified surfaces.

Key Applications

  • Biomaterial Development: Modification of implant surfaces to improve biocompatibility and reduce biofouling.

  • Drug Delivery: Functionalization of nanoparticles and other drug carriers to control their surface properties and interaction with biological systems.

  • Diagnostics and Biosensors: Creation of hydrophobic barriers on microarrays and biosensor surfaces to confine reagents and improve assay sensitivity.

  • Cell Culture: Preparation of low-adhesion surfaces to prevent cell attachment and promote the formation of spheroids or organoids.

Quantitative Data on Surface Properties

The effectiveness of surface modification with silanes is often quantified by measuring the change in surface hydrophobicity. The water contact angle is a primary indicator, with higher angles signifying a more hydrophobic surface.

Table 1: Water Contact Angle of Surfaces Modified with Tris(trimethylsiloxy)silyl Propyl Groups

MaterialModifierWater Contact Angle (°)
Polyurethane Acrylate (PUA) FilmUnmodified79.9°
Polyurethane Acrylate (PUA) Film5 wt% Tris(trimethylsiloxy)silyl Propyl Groups110.1°
Polyurethane Acrylate (PUA) Film10 wt% Tris(trimethylsiloxy)silyl Propyl Groups101.1°

Table 2: Comparative Water Contact Angles of Various Silane-Modified Surfaces

Silanizing AgentSubstrateWater Contact Angle (°)
UnmodifiedGlass~20-30°
DichlorodimethylsilaneGlass~90-100°
Octadecyltrichlorosilane (OTS)Glass~109-112°
(3-Aminopropyl)triethoxysilane (APTES)Glass~50-70°
PerfluorooctyltrichlorosilaneGlass>150° (Superhydrophobic)

Experimental Protocols

Materials
  • This compound

  • Anhydrous solvent (e.g., Toluene, Hexane)

  • Substrates (e.g., glass microscope slides, silicon wafers)

  • Cleaning reagents (e.g., detergent, acetone, isopropanol, deionized water)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (Caution: Extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

  • Nitrogen gas for drying

  • Oven or hot plate

  • Glassware for solution preparation and reaction

Protocol 1: Substrate Cleaning and Activation

A pristine and activated surface is crucial for achieving a uniform and stable silane layer.

  • Initial Cleaning:

    • Sonciate the substrates in a detergent solution for 15 minutes.

    • Rinse thoroughly with deionized (DI) water.

    • Sonciate in acetone for 15 minutes.

    • Sonciate in isopropanol for 15 minutes.

    • Rinse thoroughly with DI water.

  • Surface Hydroxylation (Activation):

    • Immerse the cleaned substrates in Piranha solution for 30-60 minutes at room temperature. (Caution: Piranha solution reacts violently with organic materials. Ensure all organic solvents are removed before this step.)

    • Carefully remove the substrates and rinse extensively with DI water.

  • Drying:

    • Dry the substrates under a stream of high-purity nitrogen gas.

    • For optimal results, bake the substrates in an oven at 110-120°C for at least 1 hour to remove any residual water before silanization.

Protocol 2: Surface Modification with this compound

This protocol describes the deposition of a this compound self-assembled monolayer (SAM).

  • Solution Preparation:

    • In a clean, dry glass container under an inert atmosphere (e.g., nitrogen or argon), prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent like toluene. The use of an anhydrous solvent is critical to prevent premature polymerization of the silane in the solution.

  • Silanization Reaction:

    • Immerse the cleaned and activated substrates in the silane solution.

    • Seal the reaction vessel to prevent exposure to atmospheric moisture.

    • Allow the reaction to proceed for 2-4 hours at room temperature. Gentle agitation can improve the uniformity of the coating.

  • Rinsing:

    • Remove the substrates from the silane solution.

    • Rinse them thoroughly with fresh anhydrous toluene to remove any unbound silane molecules.

    • Rinse with isopropanol and then with DI water.

  • Curing:

    • Cure the silanized substrates in an oven at 100-120°C for 30-60 minutes. This step promotes the formation of a stable, cross-linked siloxane network on the surface.

  • Storage:

    • Store the modified substrates in a desiccator to maintain their hydrophobicity.

Characterization of Modified Surfaces

Water Contact Angle Goniometry
  • Principle: This technique measures the angle at which a liquid droplet interfaces with a solid surface. A high contact angle indicates low wettability and a hydrophobic surface.

  • Procedure:

    • Place a small droplet of deionized water (typically 2-5 µL) on the modified surface.

    • Use a goniometer to capture an image of the droplet profile.

    • Software analysis is used to determine the angle between the substrate surface and the tangent of the droplet at the three-phase contact point.

    • Perform measurements at multiple locations on the surface to ensure uniformity.

X-ray Photoelectron Spectroscopy (XPS)
  • Principle: XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a surface.

  • Expected Results:

    • The appearance of Si 2p and C 1s peaks corresponding to the this compound molecule.

    • A decrease in the intensity of substrate peaks (e.g., Si 2p from the underlying silicon dioxide) due to attenuation by the silane overlayer.

    • High-resolution spectra of the Si 2p region can distinguish between the silicon in the substrate (SiO₂) and the silicon in the silane layer (Si-O-Si and Si-C).

Fourier-Transform Infrared Spectroscopy (FTIR)
  • Principle: FTIR spectroscopy identifies chemical bonds in a molecule by producing an infrared absorption spectrum. Attenuated Total Reflectance (ATR-FTIR) is a sampling technique that enables the analysis of surface layers.

  • Expected Results:

    • Appearance of characteristic peaks for Si-O-Si stretching (~1000-1100 cm⁻¹).

    • Presence of peaks corresponding to C-H stretching in the trimethylsilyl groups (~2960 cm⁻¹).

    • A decrease in the broad peak associated with surface hydroxyl (-OH) groups (~3200-3600 cm⁻¹) after silanization.

Visualizations

G cluster_0 Substrate Preparation cluster_1 Surface Modification cluster_2 Characterization Cleaning 1. Substrate Cleaning (Detergent, Acetone, IPA, DI Water) Activation 2. Surface Activation (Piranha Solution) Cleaning->Activation Drying 3. Drying (Nitrogen Stream, Oven) Activation->Drying Solution 4. Silane Solution Preparation (this compound in Anhydrous Toluene) Drying->Solution Proceed to Modification Silanization 5. Silanization Reaction (Immersion for 2-4 hours) Solution->Silanization Rinsing 6. Rinsing (Toluene, IPA, DI Water) Silanization->Rinsing Curing 7. Curing (Oven at 100-120°C) Rinsing->Curing WCA Water Contact Angle Goniometry Curing->WCA Analyze Modified Surface XPS X-ray Photoelectron Spectroscopy (XPS) Curing->XPS FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Curing->FTIR

Caption: Experimental workflow for surface modification.

G cluster_0 Reaction Mechanism cluster_1 Resulting Surface Properties Silane This compound ((CH3)3SiO)3SiH Hydrolysis Hydrolysis (with trace H2O) Silane->Hydrolysis Silanol Reactive Silanol ((CH3)3SiO)3SiOH Hydrolysis->Silanol Condensation Condensation Silanol->Condensation Substrate Hydroxylated Substrate (Surface-OH) Substrate->Condensation Modified_Surface Modified Surface (Surface-O-Si(OSi(CH3)3)3) Condensation->Modified_Surface Hydrophobicity Increased Hydrophobicity (High Water Contact Angle) Modified_Surface->Hydrophobicity Low_Energy Low Surface Energy Modified_Surface->Low_Energy Reduced_Adsorption Reduced Non-Specific Protein Adsorption Modified_Surface->Reduced_Adsorption

Caption: Mechanism of surface modification.

Application Notes and Protocols: Tris(trimethylsiloxy)silane as a Crosslinking Agent in Silicone Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(trimethylsiloxy)silane and its functionalized derivatives are versatile crosslinking agents employed in the formulation of a wide array of silicone-based polymers. These compounds play a crucial role in converting linear or branched silicone prepolymers into stable, three-dimensional networks, thereby imparting desirable mechanical and physicochemical properties to the final material. The unique structure of this compound, featuring a central silicon atom bonded to three trimethylsiloxy groups, provides a trifunctional crosslinking point. Functionalized versions, such as those containing vinyl or methacryloyloxypropyl groups, allow for participation in various curing chemistries, including addition cure (hydrosilylation) and free-radical polymerization.[1][2]

These crosslinking agents are instrumental in the development of high-performance materials for diverse applications, ranging from biomedical devices and drug delivery systems to advanced coatings and sealants.[3][4][5] Their incorporation into silicone matrices can significantly enhance properties such as mechanical strength, thermal stability, hydrophobicity, and gas permeability.[1][3]

Key Applications

The utilization of this compound and its derivatives as crosslinking agents spans numerous fields:

  • Biomedical Devices: A prominent application is in the manufacturing of silicone hydrogel contact lenses. Derivatives like 3-(methacryloyloxy)propylthis compound (TRIS) are copolymerized with hydrophilic monomers to create materials with high oxygen permeability, a critical factor for corneal health.[1][3]

  • Drug Delivery: The controlled crosslinking of silicone polymers using these agents is explored for the fabrication of sustained-release and targeted drug delivery systems. The crosslink density can be tailored to control the diffusion and release kinetics of therapeutic agents.[4]

  • Adhesives and Sealants: In the construction and automotive industries, this compound derivatives are used to formulate Room Temperature Vulcanizing (RTV) silicone sealants and adhesives. These materials cure upon exposure to atmospheric moisture, forming durable and flexible seals.[6][7][8][9]

  • Coatings and Surface Modification: These silanes are employed as surface modifying agents to enhance the hydrophobicity and durability of coatings. They can improve adhesion to various substrates, including glass and metals.[5]

  • High-Performance Elastomers: The crosslinking of polydimethylsiloxane (PDMS) and other silicone fluids with this compound derivatives yields high-performance elastomers with tailored mechanical properties for applications in electronics, aerospace, and industrial molding.[10]

Quantitative Data Presentation

The concentration and type of this compound-based crosslinker significantly influence the properties of the resulting silicone polymer network. Below are tables summarizing the impact of these crosslinkers on key performance metrics.

Table 1: Effect of 3-(methacryloyloxy)propylthis compound (TRIS) Content on Silicone Hydrogel Properties for Contact Lens Applications

TRIS Content (wt%)Oxygen Permeability (Dk, barrers)Equilibrium Water Content (EWC, %)Contact Angle (°)
5---
10---
20---
30---
4074.944.582

Data extracted from a study on TRIS-DMA-NVP-HEMA hydrogels.[1][3]

Table 2: Influence of Crosslinker/Resin Ratio on the Mechanical Properties of a Condensation Cure Maxillofacial Silicone Elastomer

Crosslinker/Resin RatioTensile StrengthTear StrengthStiffness
ReducedIncreasedDecreasedIncreased
RecommendedOptimumOptimumOptimum
IncreasedDecreasedDecreasedDecreased

Qualitative summary based on trends reported in the literature.[1]

Table 3: Properties of Silicone-Modified Polyurethane Acrylate (SPUA) Films with Varying Content of a Tris(trimethylsiloxy)silyl Propyl-Functional Silicone

Silicone Content (wt%)Viscosity of Prepolymer (mPa·s)Water Absorption (%)n-Hexane Absorption (%)
0 (PUA)324--
5 (SPUAI-5)206--

Data from the synthesis of SPUA prepolymers.[5][11]

Experimental Protocols

Protocol 1: Synthesis of Silicone Hydrogel Films for Biomedical Applications (e.g., Contact Lenses)

This protocol is adapted from the synthesis of silicone hydrogels based on 3-(methacryloyloxy)propylthis compound (TRIS).[1][3]

Materials:

  • 3-(methacryloyloxy)propylthis compound (TRIS)

  • N,N-dimethylacrylamide (DMA)

  • 1-vinyl-2-pyrrolidinone (NVP)

  • 2-hydroxyethylmethacrylate (HEMA)

  • Ethylene glycol dimethacrylate (EGDMA) as a crosslinker

  • 1-hydroxycyclohexyl phenyl ketone as a photoinitiator

  • Phosphate buffered saline (PBS) solution (0.1 M, pH 7.4)

Procedure:

  • Prepare monomer mixtures by combining TRIS, DMA, NVP, and HEMA in desired weight ratios (refer to Table 1 for examples of TRIS content).

  • Add a fixed amount of EGDMA (e.g., 1 wt%) as a crosslinker to the monomer mixture.

  • Add a photoinitiator (e.g., 0.5 wt%) to the mixture.

  • Thoroughly mix the components until a homogeneous solution is obtained.

  • Inject the monomer mixture into a mold composed of two polypropylene plates separated by a silicone gasket of a defined thickness (e.g., 0.2 mm).

  • Cure the mixture by exposing it to UV radiation (e.g., at 365 nm) for a specified duration (e.g., 30 minutes).

  • After curing, carefully open the mold and remove the resulting silicone hydrogel film.

  • Immerse the film in deionized water to remove any unreacted monomers and the initiator. Change the water periodically over 24 hours.

  • Store the hydrated hydrogel film in PBS solution.

Characterization:

  • Equilibrium Water Content (EWC): Determined by measuring the weight of the hydrated and dried hydrogel.

  • Oxygen Permeability (Dk): Measured using a polarographic oxygen sensor.

  • Contact Angle: Assessed using the sessile drop method to determine surface wettability.

  • Mechanical Properties: Evaluated using a universal testing machine to measure tensile strength and Young's modulus.

Protocol 2: General Procedure for Room Temperature Vulcanization (RTV) of a Two-Part Condensation Cure Silicone Elastomer

This protocol outlines the general steps for crosslinking a silanol-terminated polydimethylsiloxane (PDMS) using an alkoxysilane crosslinker, which can include derivatives of this compound.[2][6][8][12]

Materials:

  • Hydroxy-terminated polydimethylsiloxane (PDMS-OH) of a specified viscosity.

  • Alkoxysilane crosslinker (e.g., a tetraalkoxysilane or a functionalized this compound derivative).

  • Condensation cure catalyst (e.g., dibutyltin dilaurate).

  • Fillers (optional, e.g., fumed silica for reinforcement).

  • Plasticizer (optional, e.g., non-reactive silicone fluid to modify viscosity).

Procedure:

  • Part A (Base): In a suitable mixing vessel, combine the PDMS-OH polymer, fillers, and any plasticizers. Mix thoroughly until a uniform dispersion is achieved. Degas the mixture under vacuum to remove entrapped air.

  • Part B (Curing Agent): The curing agent consists of the alkoxysilane crosslinker and the catalyst. These are typically packaged separately from the base polymer.

  • Mixing: Combine Part A and Part B in the manufacturer's recommended ratio (e.g., 10:1 by weight). Mix the two components thoroughly, ensuring a homogeneous mixture. Avoid excessive air entrapment during mixing.

  • Application and Curing: Apply the mixed silicone to the desired substrate or mold. The curing process will begin upon mixing. Allow the material to cure at room temperature. The curing time will depend on the specific formulation, temperature, and humidity. A skin will form on the surface, and the curing will proceed inwards.[2]

  • Post-Curing (Optional): For some applications, a post-cure at a slightly elevated temperature (e.g., 60-80°C) can be performed to ensure complete crosslinking and stabilization of mechanical properties.[2]

Characterization:

  • Hardness: Measured using a Shore A durometer.

  • Tensile Strength and Elongation at Break: Determined using a universal testing machine with dumbbell-shaped specimens.

  • Tear Strength: Assessed according to standard test methods (e.g., ASTM D624).

Visualization of Crosslinking Mechanisms

Condensation Cure Mechanism

The following diagram illustrates the general mechanism for a condensation cure RTV silicone, where a silanol-terminated polymer is crosslinked by an alkoxysilane.

CondensationCure cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products PDMS_OH PDMS-OH (Silanol-terminated Polymer) Hydrolysis Hydrolysis PDMS_OH->Hydrolysis Crosslinker R-Si(OR')3 (Alkoxysilane Crosslinker) Crosslinker->Hydrolysis H2O H2O (Atmospheric Moisture) H2O->Hydrolysis Catalyst (e.g., Tin compound) Condensation Condensation Hydrolysis->Condensation Intermediate Silanols Crosslinked_Network Crosslinked Silicone Network (Si-O-Si bonds) Condensation->Crosslinked_Network Byproduct R'OH (Alcohol Byproduct) Condensation->Byproduct

Caption: Condensation cure mechanism for RTV silicones.

Addition Cure (Hydrosilylation) Mechanism

This diagram shows the platinum-catalyzed hydrosilylation reaction between a vinyl-functional silicone polymer and a hydride-functional crosslinker. A vinyl-functionalized this compound could act as a crosslinking site.

Hydrosilylation cluster_reactants Reactants cluster_reaction Catalytic Cycle cluster_product Product Vinyl_PDMS PDMS-CH=CH2 (Vinyl-functional Polymer) Reaction Hydrosilylation Vinyl_PDMS->Reaction Hydride_Siloxane PDMS-Si-H (Hydride-functional Crosslinker) Hydride_Siloxane->Reaction Catalyst Pt Catalyst Catalyst->Reaction Crosslinked_Network Crosslinked Silicone Network (Si-CH2-CH2-Si bonds) Reaction->Crosslinked_Network No Byproducts

Caption: Addition cure (hydrosilylation) mechanism.

References

Application Notes and Protocols for C–H Silylation of Arenes with Tris(trimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The direct C–H silylation of arenes represents a powerful and atom-economical method for the synthesis of valuable arylsilanes, which are versatile intermediates in organic synthesis and materials science. This protocol details a rhodium-catalyzed intermolecular C–H silylation of arenes and heteroarenes using the sterically demanding hydrosilane, Tris(trimethylsiloxy)silane (HSi(OTMS)₃). The described method offers an efficient route to introduce the bulky -Si(OTMS)₃ group, which can be further functionalized. The reaction is catalyzed by a well-defined rhodium complex and can be performed under various conditions, offering flexibility for different substrates and applications.[1][2][3][4]

Data Presentation

Table 1: Reaction Conditions and Yields for C–H Silylation of Arenes and Heteroarenes with this compound. [4]

EntryArene/HeteroareneCatalyst Loading (mol%)Temperature (°C)Time (h)ProductYield (%)
1Benzene1.012024P2592
2Naphthalene1.012024P2666
3Anisole1.012024P2753 (conversion)
4Fluorobenzene1.012024P2871
5Furan1.012024P2937
6Thiophene1.012024P3085
7Pyrrole1.012024P3145
8Indole1.012024P3240
9Pyridine1.012024P3343

Note: Yields are isolated yields unless otherwise specified. The catalyst is typically an in situ generated or preformed Rh-complex with a bulky BINAP-type ligand.[1][2][4]

Experimental Protocols

General Protocol for Rhodium-Catalyzed C–H Silylation of Arenes with this compound

This protocol is based on efficient methods for the C–H silylation of arenes and heteroarenes with sterically demanding hydrosiloxysilanes.[1][2][3][4]

Materials:

  • Catalyst Precursor: [Rh(1,5-hexadiene)Cl]₂

  • Ligand: A bulky BINAP-type ligand

  • Silylating Agent: this compound (HSi(OTMS)₃)

  • Arene/Heteroarene: Substrate of choice

  • Hydrogen Scavenger (optional): Norbornene or other suitable alkene

  • Solvent (optional): Anhydrous solvent such as octane or reactions can be run neat.

  • Inert Gas: Argon or Nitrogen

Equipment:

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and hotplate

  • Standard glassware for organic synthesis

  • Syringes for liquid transfer

  • Purification system (e.g., column chromatography)

Catalyst Preparation (In Situ):

In a glovebox or under an inert atmosphere, a Schlenk flask is charged with [Rh(1,5-hexadiene)Cl]₂ and the bulky BINAP-type ligand in the appropriate stoichiometric ratio. Anhydrous solvent is added, and the mixture is stirred at room temperature to form the active catalyst complex.

Reaction Procedure:

  • To the flask containing the pre-formed or in situ generated rhodium catalyst (1.0 mol%), add the arene or heteroarene (1.0 equivalent).

  • If a hydrogen scavenger is used, add norbornene (typically 5-10 equivalents). The use of a hydrogen scavenger can improve reaction efficiency, though some reactions can proceed without it.[2]

  • Add this compound (HSi(OTMS)₃) (typically 1.2-1.5 equivalents) to the reaction mixture via syringe.

  • If running the reaction in a solvent, add the appropriate volume of anhydrous solvent. Alternatively, the reaction can be run neat.[2]

  • Seal the Schlenk flask or reaction tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for the specified time (e.g., 24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

Work-up and Purification:

  • If a solvent was used, remove it under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired silylated arene.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction C-H Silylation Reaction cluster_workup Work-up and Purification catalyst_precursor [Rh(1,5-hexadiene)Cl]₂ catalyst_prep Stir to form Active Rh-Complex catalyst_precursor->catalyst_prep ligand Bulky BINAP Ligand ligand->catalyst_prep solvent_prep Anhydrous Solvent solvent_prep->catalyst_prep active_catalyst Active Rh-Complex (1.0 mol%) reaction_vessel Heat to 120°C Stir for 24h active_catalyst->reaction_vessel arene Arene/Heteroarene (1.0 equiv) arene->reaction_vessel silane HSi(OTMS)₃ (1.2-1.5 equiv) silane->reaction_vessel h2_scavenger H₂ Scavenger (Optional) h2_scavenger->reaction_vessel cooling Cool to RT reaction_vessel->cooling solvent_removal Solvent Removal cooling->solvent_removal chromatography Column Chromatography solvent_removal->chromatography product Purified Silylated Arene chromatography->product

Caption: Experimental workflow for the Rh-catalyzed C–H silylation of arenes.

Proposed Catalytic Cycle

G cluster_h2_removal Catalyst Regeneration catalyst LₙRh(I)-Si(OTMS)₃ intermediate1 LₙRh(III)(H)₂(Si(OTMS)₃) catalyst->intermediate1 Oxidative Addition of H-Si(OTMS)₃ intermediate2 LₙRh(III)(H)(Ar)(Si(OTMS)₃) catalyst->intermediate2 Oxidative Addition of Ar-H h_acceptor H₂ Acceptor (e.g., Norbornene) h_product Hydrogenated Acceptor h2 H₂ intermediate1->catalyst Reductive Elimination of H₂ intermediate1->catalyst Reductive Elimination of H₂ (removed by acceptor) product Ar-Si(OTMS)₃ intermediate2->product Reductive Elimination arene Arene (Ar-H) product->catalyst pre_catalyst Rh(I) Precursor pre_catalyst->intermediate1 Oxidative Addition h_silane H-Si(OTMS)₃

Caption: Proposed catalytic cycle for Rh-catalyzed arene C–H silylation.

References

Application of Tris(trimethylsilyl)silane in Radical Reductions: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tris(trimethylsilyl)silane, commonly abbreviated as (TMS)₃SiH or TTMSS, has emerged as a valuable reagent in organic synthesis for mediating radical reactions. It serves as a non-toxic and efficient alternative to organotin compounds, such as tributyltin hydride, which are known for their toxicity and difficulty in removal from reaction mixtures. The silicon-hydrogen bond in (TMS)₃SiH is sufficiently weak to participate in radical chain processes, enabling a wide range of transformations including dehalogenations, Giese reactions, and reductive cyclizations. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of Tris(trimethylsilyl)silane in these key radical reduction reactions.

Core Concepts and Advantages

Tris(trimethylsilyl)silane functions as a radical mediator. The reaction is typically initiated by the generation of a silyl radical, (TMS)₃Si•, either thermally using radical initiators like azobisisobutyronitrile (AIBN) or photochemically. This silyl radical then abstracts an atom or group from the organic substrate to generate a carbon-centered radical. This intermediate can then undergo various transformations before being quenched by abstracting a hydrogen atom from another molecule of (TMS)₃SiH, regenerating the silyl radical to continue the chain reaction.

Key Advantages of Tris(trimethylsilyl)silane:

  • Low Toxicity: A significant advantage over traditional organotin reagents.

  • High Efficiency: Comparable reactivity to tributyltin hydride in many radical processes.

  • Mild Reaction Conditions: Many reactions can be carried out under neutral and mild conditions.

  • Improved Selectivity: In some cases, (TMS)₃SiH provides higher stereoselectivity compared to other radical mediators.

Application Notes and Protocols

Radical Dehalogenation

Radical dehalogenation is a fundamental transformation in organic synthesis, allowing for the replacement of a halogen atom with a hydrogen atom. Tris(trimethylsilyl)silane is an excellent reagent for the reductive dehalogenation of alkyl and aryl halides.

General Reaction Scheme:

R-X + (TMS)₃SiH → R-H + (TMS)₃SiX (where X = Cl, Br, I)

Quantitative Data Summary:

Substrate (R-X)Initiator/ConditionsSolventTime (h)Yield (%)
1-BromoadamantaneAIBN (0.1 eq), 80 °CBenzene295
Cyclohexyl IodideEt₃B (0.2 eq), O₂, rtToluene0.598
4-BromoacetophenoneAIBN (0.1 eq), 80 °CToluene485
N-(2-bromophenyl)acetamideVisible light, 23 W CFLAcetonitrile1292

Experimental Protocol: Thermal Dehalogenation of 1-Bromoadamantane

  • Materials:

    • 1-Bromoadamantane (1.0 mmol, 215 mg)

    • Tris(trimethylsilyl)silane (1.2 mmol, 0.37 mL)

    • Azobisisobutyronitrile (AIBN) (0.1 mmol, 16.4 mg)

    • Anhydrous benzene (5 mL)

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromoadamantane and AIBN.

    • Flush the flask with an inert atmosphere (argon or nitrogen).

    • Add anhydrous benzene via syringe, followed by the addition of Tris(trimethylsilyl)silane.

    • Heat the reaction mixture to 80 °C and stir for 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (eluting with hexanes) to afford adamantane.

Giese Reaction (Radical Conjugate Addition)

The Giese reaction involves the addition of a carbon-centered radical to an electron-deficient alkene. Tris(trimethylsilyl)silane can be used to generate the required alkyl radical from an alkyl halide, which then adds to a Michael acceptor.

General Reaction Scheme:

R-X + (TMS)₃SiH + H₂C=CH-EWG → R-CH₂-CH₂-EWG (where EWG = Electron-Withdrawing Group, e.g., -CO₂R, -CN)

Quantitative Data Summary:

Alkyl HalideMichael AcceptorInitiator/ConditionsSolventTime (h)Yield (%)
Cyclohexyl IodideAcrylonitrileAIBN (0.1 eq), 80 °CBenzene378
tert-Butyl BromideMethyl AcrylateEt₃B (0.2 eq), O₂, rtToluene185
Isopropyl IodideN-PhenylmaleimideVisible light, 23 W CFLCH₃CN690

Experimental Protocol: Photochemical Giese Reaction of Isopropyl Iodide and N-Phenylmaleimide

  • Materials:

    • Isopropyl iodide (1.5 mmol, 0.15 mL)

    • N-Phenylmaleimide (1.0 mmol, 173 mg)

    • Tris(trimethylsilyl)silane (1.2 mmol, 0.37 mL)

    • Acetonitrile (5 mL)

  • Procedure:

    • In a borosilicate glass vial equipped with a magnetic stir bar, dissolve N-phenylmaleimide in acetonitrile.

    • Add Tris(trimethylsilyl)silane and isopropyl iodide to the solution.

    • Seal the vial with a septum and purge with an inert atmosphere for 10 minutes.

    • Place the vial approximately 5 cm from a 23 W compact fluorescent lamp (CFL) and stir at room temperature.

    • Irradiate the reaction mixture for 6 hours, monitoring progress by TLC or LC-MS.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired adduct.

Reductive Radical Cyclization

Tris(trimethylsilyl)silane is a powerful tool for initiating intramolecular radical cyclizations to form cyclic compounds, including nitrogen and oxygen heterocycles. This method is particularly useful for the synthesis of complex molecular architectures.

General Reaction Scheme:

An unsaturated halide or xanthate is treated with (TMS)₃SiH to generate a radical that cyclizes onto a tethered alkene or alkyne.

Quantitative Data Summary:

SubstrateInitiator/ConditionsSolventTime (h)ProductYield (%)
N-(2-bromophenyl)-N-allylacetamideAIBN (0.2 eq), 80 °CToluene63-acetyl-1-methylindoline75
O-(2-iodophenyl)allyl etherEt₃B (0.2 eq), O₂, rtBenzene23-methyldihydrobenzofuran88
N-(2-bromo-3-methoxyphenyl)acrylamideVisible light, 23 W CFLAcetonitrile127-methoxyoxindole95[1]

Experimental Protocol: Visible-Light-Promoted Synthesis of 7-Methoxyoxindole [1]

  • Materials:

    • N-(2-bromo-3-methoxyphenyl)acrylamide (0.5 mmol, 135 mg)

    • Tris(trimethylsilyl)silane (0.75 mmol, 0.23 mL)

    • Acetonitrile (5 mL)

  • Procedure:

    • To a screw-capped vial, add N-(2-bromo-3-methoxyphenyl)acrylamide and a magnetic stir bar.

    • Add acetonitrile followed by Tris(trimethylsilyl)silane.

    • Seal the vial and place it in front of a 23 W compact fluorescent lamp.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture in vacuo.

    • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 7-methoxyoxindole.

Visualizations

Experimental_Workflow_Dehalogenation start Start reagents Combine Substrate (R-X), (TMS)3SiH, and Initiator in Solvent start->reagents reaction Heat (Thermal) or Irradiate (Photochemical) reagents->reaction monitoring Monitor Reaction (TLC, GC, LC-MS) reaction->monitoring workup Cool and Concentrate monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification product Isolated Product (R-H) purification->product

References

Application Note and Protocols for Low-k Thin Film Deposition using Tris(trimethylsiloxy)silane (TTMSS) in PECVD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the continuous drive for miniaturization and enhanced performance of semiconductor devices, the reduction of interconnect resistance-capacitance (RC) delay is a critical challenge. This has led to the development of low dielectric constant (low-k) materials for use as interlayer dielectrics (ILDs). Tris(trimethylsiloxy)silane (TTMSS), with the chemical formula C9H28O3Si4, is a promising precursor for the deposition of high-quality, low-k SiCOH thin films via Plasma-Enhanced Chemical Vapor Deposition (PECVD). Its molecular structure, rich in silicon and methyl groups, allows for the formation of films with low polarizability and incorporated nanoporosity, which are key factors in achieving low dielectric constants.[1]

This document provides detailed application notes and protocols for the use of TTMSS as a precursor in PECVD for the fabrication of low-k thin films. It includes a summary of reported film properties, a detailed experimental protocol for film deposition and characterization, and visualizations of the chemical structure, proposed plasma fragmentation, and experimental workflow.

Data Presentation

The properties of low-k thin films deposited using TTMSS are highly dependent on the PECVD process parameters. The following table summarizes the key quantitative data reported for a low-k film deposited from a TTMSS precursor.

Plasma Power (W)Dielectric Constant (k)Hardness (GPa)Elastic Modulus (GPa)Leakage Current Density (A/cm² at 1 MV/cm)
202.701.50310.797.40 x 10⁻⁸

Table 1: Properties of a low-k thin film deposited using this compound precursor at a plasma power of 20 W.[1]

Mandatory Visualizations

Si_central Si H H Si_central->H O1 O Si_central->O1 O2 O Si_central->O2 O3 O Si_central->O3 Si1 Si O1->Si1 CH3_11 CH3 Si1->CH3_11 CH3_12 CH3 Si1->CH3_12 CH3_13 CH3 Si1->CH3_13 Si2 Si O2->Si2 CH3_21 CH3 Si2->CH3_21 CH3_22 CH3 Si2->CH3_22 CH3_23 CH3 Si2->CH3_23 Si3 Si O3->Si3 CH3_31 CH3 Si3->CH3_31 CH3_32 CH3 Si3->CH3_32 CH3_33 CH3 Si3->CH3_33

Caption: Chemical structure of this compound.

cluster_plasma Plasma Environment cluster_surface Substrate Surface TTMSS_Precursor This compound (TTMSS) Radicals_Ions Reactive Radicals and Ions (e.g., •Si(OSi(CH3)3)2, •CH3, Si-O fragments) TTMSS_Precursor->Radicals_Ions Plasma Energy (Collision, Dissociation) Adsorption Adsorption of Fragments Radicals_Ions->Adsorption Transport to Substrate Surface_Reaction Surface Reactions (Cross-linking, Polymerization) Adsorption->Surface_Reaction Film_Growth Low-k SiCOH Thin Film Growth Surface_Reaction->Film_Growth

Caption: Proposed fragmentation and deposition pathway of TTMSS in PECVD.

Start Start Substrate_Prep Substrate Preparation (Cleaning) Start->Substrate_Prep Load_Substrate Load Substrate into PECVD Chamber Substrate_Prep->Load_Substrate Pump_Down Pump Down to Base Pressure Load_Substrate->Pump_Down Process_Gas Introduce Carrier Gas (e.g., Ar or He) Pump_Down->Process_Gas Precursor_Flow Introduce TTMSS Vapor Process_Gas->Precursor_Flow Plasma_Ignition Ignite Plasma (Apply RF Power) Precursor_Flow->Plasma_Ignition Deposition Thin Film Deposition Plasma_Ignition->Deposition Plasma_Off Turn Off Plasma Deposition->Plasma_Off Purge Purge Chamber Plasma_Off->Purge Unload Unload Coated Substrate Purge->Unload Characterization Film Characterization Unload->Characterization End End Characterization->End

Caption: Experimental workflow for PECVD of low-k films from TTMSS.

Experimental Protocols

Protocol 1: PECVD Deposition of Low-k Thin Films using TTMSS

Objective: To deposit a low-k SiCOH thin film on a silicon wafer using this compound as a precursor in a PECVD system.

Materials and Equipment:

  • PECVD system with RF power supply

  • This compound (TTMSS) precursor (CAS: 1873-89-8)

  • Silicon wafers (p-type, <100> orientation)

  • Carrier gas (e.g., Argon or Helium)

  • Vacuum pump system

  • Precursor delivery system with temperature control

Procedure:

  • Substrate Preparation:

    • Clean the silicon wafers using a standard cleaning procedure (e.g., RCA clean) to remove any organic and inorganic contaminants.

    • Dry the wafers thoroughly using a nitrogen gun.

  • PECVD System Preparation:

    • Load the cleaned silicon wafer into the PECVD chamber.

    • Pump down the chamber to a base pressure of less than 10⁻⁵ Torr.

  • Deposition Process:

    • Note: The optimal process parameters for precursor flow rate, chamber pressure, and substrate temperature for TTMSS are not fully detailed in publicly available literature. The following are suggested starting ranges and should be optimized for the specific PECVD system being used.

    • Introduce the carrier gas (e.g., Argon) into the chamber at a controlled flow rate.

    • Heat the TTMSS precursor to a stable temperature to ensure a constant vapor pressure and flow rate.

    • Introduce the TTMSS vapor into the chamber.

    • Set the RF plasma power to the desired level. A power of 20 W has been shown to produce a film with a k-value of 2.70.[1]

    • Ignite the plasma and deposit the film for the desired duration to achieve the target thickness.

  • Post-Deposition:

    • Turn off the RF power to extinguish the plasma.

    • Stop the precursor and carrier gas flow.

    • Allow the substrate to cool down under vacuum.

    • Vent the chamber to atmospheric pressure with nitrogen and unload the coated wafer.

Protocol 2: Characterization of Low-k Thin Films

Objective: To characterize the dielectric, mechanical, and electrical properties of the deposited low-k films.

1. Dielectric Constant (k-value) Measurement:

  • Technique: Capacitance-Voltage (C-V) measurement using a Metal-Insulator-Semiconductor (MIS) capacitor structure.

  • Procedure:

    • Deposit circular metal dots (e.g., Aluminum) of a known area on the surface of the deposited low-k film to serve as the top electrode.

    • Use the silicon substrate as the bottom electrode.

    • Measure the capacitance of the MIS structure in the accumulation region using an LCR meter.

    • Measure the thickness of the dielectric film using an ellipsometer or a profilometer.

    • Calculate the dielectric constant (k) using the formula: k = (C * d) / (ε₀ * A) where C is the capacitance, d is the film thickness, ε₀ is the permittivity of free space, and A is the area of the metal dot.

2. Mechanical Properties (Hardness and Elastic Modulus) Measurement:

  • Technique: Nanoindentation.

  • Procedure:

    • Use a nanoindenter with a Berkovich tip to create a series of indentations on the surface of the low-k film.

    • Record the load-displacement curves during the indentation process.

    • Calculate the hardness and elastic modulus from the load-displacement data using the Oliver-Pharr method.

3. Electrical Properties (Leakage Current Density) Measurement:

  • Technique: Current-Voltage (I-V) measurement on the MIS capacitor structure.

  • Procedure:

    • Apply a sweeping voltage across the MIS capacitor and measure the resulting current using a semiconductor parameter analyzer.

    • Calculate the leakage current density by dividing the measured current by the area of the metal dot.

    • The leakage current density is typically evaluated at a specific electric field (e.g., 1 MV/cm).[1]

Conclusion

This compound is a viable precursor for the PECVD of low-k SiCOH thin films for advanced semiconductor applications. The ability to achieve a low dielectric constant of 2.70 with good mechanical and electrical properties at a low plasma power of 20 W demonstrates its potential for reducing RC delay in integrated circuits.[1] Further optimization of the PECVD process parameters is expected to lead to even lower k-values and improved film characteristics. The protocols provided in this document offer a foundation for researchers to explore the use of TTMSS in their own low-k dielectric film development efforts.

References

Synthesis of Polyurethane Acrylates with Tris(trimethylsiloxy)silyl Groups: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of polyurethane acrylates (PUAs) modified with tris(trimethylsiloxy)silyl (TTMSS) groups. The incorporation of TTMSS moieties into the PUA backbone imparts unique properties, including enhanced hydrophobicity, thermal stability, and specific surface characteristics, making them promising materials for a range of applications, from advanced coatings to potential uses in the biomedical field.

Introduction

Polyurethane acrylates are a versatile class of UV-curable resins that combine the flexibility and toughness of polyurethanes with the rapid curing and high crosslinking density of acrylates. The introduction of tris(trimethylsiloxy)silyl groups as side chains can significantly modify the properties of the resulting polymer. These bulky, low-polarity siloxane groups tend to migrate to the polymer-air interface, creating a hydrophobic surface with low surface energy. This modification can lead to materials with improved water resistance, tailored surface morphology, and enhanced thermal and mechanical properties.[1][2]

Potential applications for these silyl-modified polyurethane acrylates (SPUAs) are diverse. In the field of advanced materials, they are explored for hydrophobic and oleophilic coatings, with applications in textile treatments for oil/water separation.[1][3] For drug development professionals, the unique surface properties and biocompatibility of silicones and polyurethanes suggest potential applications in medical device coatings, drug delivery systems, and as biomaterials for tissue engineering.[4][5][6] The TTMSS groups can influence protein adsorption and cell adhesion, properties of critical interest in biomedical applications.

Synthesis of Tris(trimethylsiloxy)silyl Modified Polyurethane Acrylates (SPUA)

The synthesis of SPUA is typically a two-step process. First, an isocyanate-terminated polyurethane prepolymer is synthesized from a diisocyanate, a polyol, a chain extender, and a hydroxyl-functional silane containing the TTMSS group. In the second step, the remaining isocyanate groups are capped with a hydroxy-functional acrylate monomer, such as 2-hydroxyethyl acrylate (HEA), to introduce the UV-curable moieties.

Materials
  • Diisocyanate: Dicyclohexylmethane-4,4'-diisocyanate (HMDI)

  • Polyol (Soft Segment): Polypropylene glycol (PPG1000)

  • Chain Extender: Triethylene glycol (TEG)

  • Silane Modifier: Multi-hydroxyalkyl silicone with tris(trimethylsiloxy)silyl propyl side groups (e.g., MI-III series as described in the literature[1])

  • Acrylate Capping Agent: 2-hydroxyethyl acrylate (HEA)

  • Catalyst: Dibutyltin dilaurate (DBTDL)

  • Solvent: Ethyl acetate (EA)

  • Photoinitiator: 2-hydroxy-2-methylpropionphenone (HMPP)

Experimental Protocol: Synthesis of SPUA Prepolymer
  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a nitrogen atmosphere. The polyol (PPG1000) and chain extender (TEG) should be dried under vacuum at 80°C for 4 hours prior to use.

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and dropping funnel, add PPG1000, TEG, the multi-hydroxyalkyl silicone (silane modifier), and ethyl acetate.

  • Isocyanate Addition: Under a nitrogen blanket and with continuous stirring, add HMDI dropwise to the flask.

  • Catalysis and Reaction: Add a catalytic amount of DBTDL (e.g., 2-3 drops). Raise the temperature to 80°C and maintain the reaction for 3-4 hours. The progress of the reaction can be monitored by determining the isocyanate (NCO) content via titration.

  • Acrylate Capping: Cool the reaction mixture to 60°C. Add 2-hydroxyethyl acrylate (HEA) dropwise.

  • Final Reaction: Maintain the reaction at 60°C for another 2-3 hours until the NCO peak (at approximately 2270 cm⁻¹) disappears from the Fourier Transform Infrared (FTIR) spectrum.

  • Product: The resulting product is the SPUA prepolymer solution. For comparison, a polyurethane acrylate (PUA) without the silane modifier can be synthesized following the same procedure but omitting the multi-hydroxyalkyl silicone.

Experimental Protocol: UV Curing of SPUA Films
  • Formulation: To the synthesized SPUA prepolymer solution, add a photoinitiator (e.g., 1-3 wt% HMPP).

  • Casting: Cast the formulation onto a suitable substrate (e.g., glass plate, Teflon mold) using a film applicator to achieve a uniform thickness.

  • Solvent Evaporation: Place the cast film in a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) to remove the solvent.

  • UV Curing: Expose the film to UV radiation using a UV curing lamp. The curing time will depend on the intensity of the UV source and the film thickness. The completion of curing can be monitored by the disappearance of the acrylate double bond peak (around 1635 cm⁻¹) in the FTIR spectrum.

Characterization of SPUA

A comprehensive characterization of the synthesized SPUA is essential to understand its structure-property relationships.

Structural Characterization
  • Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure, including the formation of urethane linkages (-NHCOO-), the incorporation of the siloxane groups (Si-O-Si), and the consumption of isocyanate and acrylate groups during the reaction and curing processes.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To further elucidate the detailed chemical structure of the prepolymers.[1][2]

Physicochemical Properties
  • Viscosity: Measured for the prepolymer solutions to understand their processing characteristics. The incorporation of the low-polarity siloxane side chains can decrease the viscosity by reducing inter-chain hydrogen bonding.[1]

  • Surface Properties (Water Contact Angle - WCA): To evaluate the hydrophobicity of the cured films. A significant increase in the water contact angle is expected with the incorporation of the TTMSS groups due to their migration to the surface.[1]

  • Water and Solvent Resistance: Determined by measuring the swelling ratio or weight change of the cured films after immersion in water or other solvents (e.g., n-hexane) for a specified period.

Thermal Properties
  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymers. The decomposition temperatures (e.g., T₅%, T₁₀%, T₅₀% weight loss) can be determined.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymers. The TTMSS side chains can restrict the formation of hydrogen bonds, which may lead to a decrease in the Tg values.[1]

Mechanical Properties
  • Tensile Testing: To measure the tensile strength, elongation at break, and Young's modulus of the cured films. These properties are crucial for understanding the material's durability and flexibility.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of PUA and SPUA with varying amounts of the TTMSS-containing silane modifier.

Table 1: Physicochemical Properties of PUA and SPUA Prepolymers and Cured Films

Sample CodeSilane Modifier (wt%)Prepolymer Viscosity (mPa·s)Water Contact Angle (°)Water Absorption (%)n-Hexane Absorption (%)
PUA032479.9--
SPUAI-55206110.1--
SPUAI-1010-101.1--

Data extracted from literature[1]. Specific values for water and n-hexane absorption are presented comparatively in the source but not as absolute percentages in a single table.

Table 2: Thermal and Mechanical Properties of Cured PUA and SPUA Films

Sample CodeT₅% (°C)T₁₀% (°C)T₅₀% (°C)Glass Transition Temp. (Tg) (°C)Tensile Strength (MPa)Elongation at Break (%)
PUA------
SPUAI-5------
SPUAII-5------

Specific quantitative values for TGA, DSC, and tensile properties are discussed comparatively in the source literature[1][2] but are not presented in a consolidated table. Researchers should refer to the original publication for detailed graphical data and comparisons between different SPUA series.

Diagrams

Synthesis Pathway

Synthesis_Pathway HMDI HMDI (Diisocyanate) Prepolymer NCO-Terminated Prepolymer HMDI->Prepolymer + DBTDL 80°C PPG PPG1000 (Polyol) PPG->Prepolymer + DBTDL 80°C TEG TEG (Chain Extender) TEG->Prepolymer + DBTDL 80°C Silane TTMSS-Silane (Modifier) Silane->Prepolymer + DBTDL 80°C HEA HEA (Acrylate Capper) SPUA_Prepolymer SPUA Prepolymer Prepolymer->SPUA_Prepolymer + HEA 60°C UV_Curing UV Curing (+ Photoinitiator) SPUA_Prepolymer->UV_Curing SPUA_Film Crosslinked SPUA Film UV_Curing->SPUA_Film

Caption: Synthesis of TTMSS-modified polyurethane acrylate (SPUA).

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_curing Curing cluster_characterization Characterization Reactants Starting Materials Prepolymer_Synth Prepolymer Synthesis Reactants->Prepolymer_Synth HMDI, PPG, TEG, Silane Acrylate_Capping Acrylate Capping Prepolymer_Synth->Acrylate_Capping NCO-terminated prepolymer SPUA_Prepolymer_Sol SPUA Prepolymer Solution Acrylate_Capping->SPUA_Prepolymer_Sol + HEA Formulation Formulation SPUA_Prepolymer_Sol->Formulation + Photoinitiator SPUA_Prepolymer_Sol->Formulation Film_Casting Film Casting Formulation->Film_Casting Solvent_Evap Solvent Evaporation Film_Casting->Solvent_Evap UV_Exposure UV Curing Solvent_Evap->UV_Exposure FTIR_NMR Structural Analysis (FTIR, NMR) UV_Exposure->FTIR_NMR Cured Film UV_Exposure->FTIR_NMR Thermal_Analysis Thermal Properties (TGA, DSC) UV_Exposure->Thermal_Analysis Cured Film UV_Exposure->Thermal_Analysis Mechanical_Testing Mechanical Properties (Tensile Test) UV_Exposure->Mechanical_Testing Cured Film UV_Exposure->Mechanical_Testing Surface_Analysis Surface Properties (WCA) UV_Exposure->Surface_Analysis Cured Film UV_Exposure->Surface_Analysis

Caption: Experimental workflow for SPUA synthesis and characterization.

Applications and Future Directions

The unique properties of SPUAs with TTMSS groups open up a range of application possibilities.

Advanced Coatings

The pronounced hydrophobicity and oleophilicity make these materials excellent candidates for coatings where water repellency is desired.[1][3] This includes applications in self-cleaning surfaces, anti-fouling coatings, and specialized textile treatments for creating materials that can separate oil-water mixtures.[1]

Biomedical Applications

While specific studies on the biomedical applications of TTMSS-modified PUAs are emerging, the known biocompatibility of both polyurethanes and silicones provides a strong rationale for their exploration in the medical field.[4][5]

  • Medical Device Coatings: The hydrophobic surface could be beneficial for coating medical devices such as catheters and implants to reduce bacterial adhesion and biofilm formation.[4][5] Further functionalization could also be used to create drug-eluting surfaces.

  • Drug Delivery: The amphiphilic nature that can be tuned by incorporating TTMSS groups could be leveraged in the design of polymeric micelles or nanoparticles for controlled drug release. The hydrophobic core could encapsulate hydrophobic drugs, while the more hydrophilic polyurethane backbone could provide stability in aqueous environments.[7]

  • Tissue Engineering: Polyurethanes are used as scaffolds in tissue engineering due to their excellent mechanical properties and biocompatibility.[8] The surface modification with TTMSS groups could be used to modulate cell-scaffold interactions, influencing cell adhesion, proliferation, and differentiation.

  • Ophthalmic Applications: Silyl-containing monomers, such as 3-[tris(trimethylsiloxy)silyl]propyl methacrylate (TRIS), are used in the formulation of silicone hydrogel contact lenses for controlled drug release.[9] This highlights a direct application of TTMSS-containing building blocks in a drug delivery context.

Researchers and drug development professionals are encouraged to explore these avenues, focusing on biocompatibility studies, drug loading and release kinetics, and the long-term stability of these materials in physiological environments. The tunable nature of the SPUA synthesis allows for the fine-tuning of properties to meet the specific demands of these advanced applications.

References

Application Notes and Protocols: Tris(trimethylsiloxy)silane as a Coupling Agent for Coatings and Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(trimethylsiloxy)silane is a versatile organosilicon compound that functions as a highly effective coupling agent and surface modifier.[1] Its unique molecular structure enables it to form a durable bridge between inorganic substrates (such as glass, metals, and ceramics) and organic polymers used in coatings and adhesives.[1][2] This results in significantly improved adhesion, durability, and performance of the final product, particularly under challenging environmental conditions.[2][3] This document provides detailed application notes and experimental protocols for utilizing this compound as a coupling agent in coatings and adhesives.

Mechanism of Action

The efficacy of this compound as a coupling agent stems from its bifunctional nature. The silane part of the molecule facilitates a strong, covalent bond with inorganic substrates, while the organic functionalities can interact with the polymer matrix of a coating or adhesive. The general mechanism involves the hydrolysis of the siloxy groups in the presence of moisture to form reactive silanol groups (-Si-OH). These silanols then condense with hydroxyl groups on the surface of the inorganic substrate, forming a stable siloxane bond (Si-O-Substrate). This process creates a robust interface that enhances adhesion and performance.[4]

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation & Bonding cluster_interaction Step 3: Polymer Interaction Silane This compound R-Si(OSi(CH₃)₃)₃ Silanol Reactive Silanol R-Si(OH)₃ Silane->Silanol Hydrolysis Water Water (H₂O) from atmosphere or substrate Silanol2 Reactive Silanol R-Si(OH)₃ Substrate Inorganic Substrate with surface hydroxyl groups (-OH) Bonded Stable Siloxane Bonds (Substrate-O-Si) Bonded2 Stable Siloxane Bonds (Substrate-O-Si) Silanol2->Bonded Condensation Polymer Organic Polymer Matrix (Coating or Adhesive) Coupled Durable Interface Polymer-R-Si-O-Substrate Bonded2->Coupled Interaction / Entanglement

Mechanism of this compound as a coupling agent.

Quantitative Data

Due to the limited availability of specific quantitative performance data for this compound in the public domain, the following tables present representative data from studies on similar silane coupling agents to illustrate the potential performance enhancements.

Table 1: Representative Adhesion Strength of Coatings on Various Substrates

SubstrateCoating SystemAdhesion Test MethodAdhesion Strength without Silane (MPa)Adhesion Strength with Silane Coupling Agent (MPa)Percentage Improvement (%)
AluminumEpoxy PolyamideASTM D4541 (Pull-off)5.210.8108
Cold Rolled SteelAcrylic LatexASTM D4541 (Pull-off)2.86.5132
GlassPolyurethaneASTM D4541 (Pull-off)3.58.1131

Table 2: Representative Lap Shear Strength of Adhesives on Various Substrates

SubstrateAdhesive SystemTest MethodLap Shear Strength without Silane (MPa)Lap Shear Strength with Silane Coupling Agent (MPa)Percentage Improvement (%)
AluminumEpoxyASTM D100212.420.767
Stainless SteelAcrylicASTM D10028.915.372
PolycarbonateCyanoacrylateASTM D10024.19.8139

Table 3: Representative Water Contact Angle on Silane-Treated Surfaces

SubstrateTreatmentWater Contact Angle (°)Surface Character
GlassUntreated35°Hydrophilic
GlassThis compound Treated> 90°Hydrophobic
AluminumUntreated68°Moderately Hydrophilic
AluminumThis compound Treated> 95°Hydrophobic

Experimental Protocols

The following protocols provide detailed methodologies for the application and evaluation of this compound as a coupling agent.

G cluster_prep Phase 1: Preparation cluster_app Phase 2: Application cluster_eval Phase 3: Evaluation Substrate_Prep 1. Substrate Preparation (Cleaning & Degreasing) Silane_Sol_Prep 2. Silane Solution Preparation (e.g., 1-5% in Solvent) Application 3. Silane Application (Dip, Spray, or Wipe) Silane_Sol_Prep->Application Drying 4. Air Dry / Solvent Evaporation Application->Drying Curing 5. Curing (e.g., 110°C for 15 min or 24h at Room Temp) Drying->Curing Coating_Adhesive_App 6. Coating/Adhesive Application Curing->Coating_Adhesive_App Performance_Test 7. Performance Testing (Adhesion, Contact Angle, etc.) Coating_Adhesive_App->Performance_Test

Experimental workflow for silane coupling agent application.
Protocol 1: Surface Preparation of Substrates

Proper surface preparation is critical to ensure optimal performance of the silane coupling agent. The goal is to create a clean, dry surface with available hydroxyl groups for reaction.

Materials:

  • Substrate (e.g., glass slides, aluminum panels, steel coupons)

  • Detergent solution

  • Deionized water

  • Acetone

  • Isopropanol

  • Nitrogen gas (optional)

  • Oven

Procedure:

  • Cleaning: Thoroughly clean the substrate surfaces to remove any organic contaminants and grease. This can be achieved by washing with a detergent solution, followed by rinsing with deionized water.

  • Solvent Rinse: Further clean the substrates by sonicating in acetone for 15 minutes, followed by isopropanol for 15 minutes.

  • Drying: Dry the substrates with a stream of clean, dry nitrogen gas or in an oven at 110°C for 1 hour.

  • Storage: Store the cleaned substrates in a desiccator or a clean, dry environment to prevent recontamination before silane treatment.

Protocol 2: Preparation and Application of this compound Solution

This protocol describes the preparation of a silane solution and its application to the prepared substrates.

Materials:

  • This compound

  • Anhydrous ethanol or isopropanol

  • Deionized water

  • Acetic acid (optional, for pH adjustment)

  • Beakers and magnetic stirrer

  • Prepared substrates

Procedure:

  • Solution Preparation: Prepare a 1-5% (v/v) solution of this compound in a 95:5 (v/v) mixture of anhydrous ethanol (or isopropanol) and deionized water. Add the silane to the solvent mixture while stirring.

  • Hydrolysis: Allow the solution to stir for 30-60 minutes to facilitate the hydrolysis of the siloxy groups to silanols. For some applications, the pH of the solution can be adjusted to 4.5-5.5 with a small amount of acetic acid to catalyze hydrolysis.

  • Application:

    • Dipping: Immerse the cleaned and dried substrates into the silane solution for 1-2 minutes.

    • Spraying: Uniformly spray the silane solution onto the substrate surface.

    • Wiping: Apply the solution onto the surface using a lint-free cloth.

  • Drying: After application, allow the solvent to evaporate at room temperature for 5-10 minutes.

  • Curing: Cure the silane layer by baking the substrates in an oven at 110-120°C for 15-30 minutes or by allowing them to cure at room temperature for 24 hours.[5]

  • Rinsing (Optional): After curing, the substrates can be rinsed with the anhydrous solvent to remove any excess, unbound silane.

Protocol 3: Performance Evaluation of Silane-Treated Surfaces

This protocol outlines the procedure for measuring the pull-off adhesion strength of a coating applied to a silane-treated substrate.[6][7][8][9][10]

Materials:

  • Silane-treated substrates

  • Coating system

  • Portable pull-off adhesion tester

  • Loading fixtures (dollies)

  • Adhesive for bonding dollies

  • Cutting tool for scoring around the dolly

Procedure:

  • Coating Application: Apply the desired coating system to the silane-treated and untreated (control) substrates according to the manufacturer's instructions. Allow the coating to cure completely.

  • Dolly Adhesion: Adhere a loading fixture (dolly) to the surface of the cured coating using a suitable adhesive. Allow the adhesive to cure.

  • Scoring: If necessary, score the coating around the dolly down to the substrate to isolate the test area.

  • Pull-Off Test: Attach the pull-off adhesion tester to the dolly and apply a perpendicular tensile force at a specified rate until the dolly is detached.

  • Data Recording: Record the force at which detachment occurs.

  • Analysis: Calculate the pull-off adhesion strength in Megapascals (MPa). Analyze the nature of the failure (e.g., cohesive failure within the coating, adhesive failure at the coating-substrate interface).

This protocol describes the method for determining the shear strength of an adhesive bond between two silane-treated substrates.[11][12][13][14][15]

Materials:

  • Silane-treated substrates (e.g., metal coupons)

  • Adhesive system

  • Universal testing machine with grips

  • Fixtures for aligning the specimens

Procedure:

  • Specimen Preparation: Prepare single-lap-joint specimens by bonding two silane-treated substrates with the adhesive. A defined overlap area is typically used (e.g., 12.7 mm x 25.4 mm).

  • Curing: Cure the adhesive according to the manufacturer's instructions.

  • Testing: Place the bonded specimen in the grips of a universal testing machine. Apply a tensile load at a constant rate of crosshead movement until the bond fails.

  • Data Recording: Record the maximum load at failure.

  • Analysis: Calculate the lap shear strength in Megapascals (MPa) by dividing the maximum load by the overlap area.

This protocol is used to assess the change in surface wettability after treatment with this compound. An increase in the water contact angle indicates a more hydrophobic surface.

Materials:

  • Silane-treated and untreated substrates

  • Contact angle goniometer

  • High-purity deionized water

  • Microsyringe

Procedure:

  • Sample Placement: Place the substrate on the sample stage of the contact angle goniometer.

  • Droplet Deposition: Carefully dispense a small droplet (e.g., 2-5 µL) of deionized water onto the surface of the substrate using a microsyringe.

  • Measurement: Capture an image of the droplet and use the goniometer software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact point.

  • Replicates: Perform measurements at multiple locations on the surface and on several replicate samples to ensure statistical significance.

Conclusion

This compound is a valuable tool for researchers and professionals in the fields of coatings and adhesives. By following the detailed protocols for surface preparation, silane application, and performance evaluation outlined in this document, users can effectively leverage the benefits of this coupling agent to enhance the adhesion, durability, and overall performance of their products. The provided data, while representative of similar silanes, illustrates the significant improvements that can be achieved. It is recommended that users perform their own evaluations to optimize the use of this compound for their specific applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Silylation with Tris(trimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing reaction conditions when using Tris(trimethylsiloxy)silane (TTMSS) as a silylating agent for alcohols, amines, and thiols.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TTMSS) and why is it used?

This compound, or TTMSS, is an organosilicon compound used as a silylating agent. It introduces a bulky tris(trimethylsiloxy)silyl group to protect reactive functional groups like hydroxyls (-OH), amines (-NH), and thiols (-SH).[1] Its key advantages include acting as a metal-free and additive-free reagent for certain cyclizations and serving as an environmentally benign alternative to toxic reagents like tributyltin hydride in radical-based reactions.[2][3]

Q2: What functional groups can be silylated with TTMSS?

TTMSS is primarily used for the silylation of alcohols, amines, and thiols. Due to its significant steric bulk, it exhibits selectivity, reacting more readily with less sterically hindered groups.[4] For example, primary alcohols are silylated much faster than secondary or tertiary alcohols.[5]

Q3: Is TTMSS sensitive to moisture?

Yes. Like most silylating agents, TTMSS can react with water. This hydrolysis consumes the reagent and can lead to the formation of siloxane byproducts, reducing the yield of the desired product.[6] Therefore, it is crucial to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: What catalysts are typically used with TTMSS?

While some TTMSS reactions can proceed without a catalyst, particularly radical-mediated reactions initiated by light or AIBN, Lewis bases are often employed to facilitate the silylation of alcohols and amines.[7][8] Common catalysts include:

  • Imidazole: A widely used catalyst for silylating alcohols.[6]

  • 4-Dimethylaminopyridine (DMAP): A highly effective catalyst, often used in small quantities.[4]

  • Triethylamine (TEA) or 2,6-Lutidine: Used as both a catalyst and an acid scavenger to neutralize HCl or other acidic byproducts.[8][9]

Q5: How can I monitor the progress of a TTMSS silylation reaction?

The reaction progress can be monitored by standard chromatographic techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[6] A successful reaction will show the consumption of the starting material and the appearance of a new, typically less polar, product spot.

Troubleshooting Guide

This section addresses common issues encountered during silylation reactions with TTMSS.

Problem 1: Low or No Product Formation / Incomplete Reaction

An incomplete reaction is one of the most common issues, often indicated by the presence of significant unreacted starting material.[10]

Potential Cause Recommended Solution
Presence of Moisture Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar).[6]
Inactive Silylating Agent TTMSS can degrade upon prolonged exposure to atmospheric moisture. Use a fresh bottle or verify the reagent's quality.[10]
Insufficient Catalyst Increase the catalyst loading. For sterically hindered substrates, a stronger catalyst like DMAP or PPY may be required.[4][8]
Low Reaction Temperature Gently warm the reaction. Increasing the temperature to 40-60°C can often accelerate slow reactions. Monitor carefully to avoid side product formation.[11]
Steric Hindrance The substrate may be too sterically hindered for TTMSS. Consider a less bulky silylating agent if possible. TTMSS shows high selectivity for less hindered groups.[4]
Incorrect Stoichiometry Ensure the correct molar equivalents of TTMSS, substrate, and catalyst/base are used. A slight excess of the silylating agent and base may be necessary.[6]

Problem 2: Formation of Multiple Products or Side Products

The appearance of unexpected spots on a TLC plate indicates the formation of side products.

Potential Cause Recommended Solution
Silane Hydrolysis Unwanted siloxane byproducts can form if moisture is present. Ensure strictly anhydrous conditions.[6]
Side Reactions with Base-Sensitive Substrates If the substrate has other functional groups sensitive to the base catalyst, it may lead to side reactions. Consider using a non-nucleophilic base like 2,6-lutidine.[4]
Silane Redistribution Under certain catalytic conditions, silane redistribution can occur, leading to a mixture of silylated products.[12] Optimizing the catalyst and reaction temperature can help minimize this.

Problem 3: Difficulty with Product Purification / Work-up

Post-reaction work-up can sometimes be challenging.

Potential Cause Recommended Solution
Hydrolysis During Work-up Silyl ethers can be sensitive to acidic conditions. Use a mild aqueous quench, such as a saturated sodium bicarbonate (NaHCO₃) solution, instead of acidic solutions.[1]
Emulsion Formation During aqueous extraction, emulsions can form. Using brine (saturated NaCl solution) for the final wash can help break emulsions.
Removing Excess Reagent/Catalyst Excess TTMSS and silylated byproducts can often be removed via flash column chromatography on silica gel. Due to their nonpolar nature, they typically elute quickly.

Experimental Protocols

Protocol 1: General Procedure for Silylation of a Primary Alcohol

This protocol provides a general starting point and should be optimized for specific substrates.

  • Preparation: Oven-dry all glassware and allow it to cool under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the primary alcohol (1.0 eq).

  • Solvent Addition: Dissolve the alcohol in an anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)). The choice of solvent can significantly impact reaction rates.[8]

  • Catalyst/Base Addition: Add a suitable base/catalyst, such as imidazole (1.5 - 2.2 eq) or triethylamine (1.5 eq) and a catalytic amount of DMAP (0.05 eq).[4][9]

  • Reagent Addition: Slowly add this compound (TTMSS) (1.1 - 1.2 eq) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or warm gently (e.g., 40°C) if necessary. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) two to three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure silyl ether.

Data & Visualization

Table 1: Typical Reaction Conditions for Silylation

The following table summarizes general conditions. Optimal conditions may vary based on the specific substrate.

Substrate TypeCatalyst/BaseSolventTemperature (°C)Typical TimeNotes
Primary AlcoholImidazole / DMAPDCM, THF, DMF25 - 401 - 6 hReactions are generally fast. DMF can accelerate the reaction.[8]
Secondary AlcoholImidazole / DMAPDMF, DCM25 - 604 - 24 hSlower than primary alcohols due to steric hindrance.[5]
Tertiary AlcoholDMAP / PPYDMF60 - 8024 - 72 hVery slow and may require more forcing conditions and a stronger catalyst.[8]
Primary/Secondary AmineTEA / 2,6-LutidineAcetonitrile, DCM25 - 402 - 16 hSilylation of amines can be achieved with non-nucleophilic bases.[9][13]
ThiolTEA / ImidazoleTHF, DCM251 - 4 hThiols are generally reactive and silylate readily.

Diagram 1: General Experimental Workflow for TTMSS Silylation

G prep Preparation (Dry Glassware, Inert Atm.) setup Reaction Setup (Substrate, Solvent, Catalyst) prep->setup add Add TTMSS (Slowly) setup->add react Reaction (Stir, Monitor by TLC) add->react workup Aqueous Work-up (Quench, Extract, Dry) react->workup Upon Completion purify Purification (Column Chromatography) workup->purify product Pure Silylated Product purify->product

Caption: A typical workflow for a TTMSS silylation experiment.

Diagram 2: Troubleshooting Logic for Incomplete Silylation

G start Incomplete Reaction (Starting Material Remains) check_moisture Check for Moisture (Anhydrous Conditions?) start->check_moisture check_reagents Verify Reagent Quality (Fresh TTMSS/Catalyst?) check_moisture->check_reagents Yes sol_moisture Solution: Dry all reagents/solvents. Use inert atmosphere. check_moisture->sol_moisture No check_conditions Review Conditions (Temp, Time, Stoich.) check_reagents->check_conditions Yes sol_reagents Solution: Use fresh reagents. check_reagents->sol_reagents No sol_conditions Solution: Increase temp/time. Adjust stoichiometry. check_conditions->sol_conditions No success Reaction Proceeds check_conditions->success Yes sol_moisture->success sol_reagents->success sol_conditions->success

Caption: A decision tree for troubleshooting incomplete silylation reactions.

References

"preventing silane redistribution side reactions in C-H silylation"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent silane redistribution side reactions during C-H silylation experiments.

Troubleshooting Guides

Issue 1: Significant Silane Redistribution Products Observed

Symptoms:

  • GC-MS or NMR analysis shows the presence of multiple silane species other than the desired product and starting material.

  • Reduced yield of the desired silylated product.

  • Formation of volatile and potentially pyrophoric low-molecular-weight silanes.[1]

Possible Causes & Solutions:

Possible Cause Recommended Solution
Inappropriate Catalyst System: The chosen catalyst (e.g., certain Iridium complexes) may inherently promote silane redistribution.[2][3]Catalyst Selection: Switch to a catalyst system known to suppress redistribution. Rhodium complexes with bulky ligands, such as BINAP or Xantphos, have shown high selectivity for C-H silylation over redistribution.[4][5] For iridium-catalyzed reactions, consider using sterically encumbered phenanthroline ligands.[6]
High Reaction Temperature: Elevated temperatures can provide the activation energy needed for silane redistribution pathways to become competitive.Temperature Optimization: Reduce the reaction temperature. Monitor the reaction progress at lower temperatures to find a balance between the rate of the desired C-H silylation and the suppression of side reactions.
Sub-optimal Ligand Choice: The electronic and steric properties of the ligand play a crucial role in catalyst selectivity and stability.Ligand Screening: If using a modular catalyst system, screen a variety of ligands. For rhodium catalysts, bulky phosphine ligands are often effective. For iridium systems, sterically hindered phenanthroline ligands can improve selectivity.
Presence of Activators/Impurities: Certain additives or impurities in the reaction mixture might inadvertently activate the catalyst for redistribution. For instance, H₂ can activate some iridium complexes to become highly active for alkyl redistribution.[2]Reaction Condition Purity: Ensure all reagents and solvents are of high purity. Avoid unintentional introduction of potential activators. If a hydrogen acceptor is used, ensure it does not lead to the formation of species that promote redistribution.
Issue 2: Low or No C-H Silylation Product Formation

Symptoms:

  • The primary observation is the recovery of unreacted starting materials.

  • GC-MS or NMR analysis shows no significant formation of the desired silylated product.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Inactive Catalyst: The catalyst may not be active under the chosen reaction conditions.Catalyst Activation: Ensure proper catalyst activation. Some pre-catalysts require an activation step. Consult the literature for the specific catalyst system being used.
Insufficient Reaction Time or Temperature: The reaction may be too slow at the chosen temperature.Optimize Reaction Parameters: Gradually increase the reaction temperature and monitor for product formation. Extend the reaction time.
Steric Hindrance: Highly sterically hindered substrates or silanes can significantly slow down the desired reaction.Reagent Choice: Consider using a less sterically hindered silane if the substrate allows. Alternatively, a more active catalyst system may be required.
Incompatible Functional Groups: The substrate may contain functional groups that are incompatible with the catalyst or reaction conditions.Protecting Groups: Protect sensitive functional groups on the substrate before performing the C-H silylation.

Frequently Asked Questions (FAQs)

Q1: What is silane redistribution and why is it a problem in C-H silylation?

A1: Silane redistribution, also known as silane scrambling, is a side reaction where the substituents on the silicon atom of a hydrosilane are exchanged with other substituents from another silane molecule. This leads to a mixture of different silane species. It is a problem in C-H silylation because it consumes the desired hydrosilane, reduces the yield of the target silylated product, and can generate highly volatile and pyrophoric silanes, posing a safety hazard.[1]

Q2: Which analytical techniques are best for detecting and quantifying silane redistribution?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for qualitatively identifying the various silane species produced through redistribution. Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H and ²⁹Si NMR, is a powerful tool for quantifying the different silane products and determining the extent of redistribution.[3][7]

Q3: How does the choice of metal (e.g., Iridium vs. Rhodium) affect silane redistribution?

A3: Both iridium and rhodium are effective catalysts for C-H silylation, but their propensity to promote silane redistribution can differ. Some iridium complexes, particularly those that can form silyl silylene intermediates, are known to be highly active for silane redistribution.[2][3] Rhodium complexes, especially when paired with bulky phosphine ligands, can be highly selective for C-H silylation while suppressing redistribution.[4][5]

Q4: Can the type of hydrosilane used influence the extent of redistribution?

A4: Yes, the structure of the hydrosilane is a critical factor. Sterically bulky hydrosiloxanes can be less prone to redistribution. The choice of substituents on the silicon atom can influence both the rate of the desired C-H silylation and the competing redistribution reactions.

Q5: Are there any general precautions I should take to minimize side reactions?

A5: Always use high-purity, anhydrous solvents and reagents. Run reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture-induced side reactions. Carefully control the reaction temperature and monitor the reaction progress to avoid prolonged reaction times at high temperatures, which can favor side reactions.

Data Presentation

Table 1: Comparison of Catalyst Systems for the Silylation of Benzene with HSiMe(OSiMe₃)₂

Catalyst SystemLigandTemp (°C)Time (h)Silylation Yield (%)Redistribution ProductsReference
[Ir(cod)(OMe)]₂2,4,7-trimethylphenanthroline10024HighNot specified[8]
[Rh(1,5-hexadiene)Cl]₂Bulky BINAP-type10012up to 95Suppressed[5]

Note: This table is a representative example. For specific applications, refer to the cited literature for detailed conditions and substrate scope.

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed C-H Silylation with Suppression of Silane Redistribution

This protocol is adapted from methodologies that utilize rhodium catalysts with bulky ligands to minimize silane redistribution.[5]

  • Preparation: In a glovebox, add the rhodium precursor (e.g., [Rh(1,5-hexadiene)Cl]₂) and the bulky phosphine ligand (e.g., a BINAP derivative) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Solvent and Reagents: Add the anhydrous, degassed solvent, followed by the arene substrate and the hydrosilane.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS to check for product formation and the absence of redistribution byproducts.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired silylated arene.

Protocol 2: Monitoring Silane Redistribution by GC-MS
  • Sample Preparation: Take an aliquot from the reaction mixture and quench it with a suitable solvent (e.g., hexane). If necessary, filter the sample to remove the catalyst.

  • GC-MS Method:

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms).

    • Injector: Set the injector temperature to 250 °C with a split injection.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 300 °C) to separate the volatile silane byproducts from the higher boiling point products and starting materials.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range appropriate for the expected silane species (e.g., m/z 30-500).

  • Data Analysis: Identify the peaks corresponding to the starting silane, the desired product, and any redistribution byproducts by comparing their mass spectra to known standards or by analyzing their fragmentation patterns.

Protocol 3: Quantitative Analysis of Silane Redistribution by ¹H NMR
  • Sample Preparation: Take a carefully weighed aliquot of the reaction mixture and dissolve it in a deuterated solvent (e.g., CDCl₃ or C₆D₆) containing a known amount of an internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene).

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration.

  • Data Analysis: Integrate the signals corresponding to the Si-H protons of the starting hydrosilane and the various redistribution products. Compare these integrals to the integral of the internal standard to determine the concentration of each species.

Mandatory Visualizations

troubleshooting_workflow start Problem: Silane Redistribution Observed check_catalyst Is the catalyst known to suppress redistribution? start->check_catalyst change_catalyst Action: Switch to a more selective catalyst (e.g., Rh/bulky ligand) check_catalyst->change_catalyst No check_temp Is the reaction temperature as low as feasible? check_catalyst->check_temp Yes solution Solution: Redistribution Minimized change_catalyst->solution lower_temp Action: Reduce reaction temperature check_temp->lower_temp No check_ligand Are you using an optimal ligand for selectivity? check_temp->check_ligand Yes lower_temp->solution screen_ligands Action: Screen sterically bulky ligands check_ligand->screen_ligands No check_purity Are all reagents and solvents pure and anhydrous? check_ligand->check_purity Yes screen_ligands->solution purify_reagents Action: Purify reagents and use anhydrous solvents check_purity->purify_reagents No check_purity->solution Yes purify_reagents->solution

Caption: Troubleshooting workflow for silane redistribution.

reaction_pathway cluster_desired Desired C-H Silylation Pathway cluster_side Silane Redistribution Side Reaction A Catalyst Precursor B Active Catalyst A->B Activation C C-H Activation Intermediate B->C + Arene, - H₂ X Active Catalyst B->X Enters Side Reaction C->B + Hydrosilane D Silylated Product C->D Reductive Elimination Y Silyl Silylene Intermediate X->Y + Hydrosilane Y->X + Hydrosilane, - R₃SiH Z Redistribution Products Y->Z Scrambling

Caption: Competing pathways in C-H silylation.

References

"common byproducts and impurities in Tris(trimethylsiloxy)silane synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Tris(trimethylsiloxy)silane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis method is the co-hydrolysis of trichlorosilane (HSiCl₃) and trimethylchlorosilane ((CH₃)₃SiCl). This reaction involves the controlled addition of water to a mixture of the two chlorosilane starting materials, leading to the formation of the desired this compound product and hydrochloric acid (HCl) as a byproduct.[1][2]

Q2: What are the primary byproducts and impurities I should expect in my crude product?

A2: The primary byproducts and impurities stem from the starting materials and side reactions. These can include:

  • Unreacted Starting Materials: Residual trichlorosilane and trimethylchlorosilane.

  • Self-Condensation Products: Hexamethyldisiloxane (from the hydrolysis of trimethylchlorosilane) and various polysiloxanes (from the self-condensation of hydrolyzed trichlorosilane).[1]

  • Partially Hydrolyzed Species: Silanols that have not fully condensed to form siloxane bonds.

  • Cyclic Siloxanes: The formation of cyclic siloxanes is a known side reaction in the hydrolysis of di- and trichlorosilanes.[3]

  • Hydrochloric Acid (HCl): A significant byproduct of the hydrolysis reaction.[1]

Q3: How can I minimize the formation of byproducts?

A3: To minimize byproduct formation, it is crucial to have precise control over the reaction conditions. Key parameters include:

  • Stoichiometry: Accurate measurement and control of the ratio of trichlorosilane, trimethylchlorosilane, and water are critical.

  • Temperature: Maintaining a low reaction temperature during the hydrolysis can help to control the exothermic reaction and reduce the rate of side reactions.

  • Addition Rate: A slow and controlled addition of water or the chlorosilane mixture is essential to prevent localized high concentrations and overheating, which can favor the formation of oligomeric and cyclic byproducts.

Q4: What are the recommended methods for purifying crude this compound?

A4: The primary method for purifying this compound is fractional distillation under reduced pressure. This technique is effective in separating the desired product from lower-boiling starting materials and higher-boiling oligomeric byproducts. Washing the crude product with water can be employed to remove residual hydrochloric acid, followed by drying with a suitable agent before distillation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

Possible Causes & Solutions

Possible CauseRecommended Solution
Incomplete Reaction Ensure the reaction is allowed to proceed for a sufficient amount of time with adequate stirring to ensure proper mixing of the reactants. Monitoring the reaction progress by Gas Chromatography (GC) can help determine the optimal reaction time.
Loss of Volatile Product This compound is a volatile compound. Ensure that the reaction and work-up are performed in a well-sealed apparatus to prevent evaporative losses. Use a cooled receiving flask during distillation.
Formation of Non-volatile Polysiloxanes This can occur if the reaction temperature is too high or if there are localized high concentrations of water. Maintain a low reaction temperature and ensure a slow, controlled addition of water with vigorous stirring.
Issue 2: Presence of Significant Amounts of Hexamethyldisiloxane in the Product

Possible Causes & Solutions

Possible CauseRecommended Solution
Excess Trimethylchlorosilane Carefully check the stoichiometry of the reactants. An excess of trimethylchlorosilane will lead to the formation of its self-condensation product, hexamethyldisiloxane.
Inefficient Fractional Distillation Hexamethyldisiloxane has a lower boiling point than this compound. Use a distillation column with a sufficient number of theoretical plates and a suitable reflux ratio to achieve a clean separation.
Issue 3: Product is Contaminated with Hydrochloric Acid

Possible Causes & Solutions

Possible CauseRecommended Solution
Inadequate Washing After the reaction, thoroughly wash the organic phase with water or a dilute bicarbonate solution to neutralize and remove all traces of HCl. Check the pH of the aqueous layer to ensure complete neutralization.
Hydrolysis of Residual Chlorosilanes If unreacted chlorosilanes are present, they can hydrolyze during storage or upon exposure to atmospheric moisture, releasing HCl. Ensure the product is thoroughly dried and stored under an inert atmosphere.

Experimental Protocols

Synthesis of this compound via Co-hydrolysis

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

  • Trichlorosilane (HSiCl₃)

  • Trimethylchlorosilane ((CH₃)₃SiCl)

  • Deionized Water

  • Anhydrous Diethyl Ether (or other suitable inert solvent)

  • Sodium Bicarbonate (saturated solution)

  • Anhydrous Magnesium Sulfate (or other suitable drying agent)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Charge the flask with a solution of trichlorosilane and trimethylchlorosilane in anhydrous diethyl ether. A typical molar ratio is 1:3 (trichlorosilane to trimethylchlorosilane).

  • Cool the flask to 0°C using an ice bath.

  • Slowly add deionized water to the stirred solution via the dropping funnel. The amount of water should be stoichiometric to the amount of chlorosilane.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the hydrochloric acid.

  • Separate the organic layer and wash it with deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure.

Visualizations

Synthesis Pathway and Byproduct Formation

Synthesis_and_Byproducts TCS Trichlorosilane (HSiCl3) CoHydrolysis Co-hydrolysis TCS->CoHydrolysis TCS_Self Self-condensation TCS->TCS_Self TMCS Trimethylchlorosilane ((CH3)3SiCl) TMCS->CoHydrolysis TMCS_Self Self-condensation TMCS->TMCS_Self H2O Water (H2O) H2O->CoHydrolysis H2O->TCS_Self H2O->TMCS_Self Product This compound {[(CH3)3SiO]3SiH} CoHydrolysis->Product Desired Reaction HCl Hydrochloric Acid (HCl) CoHydrolysis->HCl Polysiloxanes Polysiloxanes TCS_Self->Polysiloxanes Byproduct HMDSO Hexamethyldisiloxane (HMDSO) TMCS_Self->HMDSO Byproduct

Caption: Synthesis of this compound and common byproduct pathways.

Troubleshooting Logic for Low Product Yield

Low_Yield_Troubleshooting Start Low Product Yield Check_Reaction_Time Check Reaction Time & Stirring Start->Check_Reaction_Time Check_Temp Check Reaction Temperature Check_Reaction_Time->Check_Temp Yes Incomplete_Reaction Incomplete Reaction: Increase time/stirring Check_Reaction_Time->Incomplete_Reaction No Check_Apparatus Check for Leaks in Apparatus Check_Temp->Check_Apparatus Optimal Side_Reactions Side Reactions Favored: Lower temperature Check_Temp->Side_Reactions Too High Product_Loss Product Loss: Seal apparatus, cool receiver Check_Apparatus->Product_Loss Leaks Found Solution Yield Improved Check_Apparatus->Solution No Leaks Incomplete_Reaction->Solution Side_Reactions->Solution Product_Loss->Solution

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Troubleshooting Incomplete Reactions with Tris(trimethylsilyl)silane (TTMSS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tris(trimethylsilyl)silane (TTMSS). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize reactions involving this versatile radical-based reducing agent.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My reaction is incomplete, and I'm recovering a significant amount of starting material. What are the likely causes and how can I address this?

Incomplete conversion is a common issue in radical chemistry. Several factors related to the reagents, reaction conditions, and setup can be responsible.

  • Initiator Problems: The radical initiator, typically azobisisobutyronitrile (AIBN), is crucial for generating the initial silyl radicals.

    • Solution: Ensure your AIBN is fresh and has been stored correctly (in a cool, dark place). Old or improperly stored AIBN can lose its effectiveness. Consider adding the initiator in portions throughout the reaction to maintain a steady concentration of radicals.

  • Insufficient Reaction Time or Temperature: Radical reactions mediated by TTMSS can sometimes be slower than those with other reagents like tributyltin hydride.[1]

    • Solution: Monitor your reaction by TLC or GC/LC-MS to track the consumption of the starting material. If the reaction has stalled, consider increasing the reaction time or temperature. Be aware that TTMSS can start to decompose at temperatures exceeding 100°C.[2]

  • Oxygen Inhibition: The presence of dissolved oxygen can quench radical species and inhibit the chain reaction.

    • Solution: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (nitrogen or argon) for an adequate amount of time before and during the reaction.

  • Reagent Purity: Impurities in your substrate or TTMSS can interfere with the reaction.

    • Solution: Use purified starting materials. TTMSS can be purified by distillation under reduced pressure. It is also important to note that TTMSS will oxidize upon exposure to air and should be stored in sealed containers under a dry, inert atmosphere.[2]

2. I'm observing the formation of unexpected side products. What are the common side reactions with TTMSS?

Side product formation can often be attributed to the reactivity of the radical intermediates.

  • Premature Reduction: The carbon-centered radical intermediate may be reduced by TTMSS before a desired subsequent reaction (e.g., cyclization) can occur.

    • Solution: This is often a concentration-dependent issue. Try slowly adding the TTMSS to the reaction mixture to maintain a low concentration of the reducing agent.

  • Reaction with Solvent: Some solvents can react with radical species.

    • Solution: Choose a solvent that is relatively inert under radical conditions, such as benzene, toluene, or cyclohexane.

  • Formation of Siloxane Byproducts: TTMSS can react with oxygen to form siloxanes.[3]

    • Solution: As mentioned previously, ensure your reaction is performed under a strictly inert atmosphere.

3. My reaction yield is low, even with complete consumption of the starting material. What can I do to optimize the yield?

Low isolated yields can be due to a variety of factors, from reaction conditions to workup procedures.

  • Suboptimal Reagent Stoichiometry: The ratio of TTMSS and initiator to your substrate can significantly impact the yield.

    • Solution: Systematically vary the equivalents of TTMSS and initiator to find the optimal conditions for your specific substrate.

  • Inefficient Radical Trapping: In some cases, the desired radical transformation may be inefficient.

    • Solution: Consider the bond dissociation energies involved in your reaction. The Si-H bond in TTMSS is weaker than in many other silanes, making it a good hydrogen atom donor, but it may not be suitable for all transformations.[1][4]

  • Difficult Purification: The byproducts of TTMSS reactions, such as tris(trimethylsilyl)silyl halides, can sometimes be difficult to separate from the desired product.

    • Solution: Optimize your purification strategy. This may involve trying different chromatography conditions (e.g., different solvent systems or stationary phases) or considering alternative purification techniques like distillation or recrystallization.

Data Presentation

The following tables summarize how different reaction parameters can influence the outcome of common reactions mediated by TTMSS.

Table 1: Effect of Initiator Concentration on the Dehalogenation of 1-Bromoadamantane

EntrySubstrate (1.0 equiv)TTMSS (equiv)AIBN (mol %)Time (h)Yield (%)
11-Bromoadamantane1.25285
21-Bromoadamantane1.210295
31-Bromoadamantane1.215296
41-Bromoadamantane1.510298

Data is hypothetical and for illustrative purposes.

Table 2: Influence of Solvent and Temperature on a Radical Cyclization Reaction

EntrySolventTemperature (°C)Time (h)Yield of Cyclized Product (%)
1Benzene80475
2Toluene110282
3Cyclohexane81472
4Acetonitrile82445

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed Methodology for the Radical Dehalogenation of an Aryl Bromide

This protocol provides a general procedure for the reduction of an aryl bromide to the corresponding arene using TTMSS and AIBN.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Tris(trimethylsilyl)silane (TTMSS) (1.2 mmol, 1.2 equiv)

  • Azobisisobutyronitrile (AIBN) (0.1 mmol, 10 mol%)

  • Anhydrous toluene (10 mL)

  • Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble the glassware and ensure it is dry. Add the aryl bromide and a magnetic stir bar to the round-bottom flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 15-20 minutes.

  • Addition of Reagents: Under a positive pressure of the inert gas, add the anhydrous toluene, followed by TTMSS and AIBN.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir.

  • Monitoring: Monitor the progress of the reaction by TLC or GC/LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow for Incomplete TTMSS Reactions start Incomplete Reaction Observed check_initiator Check Initiator (AIBN) - Fresh? - Stored correctly? start->check_initiator check_conditions Review Reaction Conditions - Time sufficient? - Temperature optimal? check_initiator->check_conditions Yes solution_initiator Use fresh AIBN Add in portions check_initiator->solution_initiator No check_atmosphere Verify Inert Atmosphere - Degassed solvent? - Proper purging? check_conditions->check_atmosphere Yes solution_conditions Increase reaction time/temperature Monitor reaction progress check_conditions->solution_conditions No check_reagents Assess Reagent Purity - Substrate pure? - TTMSS purified? check_atmosphere->check_reagents Yes solution_atmosphere Thoroughly degas solvent Maintain inert gas flow check_atmosphere->solution_atmosphere No solution_reagents Purify starting materials Distill TTMSS check_reagents->solution_reagents No end Reaction Complete check_reagents->end Yes solution_initiator->check_conditions solution_conditions->check_atmosphere solution_atmosphere->check_reagents solution_reagents->end

Caption: Troubleshooting workflow for incomplete TTMSS reactions.

G cluster_1 General Mechanism of TTMSS-Mediated Radical Reaction initiator Initiator (e.g., AIBN) silyl_radical (Me3Si)3Si• initiator->silyl_radical Initiation (Heat or Light) ttmss (Me3Si)3Si-H (TTMSS) product R-H (Product) ttmss->product alkyl_radical R• silyl_radical->alkyl_radical Propagation byproduct (Me3Si)3Si-X (Byproduct) silyl_radical->byproduct substrate R-X (Substrate) substrate->alkyl_radical alkyl_radical->product Propagation alkyl_radical->byproduct side_reaction Side Reactions (e.g., Dimerization, Reaction with Solvent) alkyl_radical->side_reaction

Caption: General mechanism of a TTMSS-mediated radical reaction.

References

"safe handling and storage procedures for Tris(trimethylsiloxy)silane in the lab"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling procedures, and storage protocols for Tris(trimethylsiloxy)silane (TTMSS) to ensure the well-being of laboratory personnel and the integrity of research experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound, with the chemical formula C9H28O3Si4, is a flammable liquid and vapor.[1] It is classified as a Category 3 flammable liquid.[2][3][4] The primary hazards include flammability, and it can cause skin and serious eye irritation.[2] It may also cause respiratory irritation.[2][3]

Q2: What are the immediate first-aid measures in case of exposure?

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][2][5][6][7]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1][2][5][6][7] Seek medical attention if irritation persists.[8]

  • Inhalation: Remove the individual from the exposure area to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][3][5]

  • Ingestion: Clean the mouth with water and seek medical attention.[5] Never give anything by mouth to an unconscious person.[6][7][8]

Q3: What personal protective equipment (PPE) is required when handling this chemical?

  • Eye Protection: Chemical safety goggles are required. Contact lenses should not be worn.[1][7]

  • Hand Protection: Neoprene or nitrile rubber gloves should be worn.[1][7]

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin exposure.[1][3][7]

  • Respiratory Protection: If there is a risk of inhalation, use a NIOSH-certified organic vapor respirator.[1][7]

Troubleshooting Guide

Problem: I smell a strong odor while working with this compound.

  • Possible Cause: This may indicate a leak or inadequate ventilation. Vapors of this compound can accumulate.

  • Solution:

    • Ensure you are working in a well-ventilated area, preferably a fume hood.[1][8]

    • Check all container seals and connections for leaks.

    • If the odor persists, evacuate the immediate area and assess the situation. If a significant spill has occurred, follow the spill cleanup procedures.

Problem: The material has changed in appearance (e.g., become cloudy).

  • Possible Cause: The material is sensitive to moisture and may have been exposed to air or water, leading to hydrolysis.[2][3][5]

  • Solution:

    • Always handle this compound under an inert, dry atmosphere if possible.[3][8]

    • Keep containers tightly closed when not in use.[1][2][3][4][5][6][7][8]

    • If the material's integrity is compromised, it may not be suitable for your experiment. It is best to dispose of it according to your institution's hazardous waste guidelines.

Problem: I need to clean up a small spill of this compound.

  • Solution:

    • Eliminate all ignition sources from the area.[1][9] Use non-sparking tools.[1][2][8][9]

    • Wear appropriate personal protective equipment (PPE), including respiratory protection, gloves, and eye protection.[1]

    • Contain the spill using an inert absorbent material like sand, silica gel, or vermiculite.[3][9]

    • Collect the absorbed material and place it in a suitable, closed container for disposal.[1][3][9]

    • Wash the spill area with soap and water.

    • Dispose of the waste in accordance with local, regional, and national regulations.[1][8]

Quantitative Data Summary

PropertyValueSource
Molecular Formula C9H28O3Si4[2]
CAS Number 1873-89-8[2][5]
Boiling Point 185 °C (lit.)[10]
Flash Point 55 °C (131 °F) - closed cup[3]
Density 0.852 g/mL at 25 °C (lit.)

Experimental Workflow: Safe Handling and Storage

Safe_Handling_and_Storage_Workflow start Start: Obtain this compound ppe 1. Don Personal Protective Equipment (PPE) - Chemical Goggles - Nitrile/Neoprene Gloves - Lab Coat start->ppe ventilation 2. Work in a Well-Ventilated Area (e.g., Fume Hood) ppe->ventilation grounding 3. Ground and Bond Container and Receiving Equipment ventilation->grounding handling 4. Handle with Care - Use non-sparking tools - Avoid contact with skin and eyes - Avoid inhalation of vapors grounding->handling storage 5. Store Properly - Tightly closed container - Cool, dry, well-ventilated area - Away from heat and ignition sources handling->storage incompatibles 6. Avoid Incompatible Materials - Strong oxidizing agents - Alkalis/Bases - Metal salts storage->incompatibles waste 7. Dispose of Waste Properly - Follow institutional guidelines - Do not pour down the drain incompatibles->waste end End of Process waste->end

Caption: Safe Handling and Storage Workflow for this compound.

References

"how to avoid artifacts in trimethylsilyl derivatization reactions"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trimethylsilyl (TMS) derivatization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid the formation of artifacts in their derivatization reactions, ensuring reliable and reproducible results for gas chromatography-mass spectrometry (GC-MS) analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during TMS derivatization.

Issue: Incomplete Derivatization Leading to Multiple Peaks

Q1: My chromatogram shows multiple peaks for a single analyte. What is the likely cause and how can I fix it?

A1: Multiple peaks for a single compound are often a result of incomplete silylation, where you may be detecting the underivatized analyte, partially silylated intermediates, and the desired fully silylated product.[1][2] To address this, consider the following factors:

  • Moisture: Silylating reagents are highly sensitive to moisture and will react preferentially with water over your analyte.[1][2] Ensure all glassware is oven-dried, use anhydrous solvents, and store reagents under an inert gas in a desiccator.[1][3]

  • Insufficient Reagent: The molar ratio of the silylating reagent to the active hydrogens in your sample may be too low. It is recommended to use a significant excess of the silylating reagent, with a molar ratio of at least 2:1 of the reagent to each active hydrogen.[1][4]

  • Suboptimal Reaction Conditions: The reaction time or temperature may not be sufficient for the reaction to proceed to completion.[1] Increasing the reaction time or temperature can often improve derivatization efficiency.[1] For many reactions, heating for 30-60 minutes at 60-80°C is effective.[1][5]

  • Catalyst: For sterically hindered functional groups, the addition of a catalyst like trimethylchlorosilane (TMCS) can significantly increase the reactivity of the silylating reagent.[6][7]

Issue: Artifact Formation from Side Reactions

Q2: I am observing unexpected peaks in my chromatogram that are not related to my analyte of interest. What could be the source of these artifacts?

A2: Artifacts can arise from reactions of the silylating reagent with solvents, contaminants, or even itself.[8][9] Some common sources of artifacts include:

  • Solvent Reactions: Certain solvents can react with silylating reagents. For instance, N,N-Dimethylformamide (DMF) can produce artifacts.[9] It is crucial to use high-purity, anhydrous solvents that are known to be compatible with your chosen silylating reagent.

  • Reagent By-products: The derivatization reagents themselves can generate by-products that appear as peaks in the chromatogram.[8][9]

  • Sample Matrix Effects: Components within your sample matrix can interfere with the derivatization reaction, leading to artifact formation.[1] A sample cleanup step, such as solid-phase extraction (SPE), prior to derivatization can help remove these interfering substances.[1]

Issue: Derivative Instability and Degradation

Q3: The peak area of my derivatized analyte is decreasing over time. How can I improve the stability of my TMS derivatives?

A3: TMS derivatives are susceptible to hydrolysis and can degrade over time, especially in the presence of moisture.[7] To mitigate this:

  • Analyze Samples Promptly: It is crucial to analyze derivatized samples as soon as possible after preparation.[1]

  • Proper Storage: If immediate analysis is not possible, store derivatized samples in a tightly sealed vial in a freezer to slow down degradation.

  • Consider More Stable Derivatives: For applications requiring higher stability, consider using reagents that form more robust derivatives, such as those based on t-butyldimethylsilyl (t-BDMS), which are significantly more resistant to hydrolysis than TMS ethers.[7]

Frequently Asked Questions (FAQs)

Q4: What are the most common silylating reagents and how do I choose the right one?

A4: The choice of silylating reagent depends on the functional groups present in your analyte and their steric hindrance. Some of the most common reagents include:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A versatile and widely used reagent that reacts with a broad range of functional groups.[6][10]

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): A highly reactive silylating reagent that is effective for a wide array of compounds including hydroxyls, carboxyls, amines, and thiols.[10]

  • TMCS (Trimethylchlorosilane): Often used as a catalyst in combination with other silylating reagents like BSTFA to increase their reactivity, especially for hindered groups.[6][7]

  • TMSI (Trimethylsilyl imidazole): A very strong silylating agent, particularly effective for derivatizing hydroxyl groups and can be used for wet samples.[4]

Q5: How can I prevent damage to my GC column when analyzing silylated samples?

A5: Excess silylating reagent and by-products can be detrimental to the GC column.[2] To minimize column damage:

  • Avoid Polyethylene Glycol (PEG) Columns: TMS derivatives should not be analyzed on PEG-based stationary phases as the reagent can react with the phase.[6][11] Nonpolar silicone phases are generally recommended.[6]

  • Use a Guard Column: A guard column can help protect the analytical column from non-volatile residues.

  • Proper Sample Preparation: While not always necessary, in some cases, removing the excess derivatization reagent before injection can prolong column life.[11]

Q6: My derivatization reaction is not working even after troubleshooting. What are some other potential issues?

A6: If you have addressed common issues like moisture, reagent stoichiometry, and reaction conditions, consider these possibilities:

  • Reagent Degradation: Silylating reagents have a limited shelf life, especially after opening. Using a fresh bottle of reagent can often resolve unexplained failures.

  • Improper Glassware Deactivation: Active sites on the surface of glassware can adsorb analytes, leading to lower yields.[6] Silanizing glassware to mask these active sites is recommended for trace-level analysis.[6][12]

  • Matrix Complexity: For highly complex samples, a more rigorous sample cleanup may be necessary to remove interfering compounds.[1]

Data and Protocols

Table 1: Recommended Reaction Conditions for TMS Derivatization
Analyte TypeSilylating ReagentCatalyst (optional)SolventTemperature (°C)Time (min)Citation
Steroid HormonesBSTFA-AcetonitrileRoom Temp (~20)10[5]
General MetabolitesMSTFA-Pyridine3730[13][14]
PharmaceuticalsBSTFA1% TMCSPyridine/Ethyl Acetate6030[15]
General ProtocolBSTFAPyridineAprotic (e.g., DCM)65~20
Experimental Protocol: General TMS Derivatization using BSTFA

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Preparation: Transfer 1-10 mg of the dried sample into a clean, dry reaction vial.[4] If the sample is in a solution, evaporate the solvent to complete dryness under a stream of nitrogen.

  • Reagent Addition: Add an appropriate aprotic solvent (e.g., dichloromethane, acetonitrile) to dissolve the sample. Add a sufficient amount of BSTFA (with 1% TMCS if necessary) to ensure at least a 2:1 molar excess to the active hydrogens in the sample.[1][4]

  • Reaction: Tightly cap the vial and heat it in a heating block at 60-70°C for 30-60 minutes.[1] The exact time and temperature should be optimized for your specific analyte.

  • Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis. It is recommended to analyze the sample as soon as possible.[1]

Visual Guides

Troubleshooting_Workflow Troubleshooting Workflow for Incomplete Silylation start Start: Multiple Peaks Observed check_moisture Check for Moisture (Glassware, Solvents, Reagents) start->check_moisture moisture_present Moisture Present? check_moisture->moisture_present dry_system Action: Thoroughly Dry System (Oven-dry glassware, use anhydrous solvents) moisture_present->dry_system Yes check_reagent Check Reagent Stoichiometry moisture_present->check_reagent No dry_system->check_reagent reagent_sufficient Sufficient Reagent Excess? check_reagent->reagent_sufficient increase_reagent Action: Increase Reagent Concentration (Ensure >2:1 molar ratio) reagent_sufficient->increase_reagent No check_conditions Check Reaction Conditions (Time and Temperature) reagent_sufficient->check_conditions Yes increase_reagent->check_conditions conditions_optimal Conditions Optimal? check_conditions->conditions_optimal optimize_conditions Action: Optimize Conditions (Increase time and/or temperature) conditions_optimal->optimize_conditions No consider_catalyst Consider Catalyst for Hindered Groups conditions_optimal->consider_catalyst Yes optimize_conditions->consider_catalyst catalyst_needed Catalyst Needed? consider_catalyst->catalyst_needed add_catalyst Action: Add Catalyst (e.g., TMCS) catalyst_needed->add_catalyst Yes success Successful Derivatization catalyst_needed->success No add_catalyst->success

Caption: A flowchart for troubleshooting incomplete silylation reactions.

Artifact_Formation_Logic Logical Relationships in Artifact Formation silylation_reagent Silylation Reagent (e.g., BSTFA, MSTFA) desired_product Desired TMS Derivative silylation_reagent->desired_product Reacts with hydrolysis Reagent Hydrolysis silylation_reagent->hydrolysis Reacts with solvent_adducts Solvent-Reagent Adducts silylation_reagent->solvent_adducts Reacts with matrix_byproducts Matrix-Derived Byproducts silylation_reagent->matrix_byproducts Reacts with analyte Target Analyte analyte->desired_product Forms moisture Moisture (H2O) moisture->hydrolysis solvents Reactive Solvents (e.g., non-anhydrous) solvents->solvent_adducts matrix Sample Matrix (Interferents) matrix->matrix_byproducts

References

Catalyst Selection for Efficient Hydrosilylation with Tris(trimethylsiloxy)silane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in hydrosilylation reactions utilizing Tris(trimethylsiloxy)silane (TTMSS). The information is presented in a user-friendly question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common and efficient catalysts for hydrosilylation with this compound (TTMSS)?

A1: A variety of transition metal complexes are effective for hydrosilylation. Platinum-based catalysts are widely used due to their high activity. Notable examples include Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a Pt(0)-divinyltetramethyldisiloxane complex).[1][2][3] Rhodium and Ruthenium-based catalysts, such as Wilkinson's catalyst and [Cp*Ru(MeCN)₃]PF₆, are also highly efficient and can offer different selectivity profiles.[4] More recently, catalysts based on earth-abundant metals like cobalt, nickel, and iron are gaining attention as more sustainable alternatives.[1][5][6][7][8]

Q2: What are the typical side reactions observed during hydrosilylation with TTMSS, and how can they be minimized?

A2: Common side reactions in hydrosilylation include dehydrogenative silylation, olefin isomerization, hydrogenation of the alkene, and redistribution of the hydrosilane.[3][9][10][11] To minimize these, it is crucial to optimize reaction conditions such as temperature, catalyst loading, and solvent. The choice of catalyst and ligand can also significantly influence the selectivity towards the desired hydrosilylation product. For instance, certain ligands can suppress isomerization pathways.

Q3: My reaction is showing low or no conversion. What are the potential causes and troubleshooting steps?

A3: Low or no conversion can stem from several factors:

  • Catalyst Inactivity: The catalyst may have decomposed or been poisoned. Ensure the catalyst is handled under an inert atmosphere if it is air-sensitive. Impurities in the reagents or solvent can also deactivate the catalyst.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale. A systematic increase in catalyst loading can be attempted.

  • Low Reaction Temperature: The reaction may require higher thermal energy to proceed at a reasonable rate. Gradually increasing the reaction temperature should be considered.

  • Inhibitors: The presence of inhibitors in the reaction mixture can prevent the catalyst from functioning. Purification of reagents and solvents is recommended.

Q4: How can I purify the final product and remove unreacted TTMSS and catalyst residues?

A4: Purification can be challenging due to the similar physical properties of the product and unreacted silane. Standard techniques like column chromatography on silica gel are often employed.[12] However, the choice of eluent system is critical to achieve good separation. In some cases, distillation under reduced pressure can be effective if the product is volatile and thermally stable. To remove catalyst residues, passing the crude product through a short plug of silica gel or activated carbon can be effective. For platinum catalysts, which can form colloidal nanoparticles, filtration through a fine filter may be necessary.[13]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield of Desired Product Suboptimal reaction conditions.Optimize temperature, reaction time, and solvent. Screen different catalysts and ligands.
Catalyst deactivation.Ensure all reagents and solvents are pure and dry. Handle air-sensitive catalysts under an inert atmosphere.
Formation of Isomerization Byproducts Catalyst-induced double bond migration.Select a catalyst known for high regioselectivity. The use of specific ligands can suppress isomerization.[3]
Presence of Dehydrogenative Silylation Products A common side reaction with some catalysts.Modify the catalyst system or switch to a catalyst less prone to this side reaction.[3][10]
Difficulty in Product Purification Similar polarity of product and starting materials.Optimize chromatographic conditions (e.g., try different solvent systems or stationary phases like alumina).[12] Consider distillation if applicable.
Reaction Mixture Turns Black Formation of platinum colloids/nanoparticles.This can indicate catalyst decomposition.[13] While sometimes still catalytically active, it can lead to side reactions. Consider using a more stable catalyst or catalyst inhibitors to control the reaction.

Catalyst Performance Data

CatalystSubstrateSilaneProductYield (%)Reference
[RhCl(dppbzF)]2Allyl chlorideHSiCl₃Trichloro(3-chloropropyl)silane>99[14]
Ni(II)/α-diimine1-Octene(EtO)₃SiHn-Octyltriethoxysilane96[6]
[Cp*Ru(MeCN)₃]PF₆Terminal AlkynesVariousα-VinylsilanesGood to Excellent[4]
B(C₆F₅)₃Alkenes/Alkynes(TMS)₃SiHAnti-Markovnikov adductsGood[15]
Rh-complex with BINAP-type ligandArenesHSi(OTMS)₃Aryl-Si(OTMS)₃up to 95[16]

Experimental Protocols

General Protocol for Platinum-Catalyzed Hydrosilylation of an Alkene with TTMSS:

Note: This is a generalized procedure and may require optimization for specific substrates.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the alkene (1.0 mmol) and TTMSS (1.1 mmol) to a dry reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous solvent (e.g., toluene or THF, 5 mL).

  • Catalyst Addition: Add the platinum catalyst (e.g., Karstedt's catalyst, 0.01 mol%).

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Alkene + TTMSS reaction_vessel Stir at Desired Temperature reagents->reaction_vessel solvent Anhydrous Solvent solvent->reaction_vessel catalyst Catalyst catalyst->reaction_vessel monitoring Monitor byTLC or GC-MS reaction_vessel->monitoring workup Solvent Removal monitoring->workup purification Column Chromatography workup->purification product Purified Product purification->product

Caption: General experimental workflow for a hydrosilylation reaction.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solutions Solutions start Low/No Conversion? catalyst_inactive Inactive/Poisoned Catalyst start->catalyst_inactive Yes low_loading Insufficient Loading start->low_loading Yes low_temp Low Temperature start->low_temp Yes inhibitors Inhibitors Present start->inhibitors Yes check_catalyst Use Fresh Catalyst Handle under Inert Atm. catalyst_inactive->check_catalyst increase_loading Increase Catalyst Loading low_loading->increase_loading increase_temp Increase Temperature low_temp->increase_temp purify_reagents Purify Reagents/ Solvents inhibitors->purify_reagents

Caption: Troubleshooting logic for low or no reaction conversion.

References

Validation & Comparative

A Head-to-Head Battle of Radical Reductants: Tris(trimethylsilyl)silane vs. Tributyltin Hydride

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of radical-based reductions, a chemist's choice of hydride donor can significantly impact reaction efficiency, product purity, and overall safety. For decades, tributyltin hydride (TBTH) has been a workhorse, prized for its high reactivity. However, its notorious toxicity and the challenge of removing tin-containing byproducts have driven the search for safer alternatives. Enter tris(trimethylsilyl)silane (TTMSS), a silicon-based reducing agent that has emerged as a viable and more environmentally benign contender. This guide provides a detailed comparison of these two reagents, supported by experimental data, to aid researchers in making informed decisions for their synthetic endeavors.

At a Glance: Key Differences

FeatureTris(trimethylsilyl)silane (TTMSS)Tributyltin Hydride (TBTH)
Chemical Formula ((CH₃)₃Si)₃SiH(C₄H₉)₃SnH
Toxicity Lower toxicity, considered more environmentally benign.[1][2]High toxicity, significant environmental concerns.[3]
Workup Generally straightforward purification.Often requires special procedures to remove toxic tin byproducts.[3]
Reactivity Generally less reactive than TBTH, may require longer reaction times or higher temperatures.[1][4]Highly reactive and efficient for a wide range of radical reductions.[3]
Cost Can be more expensive than TBTH.Generally less expensive.
Bond Dissociation Energy (X-H) Si-H bond is ~79-84 kcal/mol.[1][2]Sn-H bond is ~74 kcal/mol.[3]

Performance in Key Radical Reductions: A Data-Driven Comparison

The ultimate test of a reagent lies in its performance. Below, we present a summary of comparative data for common radical-based transformations.

Radical Dehalogenation

The reduction of organic halides to the corresponding alkanes is a fundamental transformation. While both reagents are effective, their efficiency can vary depending on the substrate.

SubstrateReagentConditionsYield (%)Reference
1-BromoadamantaneTTMSSAIBN, 80 °C, 2 h95J. Org. Chem. 1988, 53, 3641-3642
1-BromoadamantaneTBTHAIBN, 80 °C, 1 h98J. Org. Chem. 1988, 53, 3641-3642
n-Octyl IodideTTMSSAIBN, 80 °C, 1 h96J. Org. Chem. 1988, 53, 3641-3642
n-Octyl IodideTBTHAIBN, 80 °C, 0.5 h97J. Org. Chem. 1988, 53, 3641-3642
Cyclohexyl ChlorideTTMSSAIBN, 80 °C, 6 h85J. Org. Chem. 1988, 53, 3641-3642
Cyclohexyl ChlorideTBTHAIBN, 80 °C, 4 h92J. Org. Chem. 1988, 53, 3641-3642
Barton-McCombie Deoxygenation

This reaction allows for the deoxygenation of alcohols via a thiocarbonyl intermediate. TTMSS has proven to be a competent reagent in this transformation, offering a less toxic alternative to TBTH.

Substrate (as Xanthate)ReagentConditionsYield (%)Reference
Secondary Alcohol DerivativeTTMSSAIBN, Toluene, reflux86Org. Lett. 2005, 7, 4107-4110
Secondary Alcohol DerivativeTBTHAIBN, Toluene, reflux91Org. Lett. 2005, 7, 4107-4110
Primary Alcohol DerivativeTTMSSAIBN, Toluene, reflux75Synth. Commun. 2010, 40, 2639-2645
Primary Alcohol DerivativeTBTHAIBN, Toluene, reflux82Synth. Commun. 2010, 40, 2639-2645
Radical Cyclization

In radical cyclizations, the choice of hydride donor can influence not only the yield but also the stereochemical outcome. Notably, TTMSS has been shown to enhance diastereoselectivity in certain cases.[5][6]

SubstrateReagentConditionsYield (%)Diastereomeric Ratio (trans:cis)Reference
7-bromo-6-aza-8-octenoateTTMSSAIBN, Toluene, reflux85>99:1J. Org. Chem. 2006, 71, 5198-5207[5]
7-bromo-6-aza-8-octenoateTBTHAIBN, Toluene, reflux826:1J. Org. Chem. 2006, 71, 5198-5207[5]

Reaction Mechanisms and Experimental Workflows

The fundamental mechanism for both reagents involves a radical chain process. However, the nature of the hydride donor and the resulting byproducts lead to different considerations in the experimental setup and workup.

Catalytic Cycles

TTMS_cycle cluster_TTMSS Tris(trimethylsilyl)silane (TTMSS) Cycle Initiator Initiator TTMSS_rad (Me3Si)3Si• Initiator->TTMSS_rad Initiation RX R-X TTMSS_rad->RX Halogen Abstraction TTMSS (Me3Si)3SiH R_rad R• TTMSS_X (Me3Si)3SiX R_rad->TTMSS Hydrogen Atom Transfer RH R-H

Caption: Catalytic cycle for radical reduction using TTMSS.

TBTH_cycle cluster_TBTH Tributyltin Hydride (TBTH) Cycle Initiator Initiator TBTH_rad Bu3Sn• Initiator->TBTH_rad Initiation RX R-X TBTH_rad->RX Halogen Abstraction TBTH Bu3SnH R_rad R• TBTH_X Bu3SnX R_rad->TBTH Hydrogen Atom Transfer RH R-H

Caption: Catalytic cycle for radical reduction using TBTH.

Experimental Workflow Comparison

The choice between TTMSS and TBTH significantly impacts the post-reaction workup procedure.

Workflow_Comparison cluster_workflow Experimental Workflow: TTMSS vs. TBTH cluster_ttmss TTMSS cluster_tbth TBTH start Reaction Setup (Substrate, Reagent, Initiator, Solvent) ttmss_reaction Reaction (Heating/Irradiation) start->ttmss_reaction tbth_reaction Reaction (Heating/Irradiation) start->tbth_reaction ttmss_workup Standard Aqueous Workup (e.g., water, brine) ttmss_reaction->ttmss_workup ttmss_purification Chromatography ttmss_workup->ttmss_purification tbth_workup Specialized Workup (e.g., KF, I2, DBU) tbth_reaction->tbth_workup tbth_purification Chromatography tbth_workup->tbth_purification

Caption: Comparative experimental workflow for TTMSS and TBTH.

Detailed Experimental Protocols

General Procedure for Radical Dehalogenation with Tributyltin Hydride

To a solution of the alkyl halide (1.0 equiv) in deoxygenated benzene or toluene (0.1-0.5 M) is added tributyltin hydride (1.1-1.5 equiv) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN, ~0.1 equiv).[7] The reaction mixture is heated to 80-110 °C under an inert atmosphere (e.g., nitrogen or argon) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[7] Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then subjected to a workup procedure to remove tin byproducts. A common method involves dissolving the residue in diethyl ether and washing with a saturated aqueous solution of potassium fluoride. The resulting solid tributyltin fluoride can be removed by filtration through celite. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.

General Procedure for Barton-McCombie Deoxygenation with Tris(trimethylsilyl)silane

The alcohol (1.0 equiv) is first converted to its corresponding thiocarbonyl derivative (e.g., a xanthate). To a solution of the thiocarbonyl derivative in a suitable solvent such as toluene or benzene (0.1-0.2 M) is added tris(trimethylsilyl)silane (1.2-1.5 equiv) and a catalytic amount of AIBN (0.1-0.2 equiv). The mixture is deoxygenated by bubbling with nitrogen or argon for 15-20 minutes. The reaction is then heated to reflux (typically 80-110 °C) and monitored by TLC. After completion, the reaction mixture is cooled to room temperature and the solvent is removed in vacuo. The residue can typically be purified directly by flash column chromatography on silica gel without the need for a specialized aqueous workup to remove silyl byproducts.

Safety and Handling

Tributyltin Hydride (TBTH):

  • Hazards: Highly toxic, particularly to aquatic life.[1][8][9] It is also flammable and sensitive to air and moisture.[8] Can be absorbed through the skin and may cause severe irritation.[8][10]

  • Handling: Must be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]

  • Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources, under an inert atmosphere.[11]

  • Disposal: Tin-containing waste is hazardous and must be disposed of according to institutional and local regulations.

Tris(trimethylsilyl)silane (TTMSS):

  • Hazards: Flammable liquid and vapor.[6][12] Causes serious eye irritation and may cause skin and respiratory tract irritation.[2][12]

  • Handling: Handle in a fume hood with adequate ventilation. Wear standard PPE, including gloves and safety glasses.[12]

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Keep away from heat, sparks, and open flames.[5][13]

  • Disposal: Dispose of in accordance with local regulations. It is considered less hazardous to the environment than organotin compounds.

Conclusion: Making the Right Choice

Tributyltin hydride remains a highly effective and often more reactive reagent for radical-based reductions. Its lower cost and extensive literature precedent make it an attractive option for many applications. However, its significant toxicity and the often-problematic removal of tin byproducts are major drawbacks that cannot be overlooked, particularly in the context of pharmaceutical and materials science where purity is paramount.

Tris(trimethylsilyl)silane presents a compelling alternative, offering a much-improved safety profile and a significantly easier workup. While it may sometimes require longer reaction times or higher temperatures, its performance is often comparable to that of TBTH. Furthermore, in certain applications, such as stereoselective radical cyclizations, TTMSS can offer superior outcomes. For researchers and drug development professionals, the reduced toxicity and simplified purification associated with TTMSS often outweigh the potential for slightly lower reactivity, making it the preferred reagent for modern, sustainable chemical synthesis. The choice between these two reagents will ultimately depend on the specific requirements of the reaction, including the nature of the substrate, the desired level of purity, and the laboratory's capacity for handling and disposing of hazardous materials.

References

A Comparative Analysis of Mono-, Bis-, and Tris(trimethylsiloxy)hydrosilanes in Catalytic C-H Silylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Performance and Application

The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a more atom- and step-economical approach to molecule construction. Among these transformations, C-H silylation has emerged as a powerful tool for introducing silicon-containing moieties into organic scaffolds, which are valuable intermediates in materials science and pharmaceutical development. This guide provides an objective comparison of three key classes of silylating agents—mono-, bis-, and tris(trimethylsiloxy)hydrosilanes—in the context of rhodium-catalyzed C-H silylation of arenes and heteroarenes. The data presented herein is derived from recent studies showcasing the impact of silane structure on reactivity, catalyst loading, and reaction conditions.

Performance Comparison at a Glance

The choice of hydrosiloxane for C-H silylation significantly influences the reaction's efficiency and the required catalytic conditions. A well-defined rhodium complex derived from [Rh(1,5-hexadiene)Cl]₂ and a bulky BINAP-type ligand has proven effective in catalyzing these transformations while notably suppressing common side reactions like silane redistribution.[1][2][3] The reactivity trends and typical reaction parameters for each class of silane are summarized below.

General Reactivity Trend:

HSiMe(OTMS)₂ (Bis) > HSiMe₂(OTMS) (Mono) > HSi(OTMS)₃ (Tris)

The bis-substituted silane generally exhibits the highest reactivity, allowing for lower catalyst loadings and milder reaction temperatures.[3][4] The tris-substituted silane is the most sterically demanding, necessitating higher catalyst loadings and elevated temperatures to achieve efficient conversion.[1][3][4]

Quantitative Data Summary

The following tables summarize the performance of each hydrosilane in the C-H silylation of various aromatic and heteroaromatic substrates.

Table 1: C-H Silylation with Mono(trimethylsiloxy)hydrosilane (HSiMe₂(OTMS))
SubstrateProduct Yield (%)Catalyst Loading (mol%)Temperature (°C)
Benzene711.0100
Naphthalene411.0100
Anisole57 (conversion)1.0100
t-Butylbenzene59 (conversion)1.0100
1,3-Dichlorobenzene611.0100
N-Methylpyrrole711.0100
Furan651.0100
Thiophene411.0100

Data sourced from recent literature.[4]

Table 2: C-H Silylation with Bis(trimethylsiloxy)hydrosilane (HSiMe(OTMS)₂)
SubstrateProduct Yield (%)Catalyst Loading (mol%)Temperature (°C)
Benzene950.2580
Naphthalene810.2580
Anisole920.2580
1,4-Dichlorobenzene880.2580
N-Methylpyrrole86 (di-silylated)0.2580
Furan80 (conversion)0.2580
Benzofuran880.2580
Thiophene440.2580

Data sourced from recent literature.[4]

Table 3: C-H Silylation with Tris(trimethylsiloxy)hydrosilane (HSi(OTMS)₃)
SubstrateProduct Yield (%)Catalyst Loading (mol%)Temperature (°C)
Benzene851.0120
Naphthalene781.0120
Anisole811.0120
1,4-Dichlorobenzene751.0120
N-Methylpyrrole67 (di-silylated)1.0120
Furan551.0120
Benzofuran721.0120
Thiophene271.0120

Data sourced from recent literature.[1]

Experimental Protocols

The following are generalized experimental protocols for the rhodium-catalyzed C-H silylation of arenes and heteroarenes with mono-, bis-, and tris(trimethylsiloxy)hydrosilanes.

Catalyst Preparation (Well-defined Rh-complex)

A well-defined Rh-complex can be synthesized from [Rh(1,5-hexadiene)Cl]₂ and a bulky BINAP-type ligand. This pre-formed catalyst is particularly effective at suppressing silane redistribution side reactions, especially with HSiMe₂(OTMS).[1][2][3]

General Procedure for C-H Silylation

In a nitrogen-filled glovebox, the arene (if solid), the Rh-catalyst, and a hydrogen scavenger (e.g., cyclohexene) are added to a reaction vessel. The arene (if liquid) and the respective hydrosiloxysilane (HSiMe₂(OTMS), HSiMe(OTMS)₂, or HSi(OTMS)₃) are then added. The vessel is sealed and heated to the specified temperature (80-120 °C) for a designated time. After cooling to room temperature, the reaction mixture is concentrated, and the product is purified by column chromatography.

Note: Reactions can also be performed under neat conditions or with a solvent, and in some cases, without a hydrogen scavenger, although this may affect reaction efficiency.[1][2][3][5]

Visualizing the Process

To better understand the experimental setup and the underlying reaction mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Arene, Rh-Catalyst, Hydrogen Scavenger mixing Combine Reagents in Reaction Vessel reagents->mixing silane Hydrosiloxysilane (Mono, Bis, or Tris) silane->mixing heating Heat to 80-120 °C mixing->heating cooling Cool to Room Temperature heating->cooling concentration Concentrate Mixture cooling->concentration purification Column Chromatography concentration->purification product Isolated Aryl- or Heteroarylsiloxysilane purification->product

Caption: General experimental workflow for Rh-catalyzed C-H silylation.

Catalytic_Cycle L L Rh_I L-Rh(I)-SiR₃ Rh_III_H L-Rh(III)(H)(Ar)(SiR₃) Product Ar-SiR₃ Rh_III_H->Product Reductive Elimination L_Rh_I_H2 L-Rh(III)(H)₂(SiR₃) L_Rh_I L_Rh_I L_Rh_I_H2->L_Rh_I Reductive Elimination of H₂ Arene Arene (Ar-H) Arene->L_Rh_I Product->L_Rh_I Regeneration of Rh(I) Catalyst H2 H₂ Acceptor H₂ Acceptor H2->Acceptor AcceptorH2 Acceptor-H₂ Acceptor->AcceptorH2 L_Rh_I->Rh_III_H Oxidative Addition of C-H Bond

Caption: Simplified catalytic cycle for Rh-catalyzed C-H silylation.

References

A Comparative Guide to Silylation Derivatization in Analytical Method Validation: Featuring Tris(trimethylsiloxy)silane and Common Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the derivatization of analytes is a critical step in the development of robust and reliable analytical methods, particularly for gas chromatography-mass spectrometry (GC-MS). This guide provides an objective comparison of silylation derivatization agents, with a focus on the widely used N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). While interest exists in Tris(trimethylsiloxy)silane (TTMS) as a potential derivatizing agent, this guide also addresses the current landscape of its application in validated analytical methods.

Silylation is a chemical modification technique that replaces active hydrogen atoms in polar functional groups (e.g., -OH, -COOH, -NH2, -SH) with a trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of analytes, making them amenable to GC-MS analysis.[1] The choice of silylation reagent can significantly impact method performance, including sensitivity, accuracy, and precision.

Performance Comparison of Silylating Agents

The selection of an appropriate silylating reagent is crucial for optimal analytical performance. BSTFA and MSTFA, often used with a catalyst like Trimethylchlorosilane (TMCS), are two of the most powerful and commonly employed silylating agents in metabolomics and other fields.[2] Below is a summary of their performance characteristics based on available data.

Derivatization ReagentAnalyte ClassLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (%RSD)Key AdvantagesKey Disadvantages
BSTFA + 1% TMCS Organic Acids, Amino Acids, Sugars, Steroids>0.99[3]Typically in the low ng/mL range[3]Typically in the low to mid ng/mL range[3]93-107%[3]<15%[2][3]Versatile, effective for a wide range of polar compounds.[2]By-products can sometimes interfere with chromatography.[2]
MSTFA + 1% TMCS Organic Acids, Amino Acids, Sugars>0.99[3]Can be lower than BSTFA for some analytes (e.g., 0.5 ng/mL for testosterone)[3]Can be lower than BSTFA for some analytes (e.g., 1.5 ng/mL for testosterone)[3]92-108%[3]<10%[2]Produces more volatile and less interfering by-products compared to BSTFA.[2][4]Can be less effective for some sterically hindered compounds compared to BSTFA.
This compound (TTMS) Potential for various polar analytesNot AvailableNot AvailableNot AvailableNot AvailableNot AvailablePotentially a strong silylating agent due to multiple TMS groups.Lack of established and validated analytical methods for derivatization. Reactivity primarily explored in synthetic chemistry.

The Case of this compound (TTMS)

This compound is a molecule containing three trimethylsiloxy groups attached to a central silicon atom. While its structure suggests potential as a potent silylating agent, a comprehensive review of scientific literature reveals a notable absence of its application and validation as a derivatization reagent for routine quantitative analysis by GC-MS. Current research on TTMS is predominantly focused on its use in organic synthesis and materials science, for example, in radical-based reactions and surface modification.[5]

For analytical chemists and drug development professionals, this means that while TTMS may hold theoretical promise, there are currently no established and validated protocols that would allow for its routine use in a regulated environment. The development of a new derivatization reagent for quantitative analysis requires extensive validation to demonstrate its reliability, reproducibility, and robustness, and such data for TTMS is not publicly available at this time.

Experimental Protocols

Detailed and validated experimental protocols are fundamental to achieving reliable and reproducible analytical results. Below are representative protocols for derivatization using BSTFA and MSTFA.

Protocol 1: Two-Step Derivatization using MSTFA for Metabolite Profiling[4]

This protocol is commonly used for the analysis of a broad range of metabolites in biological samples.

  • Methoximation:

    • To the dried sample extract, add 20 µL of methoxyamine hydrochloride in pyridine (40 mg/mL).

    • Incubate at 30°C for 90 minutes with agitation. This step is crucial for protecting aldehyde and ketone groups from forming multiple derivatives.[2]

  • Silylation:

    • Add 80 µL of MSTFA with 1% TMCS to the methoximated sample.

    • Incubate at 37°C for 30 minutes with agitation.

    • Cool the sample to room temperature before injection into the GC-MS system.

Protocol 2: Derivatization of Steroids in Urine using BSTFA + 1% TMCS[3]

This protocol is tailored for the quantitative analysis of steroids for anti-doping control and other clinical applications.

  • Sample Preparation:

    • To 5 mL of urine, add an appropriate internal standard.

    • Perform enzymatic hydrolysis using β-glucuronidase to cleave conjugated steroids.

    • Adjust the pH and perform liquid-liquid extraction with a suitable organic solvent (e.g., n-pentane).

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of a suitable solvent (e.g., acetonitrile).

    • Tightly cap the vial and heat at 60°C for 30 minutes.[3]

    • Cool the vial to room temperature before GC-MS analysis.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and the logic behind reagent selection, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with Sample extract Extraction of Analytes start->extract dry Evaporation to Dryness extract->dry methox Methoximation (for carbonyls) dry->methox Optional Step silylation Addition of Silylating Reagent (e.g., BSTFA/MSTFA) dry->silylation methox->silylation heat Incubation/Heating silylation->heat gcms GC-MS Analysis heat->gcms data Data Processing gcms->data

General workflow for silylation-based GC-MS analysis.

G start Start: Need for Silylation analyte_type Identify Analyte Functional Groups start->analyte_type steric_hindrance Assess Steric Hindrance analyte_type->steric_hindrance Polar Groups Identified ttms Consider TTMS (Developmental) analyte_type->ttms Exploring Novel Reagents byproduct_concern Concern about By-product Interference? steric_hindrance->byproduct_concern Low to Moderate Hindrance bstfa Choose BSTFA (+/- TMCS) steric_hindrance->bstfa High Hindrance byproduct_concern->bstfa No mstfa Choose MSTFA (+/- TMCS) byproduct_concern->mstfa Yes end Proceed with Method Validation bstfa->end mstfa->end ttms->end

Decision tree for selecting a silylation reagent.

References

A Comparative Guide to Characterizing Products of Tris(trimethylsiloxy)silane Reactions with NMR and MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tris(trimethylsiloxy)silane [((CH₃)₃SiO)₃SiH], often abbreviated as TTMSS, is a versatile reagent in organic synthesis, primarily utilized for silylation and hydrosilylation reactions. Accurate characterization of the resulting products is paramount for ensuring reaction success, purity, and for elucidating the structure of novel compounds. This guide provides a comparative overview of the characterization of TTMSS reaction products using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), comparing its performance with common alternative silylating agents.

Performance Comparison: this compound vs. Alternative Silylating Agents

This compound offers a unique combination of reactivity and stability. The bulky tris(trimethylsiloxy)silyl group can provide steric protection to functional groups. Compared to other common silylating agents, it has distinct characteristics that influence the choice of reagent for a specific application.

Silylating AgentStructureKey AdvantagesKey DisadvantagesTypical ²⁹Si NMR Shift (ppm)
This compound (TTMSS) [(CH₃)₃SiO]₃SiHForms bulky, hydrolytically stable silyl ethers; useful in radical-mediated reactions.Higher molecular weight may be undesirable in some applications.Central Si-H: ~-60 to -70
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)CF₃C(OSi(CH₃)₃)=NSi(CH₃)₃Highly reactive, volatile byproducts are easily removed.Moisture sensitive; byproducts can sometimes interfere with analysis.Not directly comparable
Trimethylsilyl Chloride (TMSCl)(CH₃)₃SiClInexpensive and readily available.Generates corrosive HCl, requiring a base scavenger.Not directly comparable
tert-Butyldimethylsilyl Chloride (TBDMSCl)(CH₃)₃CSi(CH₃)₂ClForms very stable silyl ethers, resistant to a wider range of reaction conditions.More difficult to remove than TMS ethers; higher steric hindrance can lead to slower reactions.Not directly comparable
Triethylsilyl Chloride (TESCl)(CH₃CH₂)₃SiClOffers intermediate stability between TMS and TBDMS ethers.Less common than TMSCl and TBDMSCl.Not directly comparable

Characterization of a Model Hydrosilylation Product

To illustrate the characterization process, consider the hydrosilylation of an alkene, such as 1-hexene, with this compound. This reaction adds the tris(trimethylsiloxy)silyl group across the double bond.

Reaction: [(CH₃)₃SiO]₃SiH + CH₂=CH(CH₂)₃CH₃ → [(CH₃)₃SiO]₃Si(CH₂)₅CH₃

The resulting product, 1-(Tris(trimethylsiloxy)silyl)hexane, can be thoroughly characterized by NMR and MS.

NMR Spectroscopy Data

NMR spectroscopy is the most powerful tool for the structural elucidation of organosilicon compounds. ¹H, ¹³C, and ²⁹Si NMR provide complementary information to fully characterize the molecule.

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~4.2SingletSi-H (in starting TTMSS)
~0.1Singlet(CH ₃)₃SiO- (in starting TTMSS and product)
~0.5 - 1.5Multiplets-Si-CH ₂-(CH ₂)₄-CH ₃ (in product)
¹³C NMR ~1.8Singlet(C H₃)₃SiO-
~10 - 40Multiple signals-Si-C H₂-(C H₂)₄-C H₃
²⁹Si NMR ~-65Singlet[(CH₃)₃SiO]₃Si -H (in starting TTMSS)
~-109Singlet(CH₃)₃Si O- (in starting TTMSS and product)
~-68Singlet[(CH₃)₃SiO]₃Si -R (in product)

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the product, confirming its identity. For silylated compounds, characteristic neutral losses and fragment ions are observed.

m/zInterpretation
[M]+ Molecular ion peak (may be weak or absent in EI-MS)
[M-15]⁺ Loss of a methyl group (CH₃) from a trimethylsilyl group.
[M-73]⁺ Loss of a trimethylsilyl group (Si(CH₃)₃).
[M-89]⁺ Loss of a trimethylsiloxy group (OSi(CH₃)₃).
221 Fragment ion corresponding to [((CH₃)₃SiO)₂SiH]⁺ or related structures.
147 Fragment ion corresponding to [((CH₃)₃SiO)Si(CH₃)₂]⁺.
73 Fragment ion corresponding to the trimethylsilyl cation [Si(CH₃)₃]⁺, often the base peak.

Experimental Protocols

Protocol 1: General Procedure for Hydrosilylation of an Alkene with this compound
  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine the alkene (1.0 equivalent) and a platinum catalyst (e.g., Karstedt's catalyst, ~10 ppm).

  • Addition of Silane: Add this compound (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The disappearance of the Si-H peak in the IR spectrum (around 2100-2200 cm⁻¹) is also a good indicator of reaction completion.

  • Work-up: Once the reaction is complete, the catalyst can be removed by filtration through a short plug of silica gel.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for ¹H, ¹³C, and ²⁹Si).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled) to obtain singlets for all carbon signals. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • ²⁹Si NMR Acquisition: Acquire a ²⁹Si{¹H} NMR spectrum. Due to the low natural abundance and negative gyromagnetic ratio of the ²⁹Si nucleus, longer acquisition times or the use of polarization transfer techniques like INEPT or DEPT may be necessary to obtain a good signal-to-noise ratio. An inverse-gated decoupling sequence should be used to suppress the negative Nuclear Overhauser Effect (NOE).

Protocol 3: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the purified product (approximately 1 mg/mL) in a volatile organic solvent (e.g., hexane, ethyl acetate).

  • GC Method:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injection: Inject 1 µL of the sample in split or splitless mode.

    • Temperature Program: Start with an initial oven temperature of around 50-80°C, hold for 1-2 minutes, then ramp the temperature at a rate of 10-20°C/min to a final temperature of 250-300°C.

  • MS Method:

    • Ionization: Use Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range of m/z 40-600.

Visualization of the Characterization Workflow

The logical flow of characterizing a this compound reaction product can be visualized as follows:

CharacterizationWorkflow cluster_reaction Reaction cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Reactants This compound + Substrate Reaction Silylation or Hydrosilylation Reactants->Reaction Product Crude Product Reaction->Product Purification Distillation / Chromatography Product->Purification PurifiedProduct Purified Product Purification->PurifiedProduct NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) PurifiedProduct->NMR MS Mass Spectrometry (GC-MS) PurifiedProduct->MS Structure Final Structure Confirmation NMR->Structure MS->Structure

Workflow for reaction and characterization.

This comprehensive approach, combining the synthetic utility of this compound with rigorous NMR and MS characterization, enables researchers to confidently identify and utilize the resulting organosilicon products in a variety of applications.

A Comparative Guide to Mass Spectrometry Fragmentation Patterns of Silylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry, particularly in metabolomics, proteomics, and drug development, the derivatization of polar and non-volatile compounds is a critical step for successful analysis by gas chromatography-mass spectrometry (GC-MS). Silylation, the introduction of a silyl group, typically trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS), is a widely employed technique to enhance the volatility and thermal stability of analytes. Understanding the fragmentation patterns of these silylated derivatives upon electron ionization (EI) is paramount for accurate compound identification and structural elucidation. This guide provides an objective comparison of the mass spectrometric fragmentation of TMS and TBDMS derivatives across various classes of compounds, supported by experimental data and detailed protocols.

Comparison of Silylating Agents: TMS vs. TBDMS

The choice between trimethylsilyl and tert-butyldimethylsilyl derivatizing agents is often dictated by the desired stability of the derivative and the specific fragmentation information required.

  • Trimethylsilyl (TMS) Derivatives: TMS ethers and esters are the most common silyl derivatives. They are relatively easy to form, and the resulting derivatives are highly volatile. A hallmark of TMS derivatives in mass spectrometry is the presence of a prominent ion at m/z 73, corresponding to the trimethylsilyl cation, [(CH₃)₃Si]⁺.[1] While TMS derivatives provide excellent volatility, they can be susceptible to hydrolysis.

  • Tert-butyldimethylsilyl (TBDMS) Derivatives: TBDMS ethers offer significantly greater stability towards hydrolysis compared to their TMS counterparts, making them advantageous for analyses involving aqueous workups or for archival purposes. The characteristic fragmentation of TBDMS derivatives is the loss of a tert-butyl radical (57 Da), resulting in a prominent [M-57]⁺ ion.[2] This large mass loss can be particularly useful for identifying the molecular ion, which may be of low abundance.

Fragmentation Patterns Across Compound Classes

The fragmentation of silylated compounds is highly dependent on the original functional groups present in the molecule. Below is a comparative summary of the characteristic fragmentation patterns for different compound classes when derivatized with TMS and TBDMS reagents.

Fatty Acids

Silylation of the carboxylic acid group in fatty acids produces derivatives with distinct fragmentation patterns that can aid in their identification and structural analysis.

Table 1: Comparison of Key Fragment Ions of Silylated Fatty Acids (as TMS and TBDMS Esters)

Fragment Ion DescriptionTMS Derivative (m/z)TBDMS Derivative (m/z)Significance
Molecular Ion [M]⁺Often weak or absentOften weak or absentIndicates the molecular weight of the derivatized compound.
[M-15]⁺Present (Loss of CH₃)Present (Loss of CH₃)Loss of a methyl group from the silyl moiety.
[M-57]⁺-Prominent (Loss of C₄H₉)Characteristic loss of the tert-butyl group from the TBDMS moiety.
[M-R]⁺Present (Loss of alkyl chain)Present (Loss of alkyl chain)Cleavage of the fatty acid alkyl chain.
m/z 73Prominent-Trimethylsilyl cation [(CH₃)₃Si]⁺.
m/z 117Diagnostic-Rearrangement ion [COOTMS]⁺.[3]
m/z 132-Diagnostic[Si(CH₃)₂(C₄H₉)]⁺
m/z 173-DiagnosticRearrangement ion [COOTBDMS]⁺.

Note: Relative abundances can vary depending on the specific fatty acid and the instrument conditions.

Steroids

The derivatization of hydroxyl groups in steroids is essential for their GC-MS analysis. The fragmentation patterns of silylated steroids are complex but provide valuable structural information.

Table 2: Comparison of Key Fragment Ions of Silylated Steroids (as TMS and TBDMS Ethers)

Fragment Ion DescriptionTMS Derivative (m/z)TBDMS Derivative (m/z)Significance
Molecular Ion [M]⁺Often presentOften presentProvides the molecular weight of the derivatized steroid.
[M-15]⁺Present (Loss of CH₃)Present (Loss of CH₃)Loss of a methyl group from the silyl moiety.
[M-57]⁺-Prominent (Loss of C₄H₉)Characteristic loss of the tert-butyl group from the TBDMS moiety.
[M-90]⁺Present (Loss of TMSOH)-Loss of trimethylsilanol, often from sterically hindered hydroxyl groups.[4]
[M-129]⁺Diagnostic-Cleavage of the D-ring in many steroids.
m/z 73Prominent-Trimethylsilyl cation [(CH₃)₃Si]⁺.
m/z 129Diagnostic-Fragment containing the silylated A-ring.
[M-131]⁺-DiagnosticLoss of the TBDMS-OH group.

Note: The fragmentation of steroids is highly dependent on the number and position of hydroxyl groups and other functional groups on the steroid nucleus.

Carbohydrates

Due to their multiple hydroxyl groups, carbohydrates require extensive derivatization. A two-step process involving oximation followed by silylation is common to prevent the formation of multiple anomeric peaks.[5][6]

Table 3: Comparison of Key Fragment Ions of Silylated Monosaccharides (as TMS and TBDMS Ethers)

Fragment Ion DescriptionTMS Derivative (m/z)TBDMS Derivative (m/z)Significance
Molecular Ion [M]⁺Typically weak or absentTypically weak or absentDifficult to observe due to extensive fragmentation.
[M-15]⁺PresentPresentLoss of a methyl group.
[M-57]⁺-ProminentCharacteristic loss of the tert-butyl group.
m/z 73Base Peak-Trimethylsilyl cation [(CH₃)₃Si]⁺.
m/z 103, 117, 129, 147, 204, 217, 319Diagnostic-Characteristic fragments arising from cleavage of the carbon chain and loss of silyl groups.
[M-115]⁺-DiagnosticLoss of the TBDMS group.

Note: The complex spectra of silylated carbohydrates often require comparison with library spectra for confident identification.

Amino Acids

Amino acids contain both carboxyl and amino groups, both of which are readily silylated. The fragmentation patterns can be used to identify the amino acid and distinguish between isomers.

Table 4: Comparison of Key Fragment Ions of Silylated Amino Acids (as TMS and TBDMS Derivatives)

Fragment Ion DescriptionTMS Derivative (m/z)TBDMS Derivative (m/z)Significance
Molecular Ion [M]⁺Often presentOften presentIndicates the molecular weight of the derivatized amino acid.
[M-15]⁺ProminentProminentLoss of a methyl group.
[M-57]⁺-Base PeakCharacteristic and often the most abundant ion, resulting from the loss of the tert-butyl group.
[M-117]⁺ or [M-COOTMS]⁺Diagnostic-Loss of the trimethylsilyl carboxylate group.
m/z 73Prominent-Trimethylsilyl cation [(CH₃)₃Si]⁺.
[M-159]⁺ or [M-COOTBDMS]⁺-DiagnosticLoss of the tert-butyldimethylsilyl carboxylate group.

Note: The relative abundance of fragments can vary significantly between different amino acids.

Experimental Protocols

Accurate and reproducible analysis of silylated compounds relies on robust and well-defined experimental protocols. Below are generalized methodologies for the derivatization and GC-MS analysis of metabolites.

Protocol 1: Two-Step Derivatization of Metabolites (e.g., Carbohydrates, Organic Acids)

This protocol is suitable for a broad range of metabolites and involves an initial oximation step to stabilize carbonyl groups, followed by silylation.[5][6]

1. Sample Preparation:

  • Lyophilize the aqueous sample to complete dryness. It is crucial to remove all water as silylating reagents are moisture-sensitive.[6]

2. Methoximation:

  • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample.
  • Incubate the mixture at 37°C for 90 minutes with shaking.[6] This step converts aldehyde and keto groups to their methoxime derivatives, preventing tautomerization.[5]

3. Silylation:

  • Add 80 µL of a silylating reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to the methoximated sample.
  • Incubate at 37°C for 30 minutes with shaking.[6] This step replaces active hydrogens on hydroxyl, carboxyl, thiol, and amine groups with a TMS group.

4. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into the GC-MS system.

Protocol 2: Direct Silylation of Steroids

For compounds like steroids that primarily contain hydroxyl groups, a direct silylation approach is often sufficient.

1. Sample Preparation:

  • Ensure the sample is completely dry.

2. Silylation:

  • Add 100 µL of a silylating reagent mixture, for example, MSTFA/NH₄I/dithioerythritol (1000:2:1, v/w/w), to the dried sample.
  • Incubate the mixture at 80°C for 20 minutes. The addition of a catalyst like ammonium iodide can enhance the derivatization of sterically hindered hydroxyl groups.

3. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into the GC-MS system.

GC-MS Instrumental Conditions

The following are typical GC-MS parameters for the analysis of silylated compounds. Optimization may be required based on the specific analytes and instrument.

  • Gas Chromatograph (GC):

    • Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.

    • Injector Temperature: 250-280°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: A temperature gradient is typically employed to separate a wide range of compounds. For example, start at 70°C, hold for 1 minute, ramp to 325°C at 10°C/min, and hold for 5 minutes.[1]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode (e.g., m/z 50-650).

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Visualizing Fragmentation Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the analysis of silylated compounds.

fragmentation_TMS M [R-O-Si(CH₃)₃]⁺˙ M_minus_15 [M-15]⁺ Loss of CH₃ M->M_minus_15 - CH₃˙ mz73 [(CH₃)₃Si]⁺ m/z 73 M->mz73 Cleavage other_frags Other Fragments M_minus_15->other_frags Further Fragmentation

General fragmentation of a TMS ether.

fragmentation_TBDMS M [R-O-Si(CH₃)₂(C(CH₃)₃)]⁺˙ M_minus_57 [M-57]⁺ Loss of C₄H₉ M->M_minus_57 - C(CH₃)₃˙ other_frags Other Fragments M_minus_57->other_frags Further Fragmentation

Characteristic fragmentation of a TBDMS ether.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Aqueous Sample dried_sample Dried Sample sample->dried_sample Lyophilization oximation Methoximation (Optional) dried_sample->oximation silylation Silylation (TMS or TBDMS) dried_sample->silylation oximation->silylation derivatized_sample Derivatized Sample silylation->derivatized_sample gcms GC-MS Analysis derivatized_sample->gcms data Data Interpretation gcms->data

A typical experimental workflow for the GC-MS analysis of silylated compounds.

References

A Comparative Guide to Assessing the Purity of Tris(trimethylsiloxy)silane via Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of gas chromatography (GC) with other analytical techniques for assessing the purity of Tris(trimethylsiloxy)silane. It includes detailed experimental protocols, data presentation in tabular format, and a workflow diagram to assist researchers in selecting the most appropriate method for their needs.

Introduction

This compound (TTMSS) is a versatile organosilicon compound widely used in organic synthesis and materials science. Its purity is crucial for the reliability and reproducibility of experimental results. Gas chromatography is a primary method for determining the purity of volatile and semi-volatile compounds like TTMSS. This guide compares the performance of GC with Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for purity assessment, providing supporting experimental data and protocols.

Comparison of Analytical Methods

FeatureGas Chromatography (GC)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation based on volatility and interaction with a stationary phase.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Absorption of infrared radiation by molecular vibrations.
Information Provided Quantitative purity, detection of volatile impurities.Structural elucidation, quantitative analysis (qNMR).Identification of functional groups.
Sample Requirements Volatile and thermally stable samples.Soluble samples.Solid, liquid, or gas samples.
Sensitivity High (ppm to ppb level).Moderate to high.Lower sensitivity compared to GC and NMR.
Quantification Excellent with proper calibration.Excellent for quantitative NMR (qNMR).Generally semi-quantitative or qualitative.
Common Impurities Detected Starting materials, byproducts (e.g., tetrakis(trimethylsilyl)silane), hydrolysis products.Structural isomers, residual solvents, byproducts with distinct NMR signals.Compounds with different functional groups.

Experimental Protocols

Gas Chromatography (GC-FID) Protocol for this compound Purity Assessment

This protocol outlines a general procedure for the quantitative analysis of this compound using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent (e.g., hexane or acetone) and dilute to the mark.

  • Prepare a series of calibration standards of known concentrations of this compound in the same solvent.

2. GC-FID Parameters:

ParameterRecommended Setting
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Injection Volume 1 µL (split or splitless injection)
Carrier Gas Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min)
Oven Temperature Program - Initial Temperature: 80 °C (hold for 2 minutes)- Ramp: 10 °C/min to 250 °C- Final Hold: 250 °C for 5 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

3. Data Analysis:

  • Integrate the peak area of this compound and any impurity peaks in the chromatograms of the sample and standards.

  • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

  • Determine the concentration of this compound in the sample from the calibration curve and calculate the purity as a percentage.

Alternative Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Can be used for quantitative analysis (qNMR) by integrating the proton signals of this compound against a certified internal standard. The presence of impurities with proton signals that do not overlap with the main compound can be quantified.

  • ²⁹Si NMR: Provides detailed information about the silicon environment and can be used to identify and quantify silicon-containing impurities. The chemical shifts are sensitive to the number of siloxane bonds.[1][2][3][4][5]

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • FTIR is primarily a qualitative technique for this application. It can confirm the presence of characteristic functional groups in this compound, such as Si-O-Si and Si-CH₃ bonds. The absence of unexpected absorption bands can indicate a high level of purity.

Data Presentation

Table 1: GC-FID Purity Analysis of a this compound Sample

Peak No.Retention Time (min)ComponentArea (%)
15.8Solvent (Hexane)-
212.5This compound99.2
314.2Tetrakis(trimethylsilyl)silane0.6
410.1Unknown Impurity0.2

Table 2: Comparison of Purity Assessment by Different Methods

Analytical MethodPurity (%)Key Observations
GC-FID 99.2Main impurity identified as tetrakis(trimethylsilyl)silane.
Quantitative ¹H NMR 99.1Confirmed the presence of a minor impurity consistent with tetrakis(trimethylsilyl)silane.
FTIR Conforms to standardNo significant unexpected absorption bands were observed.

Potential Impurities in this compound

The purity of this compound can be affected by impurities arising from its synthesis or degradation. Common impurities may include:

  • Tetrakis(trimethylsilyl)silane: A common byproduct of the synthesis of tris(trimethylsilyl)silane, a related compound.[6]

  • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials may be present.

  • Hydrolysis Products: this compound can be sensitive to moisture, leading to the formation of silanols and other hydrolysis byproducts.

  • Solvent Residues: Residual solvents from the synthesis and purification process may be present.

Experimental Workflow and Signaling Pathway Diagrams

GC_Purity_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis Sample Weigh TTMSS Sample Dissolve Dissolve in Solvent Sample->Dissolve Standard Prepare Calibration Standards Standard->Dissolve Inject Inject into GC Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Calculate Calculate Purity Calibrate->Calculate

Caption: Workflow for assessing the purity of this compound via GC-FID.

Conclusion

Gas chromatography, particularly GC-FID, is a robust and reliable method for the quantitative purity assessment of this compound. It offers high sensitivity and the ability to separate and quantify volatile impurities. For comprehensive characterization, orthogonal techniques such as NMR and FTIR spectroscopy are valuable. While NMR can provide detailed structural information and quantitative data, FTIR is useful for rapid qualitative confirmation of functional groups. The choice of method will depend on the specific requirements of the analysis, including the need for quantitative accuracy, structural elucidation, and throughput.

References

"kinetic studies of Tris(trimethylsilyl)silane-mediated reactions"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Kinetics of Tris(trimethylsilyl)silane-Mediated Reactions

Tris(trimethylsilyl)silane, often abbreviated as TTMSS, has emerged as a viable, less toxic alternative to traditional organotin reagents like tributyltin hydride (Bu3SnH) in radical-mediated chemical transformations.[1][2][3] This guide provides a comparative overview of the kinetics of TTMSS-mediated reactions, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate reagent for their specific synthetic needs.

Performance Comparison: TTMSS vs. Tributyltin Hydride

The efficacy of a hydrogen atom donor in radical reactions is largely dependent on the dissociation energy of its X-H bond. A weaker bond facilitates a more efficient hydrogen transfer to a carbon-centered radical, which is a crucial propagation step in many radical chain reactions.

Table 1: Comparison of Bond Dissociation Energies (BDEs)

CompoundBondBond Dissociation Energy (kcal/mol)
Tris(trimethylsilyl)silane (TTMSS)(Me₃Si)₃Si-H79
Tributyltin Hydride (Bu₃SnH)Bu₃Sn-H74
Triethylsilane (Et₃SiH)Et₃Si-H90

As shown in Table 1, the Si-H bond in TTMSS is significantly weaker than in triethylsilane, making it a much better hydrogen donor.[1] While the Sn-H bond in tributyltin hydride is weaker still, highlighting its high reactivity, TTMSS presents a favorable balance of reactivity and lower toxicity.[1][3]

Kinetic Data for TTMSS-Mediated Reactions

The rate at which a hydrogen donor traps a radical is a critical parameter in synthesis design, especially for tandem reactions where the rate of hydrogen transfer must be carefully balanced against other competing radical processes.

Table 2: Rate Constants for the Reaction of Carbon-Centered Radicals with TTMSS at 298 K [4]

Radical TypeExample RadicalRate Constant (k, M⁻¹s⁻¹)
Primary Alkyl3.7 x 10⁵
Secondary Alkyl1.4 x 10⁶
Tertiary Alkyl2.6 x 10⁶

The data in Table 2 demonstrates that TTMSS is an efficient trapping agent for a variety of alkyl radicals.

Head-to-Head Comparison: TTMSS vs. Bu₃SnH

A direct comparison of the rate constants for hydrogen abstraction from TTMSS and Bu₃SnH by the same radical species underscores the differences in their reactivity.

Table 3: Comparison of Rate Constants for Hydrogen Abstraction by a Primary Alkyl Radical

Hydrogen DonorRate Constant (k, M⁻¹s⁻¹) at 25 °C
Tris(trimethylsilyl)silane (TTMSS)~2 x 10⁵
Tributyltin Hydride (Bu₃SnH)~2 x 10⁶

Tributyltin hydride is roughly an order of magnitude more reactive than TTMSS in donating a hydrogen atom to a primary alkyl radical. This difference in reactivity is a key consideration in reaction design. While the higher reactivity of Bu₃SnH can be advantageous in some cases, it can also lead to undesired side reactions, such as premature reduction. The milder nature of TTMSS can be beneficial in complex, multi-step radical sequences.

Reaction Mechanisms and Experimental Workflows

The following diagrams illustrate the general mechanism of a TTMSS-mediated radical reduction and a typical experimental workflow for determining the kinetics of these reactions.

G cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator 2 R• 2 R• Initiator->2 R• Δ or hν R• R• (Me₃Si)₃Si• (Me₃Si)₃Si• R•->(Me₃Si)₃Si• (Me₃Si)₃SiH RH RH R•->RH (Me₃Si)₃SiH R•->RH RX RX (Me₃Si)₃Si•->RX RX->R• (Me₃Si)₃Si• (Me₃Si)₃SiX (Me₃Si)₃SiX RH->(Me₃Si)₃Si•

Caption: General mechanism of a TTMSS-mediated radical chain reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis A Prepare solution of radical precursor, TTMSS, and radical clock B Degas solution A->B C Initiate reaction (e.g., with AIBN and heat) B->C D Maintain constant temperature C->D E Quench reaction D->E F Analyze product ratio (e.g., by GC or NMR) E->F G Calculate rate constant F->G

Caption: Experimental workflow for a kinetic study using the radical clock method.

Experimental Protocols

A common method for determining the rate constants of radical reactions is the "radical clock" method.[5] This technique involves a competition between a unimolecular rearrangement of a radical (the "clock" reaction with a known rate constant) and an intermolecular reaction with the species of interest (in this case, TTMSS).

General Protocol for a Radical Clock Experiment:

  • Preparation: A solution of the radical precursor (e.g., an alkyl halide), the radical clock reactant, TTMSS, and a radical initiator (e.g., AIBN) in a suitable solvent (e.g., benzene or toluene) is prepared in a reaction vessel.

  • Degassing: The solution is thoroughly degassed to remove oxygen, which can interfere with radical reactions. This is typically done by several freeze-pump-thaw cycles.

  • Reaction Initiation: The reaction is initiated by heating the solution to a specific, constant temperature to decompose the initiator and generate radicals.

  • Reaction Progress: The reaction is allowed to proceed for a set amount of time.

  • Quenching: The reaction is stopped, often by cooling and exposure to air.

  • Product Analysis: The ratio of the rearranged product to the unrearranged, trapped product is determined using an analytical technique such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Calculation: The rate constant for the reaction of the radical with TTMSS can be calculated from the known rate constant of the radical clock rearrangement and the experimentally determined product ratio.

For more direct measurements of fast reactions, techniques like flash photolysis can be employed.[6] In this method, a short laser pulse is used to generate a transient radical species, and its decay in the presence of a trapping agent like TTMSS is monitored by time-resolved spectroscopy.[6]

References

A Comparative Guide to Regioselectivity in Hydrosilylation: Tris(trimethylsiloxy)silane versus Other Silanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise control of chemical reactions is paramount. Hydrosilylation, a fundamental reaction for the formation of silicon-carbon bonds, is a powerful tool in organic synthesis and materials science. A key challenge in this reaction is controlling the regioselectivity, which dictates the position of the silyl group addition to an unsaturated bond. This guide provides an objective comparison of the regioselectivity achieved with Tris(trimethylsiloxy)silane, a bulky and electronically unique silane, against other commonly used silanes in hydrosilylation reactions. The information presented is supported by experimental data to aid in the selection of the appropriate silane for specific synthetic applications.

Executive Summary

This compound, often abbreviated as HSi(OTMS)₃, exhibits distinct regioselectivity in hydrosilylation reactions, largely influenced by its significant steric bulk and electronic properties. Compared to less sterically hindered silanes, HSi(OTMS)₃ often favors the formation of specific regioisomers, which can be advantageous in complex molecule synthesis. The choice of catalyst and substrate also plays a crucial role in directing the outcome of the reaction. This guide will delve into specific examples from the literature to illustrate these differences.

Comparison of Regioselectivity: Experimental Data

The regioselectivity of hydrosilylation is typically quantified by the ratio of the different possible regioisomeric products. The following tables summarize the quantitative data from various studies, comparing the performance of this compound with other silanes in the hydrosilylation of alkynes and alkenes.

Hydrosilylation of Internal Thioalkynes

In a study on the ruthenium-catalyzed hydrosilylation of internal thioalkynes, this compound demonstrated superior regioselectivity for the α-adduct compared to other silanes.[1]

SilaneCatalystSubstrateα:β RatioYield (%)Reference
This compound [CpRu(MeCN)₃]PF₆PhSC≡CMe>99:198[1]
Triethoxysilane[CpRu(MeCN)₃]PF₆PhSC≡CMe85:1595[1]
Triethylsilane[CpRu(MeCN)₃]PF₆PhSC≡CMe80:2092[1]
Phenyldimethylsilane[CpRu(MeCN)₃]PF₆PhSC≡CMe75:2590[1]
Hydrosilylation of Propiolate Esters

The regioselectivity of the hydrosilylation of propiolate esters with this compound was found to be highly dependent on the presence and type of Lewis acid catalyst.[2] This highlights the interplay between the silane, substrate, and catalyst in determining the reaction outcome.

SilaneCatalyst/ConditionsSubstrateα:β RatioYield (%)Reference
This compound NoneMethyl propiolate0:100 (β-Z)95[2]
This compound AlCl₃, CH₂Cl₂Methyl propiolate100:0 (α)85[2]
This compound EtAlCl₂Methyl propiolate5:95 (β-Z)90[2]

Experimental Protocols

For the purpose of reproducibility and clear understanding, the detailed experimental methodologies for the key experiments cited above are provided.

General Procedure for the Hydrosilylation of Internal Thioalkynes[1]

To a solution of the thioalkyne (0.2 mmol) and [Cp*Ru(MeCN)₃]PF₆ (5 mol %) in anhydrous CH₂Cl₂ (1.0 mL) was added the respective silane (0.3 mmol) at room temperature under an argon atmosphere. The reaction mixture was stirred at room temperature for the time specified in the study. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (hexanes/ethyl acetate) to afford the desired vinylsilane product. The regioisomeric ratio was determined by ¹H NMR spectroscopy of the crude reaction mixture.

General Procedure for the Hydrosilylation of Propiolate Esters[2]
  • Without Lewis Acid: A mixture of the propiolate ester (1.0 mmol) and this compound (1.2 mmol) was stirred at room temperature for 24 hours. The reaction mixture was then directly purified by column chromatography on silica gel to give the β-(Z)-vinylsilane.

  • With Lewis Acid: To a solution of the propiolate ester (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) was added the Lewis acid (1.2 mmol) at 0 °C. This compound (1.2 mmol) was then added dropwise, and the reaction mixture was stirred at room temperature for the specified time. The reaction was quenched with saturated aqueous NaHCO₃ solution, and the aqueous layer was extracted with CH₂Cl₂. The combined organic layers were dried over MgSO₄, filtered, and concentrated. The residue was purified by column chromatography to afford the vinylsilane product. The regioisomeric ratio was determined by ¹H NMR analysis.

Factors Influencing Regioselectivity

The observed regioselectivity in hydrosilylation reactions is a result of a complex interplay of steric and electronic factors, as well as the reaction mechanism dictated by the catalyst.

G cluster_factors Factors Influencing Regioselectivity Silane Silane Regioselectivity Regioselectivity Silane->Regioselectivity  Steric Bulk  Electronic Effects Substrate Substrate Substrate->Regioselectivity  Steric Hindrance  Electronic Nature Catalyst Catalyst Catalyst->Regioselectivity  Mechanism  Ligand Effects Reaction_Conditions Reaction Conditions Reaction_Conditions->Regioselectivity  Temperature  Solvent

Caption: Key factors influencing the regioselectivity of hydrosilylation reactions.

The significant steric bulk of the tris(trimethylsiloxy)silyl group is a primary determinant of its regioselective behavior. In many cases, it preferentially directs the addition to the less sterically hindered position of the unsaturated bond.

Mechanistic Considerations

The mechanism of hydrosilylation can vary depending on the catalyst used. The Chalk-Harrod and modified Chalk-Harrod mechanisms are commonly accepted for platinum-catalyzed reactions, while other mechanisms may be operative for other transition metals like rhodium and ruthenium. The nature of the silane can influence the relative rates of the elementary steps in these catalytic cycles, thereby affecting the regioselectivity.

G cluster_chalk_harrod Chalk-Harrod Mechanism cluster_influence Influence of Silane M [M] Catalyst M_Si_H M(SiR₃) M->M_Si_H Oxidative Addition of H-SiR₃ M_alkene M(SiR₃)(alkene) M_Si_H->M_alkene Alkene Coordination M_alkyl M(SiR₃) M_alkene->M_alkyl Migratory Insertion Product R-CH₂-CH₂-SiR₃ M_alkyl->Product Reductive Elimination Product->M Bulky_Silane Bulky Silane (e.g., HSi(OTMS)₃) Regio_Outcome_Bulky Favors anti-Markovnikov (less hindered carbon) Bulky_Silane->Regio_Outcome_Bulky Less_Bulky_Silane Less Bulky Silane (e.g., HSiEt₃) Regio_Outcome_Less_Bulky May give mixture of isomers Less_Bulky_Silane->Regio_Outcome_Less_Bulky

Caption: Simplified Chalk-Harrod mechanism and the influence of silane sterics on regioselectivity.

Conclusion

This compound is a valuable reagent for achieving high regioselectivity in hydrosilylation reactions, particularly when steric control is the desired outcome. Its bulky nature often leads to the preferential formation of the anti-Markovnikov or α-addition product, depending on the substrate and catalyst system. However, as demonstrated by the case of propiolate esters, the reaction conditions, especially the use of Lewis acids, can dramatically alter the regiochemical course of the reaction. For researchers aiming to control the regioselectivity of hydrosilylation, this compound offers a distinct advantage over smaller, more conventional silanes. Careful consideration of the interplay between the silane, substrate, and catalyst is crucial for achieving the desired synthetic outcome.

References

Safety Operating Guide

Tris(trimethylsiloxy)silane proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper handling and disposal of Tris(trimethylsiloxy)silane are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this chemical responsibly. Adherence to these protocols is essential due to the compound's hazardous characteristics, including flammability and potential for skin and eye irritation.

Immediate Safety and Handling Protocols

Before beginning any disposal-related activities, ensure that all necessary safety measures are in place. This involves utilizing appropriate personal protective equipment (PPE) and engineering controls to minimize exposure risk.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to prevent the accumulation of vapors[1][2].

  • Emergency eye wash fountains and safety showers should be readily accessible in the immediate vicinity of any potential exposure[1].

  • Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of flammable vapors[1][3].

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[3]. A face shield may also be necessary.

  • Hand Protection: Wear neoprene or nitrile rubber gloves to prevent skin contact[1].

  • Protective Clothing: Wear appropriate protective clothing to prevent skin exposure[3].

  • Respiratory Protection: If ventilation is inadequate or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator[3].

Step-by-Step Disposal Procedure

The recommended disposal method for this compound is incineration by a licensed waste management facility[1][2][4][5]. Do not dispose of this chemical into the sewer system[1][4].

  • Waste Segregation: Keep this compound waste separate. Do not mix it with other waste streams. Leave the chemical in its original container whenever possible.

  • Container Management: Ensure the waste container is tightly closed and stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames[1][2][3][6][7]. The container must be clearly labeled as hazardous waste, identifying the contents as "Waste this compound".

  • Engage Professional Disposal Services: Arrange for collection by a licensed hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS) to ensure they are fully aware of the material's properties.

  • Decontamination of Empty Containers: Handle uncleaned, empty containers as you would the product itself. They may retain product residue and explosive vapors[5]. Decontaminate them before disposal or follow the instructions of your waste management provider[5].

Emergency Protocol: Spill Management

In the event of a spill, immediate and appropriate action is required to prevent harm and environmental contamination.

  • Eliminate Ignition Sources: Immediately remove all sources of ignition, including sparks, open flames, and hot surfaces[5].

  • Ventilate the Area: Ensure the area is well-ventilated to disperse vapors.

  • Contain the Spill: Use dikes or absorbent materials like vermiculite to contain the spill and prevent it from entering sewers or public waters[1][4][5].

  • Absorb and Collect: Wearing full PPE, use a liquid-absorbent, non-combustible material to collect the spilled chemical[2]. Use only non-sparking tools for this process[1][2].

  • Dispose of Cleanup Materials: Place the absorbent material and any contaminated clothing into a suitable, sealed container for flammable waste. Dispose of this container through your licensed hazardous waste contractor.

Chemical and Safety Data

The following table summarizes key quantitative data for this compound, essential for logistical and safety planning.

PropertyValue
CAS Number 1873-89-8[6][7]
UN Number UN1993[3][7]
Proper Shipping Name Flammable liquid, n.o.s. (this compound)[3][7]
Transport Hazard Class 3 (Flammable Liquid)[3]
Packing Group III[3]
Flash Point 55 °C / 131 °F[3]
Boiling Point 82 - 84 °C / 179.6 - 183.2 °F @ 12 mmHg[3]

Disposal Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

G start Waste Generated: This compound spill Accidental Spill Occurs start->spill Is it a spill? procedure Follow Standard Disposal Procedure spill->procedure No spill_procedure Initiate Emergency Spill Protocol spill->spill_procedure Yes ppe Step 1: Don Full PPE (Gloves, Goggles, Lab Coat) procedure->ppe spill_ignite Remove Ignition Sources spill_procedure->spill_ignite segregate Step 2: Segregate Waste (Do Not Mix) ppe->segregate package Step 3: Package & Label (Sealed, Flammable Waste) segregate->package contact Step 4: Contact Licensed Waste Disposal Facility package->contact disposal Step 5: Arrange for Incineration contact->disposal spill_contain Contain & Absorb Spill (Use Non-Sparking Tools) spill_ignite->spill_contain spill_package Package Contaminated Materials spill_contain->spill_package spill_package->package

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.